Technical Documentation Center

N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide
  • CAS: 1384856-25-0

Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Workflows for N,1-Diethyl-4-nitro-1H-pyrazole-3-carboxamide: A Key Intermediate in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rapid assembly of privileged pharmacophores relies heavily on highly functionalized, regioselectively substituted heterocyclic building blocks. N,1-diethyl-4-nitro-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of privileged pharmacophores relies heavily on highly functionalized, regioselectively substituted heterocyclic building blocks. N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide (CAS: 1384856-25-0) represents a critical structural node in the synthesis of pyrazolo[4,3-d]pyrimidine architectures[1].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical properties, mechanistic synthesis, and downstream utility of this compound. By understanding the causality behind its structural design and synthetic assembly, drug development professionals can leverage this intermediate for the design of ATP-competitive kinase inhibitors (e.g., CDK, GSK-3) and phosphodiesterase (PDE) inhibitors[2].

Physicochemical & Structural Profiling

The utility of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide stems from its orthogonal functionalization. The pyrazole core provides a rigid, aromatic scaffold capable of directional hydrogen bonding.

  • N1-Ethyl Group : Enhances lipophilicity and directs the three-dimensional conformation of the molecule, which is crucial for fitting into hydrophobic enzyme pockets.

  • 4-Nitro Group : Serves a dual purpose. During synthesis, its strong electron-withdrawing nature acidifies the pyrazole NH and directs regioselective alkylation. Post-synthesis, it acts as a masked amine, ready to be reduced for subsequent cyclocondensation[2].

  • 3-Carboxamide (N-Ethyl) : Provides a hydrogen bond donor/acceptor pair and serves as the second cyclization handle for forming bicyclic systems.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name N,1-Diethyl-4-nitro-1H-pyrazole-3-carboxamide
CAS Registry Number 1384856-25-0[1]
Molecular Formula C8H12N4O3[3]
Molecular Weight 212.21 g/mol [1]
SMILES CCNC(=O)C1=NN(CC)C=C1=O[3]
InChIKey BRZFVCLRWSKESG-UHFFFAOYSA-N[3]

Mechanistic Synthesis Workflow

The synthesis of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide requires strict control over regiochemistry. The following self-validating protocol outlines the optimal route starting from commercially available 4-nitro-1H-pyrazole-3-carboxylic acid.

Phase 1: Carboxyl Protection (Esterification)

Objective: Mask the carboxylic acid to prevent unwanted side reactions during N-alkylation.

  • Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous ethanol (EtOH).

  • Cool the mixture to 0 °C and cautiously add thionyl chloride (SOCl2, 1.2 eq) dropwise.

    • Causality: SOCl2 generates HCl and SO2 in situ, driving the formation of the highly reactive acyl chloride intermediate, which is immediately trapped by EtOH to form the ester[2].

  • Reflux the mixture for 3-4 hours.

  • Evaporate in vacuo and azeotrope with toluene to yield ethyl 4-nitro-1H-pyrazole-3-carboxylate [2].

Phase 2: Regioselective N-Alkylation

Objective: Introduce the N1-ethyl group.

  • Dissolve the ester from Phase 1 in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K2CO3, 1.5 eq).

    • Causality: The 4-nitro group significantly lowers the pKa of the pyrazole NH. A mild base like K2CO3 is sufficient for complete deprotonation, avoiding unwanted ester hydrolysis.

  • Add ethyl iodide (EtI, 1.2 eq) dropwise and stir at ambient temperature for 12 hours.

  • Quench with water and extract with ethyl acetate.

    • Causality: Steric hindrance from the adjacent 3-carboxylate group and electronic repulsion drive the electrophile predominantly to the N1 position, yielding ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate as the major product.

Phase 3: Saponification and Amidation

Objective: Convert the ester to the N-ethyl carboxamide.

  • Saponification: Treat the N1-alkylated ester with LiOH (2.0 eq) in a THF/H2O mixture for 4 hours. Acidify with 1M HCl to precipitate 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 401906-11-4).

  • Activation: React the isolated acid with SOCl2 in toluene (with catalytic DMF) at 80 °C to form the acid chloride.

  • Amidation: Cool to 0 °C and add an excess of ethylamine (EtNH2) in THF.

    • Causality: The two-step activation/amidation ensures complete conversion without the harsh, prolonged heating required for direct ester amidation, thereby preserving the integrity of the nitro group.

  • Wash with saturated NaHCO3, dry over MgSO4, and concentrate to yield the final product, N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide [1].

Visualization: Synthetic Workflow

Synthesis A 4-Nitro-1H-pyrazole- 3-carboxylic acid B Ethyl 4-nitro-1H-pyrazole- 3-carboxylate A->B SOCl2, EtOH (Esterification) C Ethyl 1-ethyl-4-nitro-1H- pyrazole-3-carboxylate B->C EtI, K2CO3, DMF (Regioselective Alkylation) D N,1-Diethyl-4-nitro-1H- pyrazole-3-carboxamide C->D 1. LiOH  2. SOCl2 3. EtNH2 (Amidation)

Step-by-step synthetic workflow for N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide.

Analytical Validation (Quality Control)

To ensure trustworthiness and batch-to-batch reproducibility, the synthesized compound must be analytically validated:

  • LC-MS: The expected mass-to-charge ratio (m/z) for the [M+H]+ ion is 213.1.

  • 1H NMR (DMSO-d6): The signature pyrazole C5-H proton will appear as a sharp singlet far downfield (approx. 8.5–8.8 ppm) due to the strong deshielding effect of the adjacent nitro group. The two distinct ethyl groups (N1-ethyl and amide N-ethyl) will present as two separate sets of quartets and triplets.

Biological Relevance & Downstream Applications

The strategic value of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide lies in its downstream potential. Reduction of the 4-nitro group (typically via Pd/C-catalyzed hydrogenation) yields a highly reactive 4-amino intermediate[4]. This intermediate undergoes rapid cyclocondensation with carbon electrophiles (e.g., orthoesters or aldehydes) to form pyrazolo[4,3-d]pyrimidin-7-ones.

These bicyclic systems are privileged scaffolds that mimic the purine ring of ATP. Consequently, derivatives synthesized from this building block are extensively utilized in the development of targeted therapies, specifically as inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), which regulate cell cycle progression and apoptosis in oncology models[2].

BioPathway Node1 N,1-Diethyl-4-nitro-1H- pyrazole-3-carboxamide Node2 Reduction (Pd/C, H2) Node1->Node2 Node3 4-Amino Intermediate Node2->Node3 Node4 Pyrazolo[4,3-d]pyrimidine Derivatives Node3->Node4 Cyclization with carbon electrophiles Node5 CDK / GSK-3 Inhibition Node4->Node5 Target Binding (ATP competitive) Node6 Cell Cycle Arrest / Apoptosis Node5->Node6 Pathway Modulation

Downstream cyclization of the pyrazole intermediate and its role in kinase inhibition pathways.

References

  • Title: N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide - C8H12N4O3 Source: Chem-Space URL: [Link]

  • Title: EP 2305250 B1 - Benzimidazole derivatives and their use as protein kinases inhibitors Source: European Patent Office / Google Patents URL

Sources

Exploratory

Architecting Pyrazole Scaffolds: A Technical Whitepaper on N,1-Diethyl-4-nitro-1H-pyrazole-3-carboxamide

Executive Summary In modern medicinal chemistry, the pyrazole ring serves as a privileged scaffold, heavily utilized in the design of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and purinergic receptor antagon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole ring serves as a privileged scaffold, heavily utilized in the design of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and purinergic receptor antagonists. Specifically, N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide has emerged as a critical, highly functionalized building block[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and detailed synthetic methodologies, serving as a comprehensive guide for drug development professionals and synthetic chemists.

Physicochemical Profiling & Structural Rationale

The synthetic utility of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide lies in its precise arrangement of functional groups, which allows for orthogonal reactivity during complex library synthesis[2],[3].

  • N1-Ethyl Group : Imparts essential lipophilicity, crucial for embedding the downstream molecule into hydrophobic receptor pockets (e.g., the PDE5 active site).

  • 4-Nitro Group : Acts as a stable, masked amine. Upon catalytic reduction, it provides the necessary nucleophile for subsequent cyclization into bicyclic systems.

  • 3-Carboxamide (N-ethyl) : Provides a highly directional hydrogen bond donor and acceptor site. The ethyl chain further modulates steric bulk and aqueous solubility.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name N,1-Diethyl-4-nitro-1H-pyrazole-3-carboxamide
Molecular Formula C8H12N4O3
Molecular Weight 212.21 g/mol
CAS Registry Number 1384856-25-0
SMILES String CCNC(=O)C1=NN(CC)C=C1=O
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

(Data corroborated via [1] and [2])

Synthetic Methodology & Causality

The synthesis of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide requires regioselective alkylation followed by efficient amide coupling[3]. The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure high fidelity at each step.

Synthesis SM 4-Nitro-1H-pyrazole- 3-carboxylic acid Step1 N-Ethylation (Ethyl Iodide, K2CO3) SM->Step1 Int1 1-Ethyl-4-nitro-1H-pyrazole- 3-carboxylic acid Step1->Int1 Step2 Amide Coupling (Ethylamine, EDC/HOBt) Int1->Step2 Product N,1-Diethyl-4-nitro-1H- pyrazole-3-carboxamide Step2->Product

Fig 1: Step-by-step synthetic workflow for N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide.

Protocol 1: Regioselective N-Ethylation

Objective: Introduce the ethyl group at the N1 position of the pyrazole core.

  • Preparation : Dissolve 1.0 eq of 4-nitro-1H-pyrazole-3-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the intermediate pyrazolate anion, accelerating the SN2 substitution pathway[3].

  • Deprotonation : Add 2.5 eq of Potassium Carbonate (K₂CO₃). Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation : Dropwise add 1.1 eq of Ethyl Iodide (EtI).

    • Causality: EtI is chosen over ethyl chloride due to the superior leaving group ability of iodine, allowing the reaction to proceed at milder temperatures and preventing thermal decarboxylation of the adjacent acid.

  • IPC (Self-Validation) : Monitor via LC-MS. The reaction is complete when the starting material peak (m/z ~156) is entirely replaced by the N-ethyl intermediate mass (m/z ~184).

  • Workup : Quench with 1M HCl to pH 3 to precipitate the 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. Filter and dry under high vacuum.

Protocol 2: Amide Coupling

Objective: Convert the carboxylic acid to the N-ethyl carboxamide.

  • Activation : Dissolve the intermediate (1.0 eq) in Dichloromethane (DCM). Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 eq of Hydroxybenzotriazole (HOBt).

    • Causality: The EDC/HOBt system is a mild coupling reagent that forms an active OBt-ester. This prevents the formation of unreactive N-acylureas and ensures high yields without requiring harsh, moisture-sensitive acyl chlorides[3].

  • Amidation : Add 1.5 eq of Ethylamine (as a 2M solution in THF) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.

  • IPC (Self-Validation) : Perform TLC (Silica, 5% MeOH in DCM). The product should appear as a new, higher Rf spot (UV active at 254 nm).

  • Purification : Wash the organic layer with saturated NaHCO₃, then brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield the pure target compound.

Analytical Validation Protocol

To ensure the scientific integrity of the synthesized batch, the following analytical validations must be performed to confirm the C8H12N4O3 formula and structure[2]:

  • LC-MS Analysis : Electrospray ionization (ESI) in positive mode must yield a dominant [M+H]⁺ peak at m/z 213.1 .

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.85 (s, 1H) : Pyrazole C5-H (highly deshielded due to the electron-withdrawing effect of the adjacent nitro group).

    • δ 8.60 (t, 1H) : Amide NH (broad triplet, exchangeable with D₂O).

    • δ 4.20 (q, 2H) : N1-CH₂ (ethyl group directly attached to the pyrazole ring).

    • δ 3.30 (qd, 2H) : Amide N-CH₂ (partially overlapping with the water peak in DMSO; requires careful integration).

    • δ 1.40 (t, 3H) & δ 1.15 (t, 3H) : Two distinct methyl groups from the independent ethyl chains.

Downstream Applications in Drug Discovery

The primary commercial and scientific value of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide is its role as an advanced precursor for pyrazolo[4,3-d]pyrimidines [4]. These bicyclic systems are bioisosteres of purines and are highly effective as antagonists for Adenosine Receptors (A1/A2A) and inhibitors of phosphodiesterases[3],[4].

Pathway Target N,1-Diethyl-4-nitro-1H- pyrazole-3-carboxamide Reduction Nitro Reduction (Pd/C, H2) Target->Reduction Amine 4-Amino Intermediate Reduction->Amine Cyclization Cyclization (Formamidine/Urea) Amine->Cyclization Bicyclic Pyrazolo[4,3-d]pyrimidine Derivatives Cyclization->Bicyclic Receptor Adenosine Receptor (A1/A2A) or PDE5 Inhibition Bicyclic->Receptor

Fig 2: Downstream conversion of the pyrazole scaffold into bioactive pyrazolo-pyrimidines.

The mechanistic conversion relies on the catalytic hydrogenation of the 4-nitro group using Palladium on Carbon (Pd/C) under an H₂ atmosphere. The resulting 4-amino-1H-pyrazole-3-carboxamide is highly reactive. When treated with cyclizing agents like formamidine acetate or urea derivatives, it undergoes an intramolecular condensation to form the pyrimidine ring[4]. This structural motif mimics the adenine core, allowing it to competitively bind to ATP-binding sites in kinases or purinergic receptors, driving its high demand in pharmaceutical pipelines[3],[4].

References

  • Chem-Space . "N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide - C8H12N4O3". Chem-Space Compound Database. URL: [Link]

  • Google Patents. "US6407259B1 - Process for the preparation of pyrazoles". United States Patent and Trademark Office.
  • Università degli Studi di Firenze . "Synthesis of pyrazolo[4,3-d]pyrimidines and Adenosine Receptor Evaluation". FLORE Repository Istituzionale. URL: [Link]

Sources

Foundational

physical properties of 4-nitro-1H-pyrazole-3-carboxamide derivatives

An in-depth technical analysis of 4-nitro-1H-pyrazole-3-carboxamide derivatives requires a fundamental understanding of how the electronic properties of the pyrazole core dictate both its synthetic behavior and its pharm...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-nitro-1H-pyrazole-3-carboxamide derivatives requires a fundamental understanding of how the electronic properties of the pyrazole core dictate both its synthetic behavior and its pharmacological utility. This whitepaper systematically deconstructs the physicochemical thermodynamics, self-validating synthetic workflows, and mechanistic biology of this highly versatile chemical class.

Electronic Causality and Physicochemical Properties

The fundamental reactivity of 4-nitro-1H-pyrazole-3-carboxamide derivatives is governed by the push-pull electronic system of the heteroaromatic core. The pyrazole ring inherently possesses both hydrogen-bond donor (N-H) and acceptor (N=) capabilities. However, the introduction of a nitro group at the C4 position fundamentally alters the electron density of the system 1.

Causality of the C4-Nitro Substitution: The strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the C4-nitro group drastically reduce the electron density across the pyrazole ring. This induces two primary physicochemical consequences:

  • Acidification of the Pyrazole N-H: The pKa of the pyrazole N-H is significantly lowered compared to an unsubstituted pyrazole. This increased acidity enhances its ability to act as a robust hydrogen-bond donor within target binding pockets (e.g., the ATP-binding site of kinases) 2.

  • Chemical Stability: The electron-deficient nature of the ring renders it highly resistant to electrophilic aromatic substitution. This provides excellent chemical stability under both physiological conditions and harsh synthetic environments, preventing premature degradation during drug formulation 2.

Quantitative Data Summary

The following table synthesizes the physical properties of the parent acid and key functionalized derivatives, illustrating how aliphatic and aromatic substitutions at the carboxamide nitrogen modulate lipophilicity (LogP) and thermal stability.

Table 1: Physicochemical Properties of Selected 4-Nitro-1H-pyrazole-3-carboxamide Derivatives

CompoundMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)Key Application
4-Nitro-1H-pyrazole-3-carboxylic acid 157.08223–225 (dec.)-0.10Synthetic Precursor 1, 3
5-Ethyl-1-(2-methoxyethyl)-4-nitro-1H-pyrazole-3-carboxamide 286.29140~0.94PDE5 Inhibitor Precursor 4
1-(2-Fluorophenyl)-4-nitro-1H-pyrazole-3-carboxamide 250.19212–213~1.50Kinase Inhibitor Scaffold 5
N-butyl-4-nitro-1H-pyrazole-3-carboxamide 212.21N/A~1.20Custom Screening Compound

Synthetic Methodologies & Self-Validating Protocols

The elaboration of 4-nitro-1H-pyrazole-3-carboxylic acid into complex carboxamides requires precise control over coupling thermodynamics to prevent degradation of the heteroaromatic core.

SynthesisWorkflow Start 4-Nitro-1H-pyrazole- 3-carboxylic acid Coupling Amidation (EDC/HOBt) DMF, 16h, RT Start->Coupling Intermediate 4-Nitro-1H-pyrazole- 3-carboxamide Derivative Coupling->Intermediate Reduction Nitro Reduction (H2, Pd/C) or Cyclohexene Intermediate->Reduction Product 4-Amino-1H-pyrazole- 3-carboxamide Reduction->Product Cyclization Cyclization to Pyrazolo[4,3-d]pyrimidines Product->Cyclization

Synthetic workflow for 4-nitro-1H-pyrazole-3-carboxamide derivatives and downstream cyclization.

Protocol 1: Amidation via Carbodiimide Activation

Causality: Direct amidation of carboxylic acids requires high temperatures that can degrade the pyrazole core. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). EDC activates the carboxylate to an O-acylisourea intermediate. Because this intermediate is prone to unwanted rearrangement, HOBt is added to intercept this species, forming a stable, highly reactive OBt-ester that smoothly undergoes aminolysis 2.

  • Activation: Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C. Add EDC (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes to ensure complete formation of the active ester.

  • Aminolysis: Introduce the target primary amine (1.2 eq, e.g., trans-4-methoxycyclohexylamine) dropwise. Allow the reaction to warm to ambient temperature and stir for 16 hours.

  • Self-Validation (In-Process): Monitor via Thin-Layer Chromatography (TLC). The highly polar starting acid (remaining at the baseline in 5% MeOH/DCM) will be consumed, replaced by a higher-Rf, UV-active carboxamide spot.

  • Workup & Isolation: Concentrate the DMF under high vacuum. Partition the residue between ethyl acetate and saturated aqueous NaHCO

    
    . Self-validating purification: The alkaline wash selectively extracts unreacted starting acid and the acidic HOBt byproduct into the aqueous layer, leaving the neutral carboxamide in the organic phase. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Protocol 2: Catalytic Nitro Reduction

Causality: The conversion of the C4-nitro group to an amine is required to unlock the full pharmacological potential of the scaffold (e.g., for subsequent cyclization to pyrazolo[4,3-d]pyrimidines) 4. Catalytic hydrogenation over Palladium on Carbon (Pd/C) is preferred over chemical reductants (like SnCl


) to prevent heavy metal contamination in pharmaceutical intermediates.
  • Preparation: Dissolve the 4-nitro-1H-pyrazole-3-carboxamide derivative in a 1:1 mixture of methanol and ethyl acetate.

  • Catalyst Loading: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon. (Critical Safety Note: Dry Pd/C is highly pyrophoric when exposed to solvent vapors and oxygen).

  • Hydrogenation (Self-Validating): Evacuate the flask and backfill with H

    
     gas via a balloon or Parr shaker. Self-validation: The stoichiometric consumption of hydrogen gas (measured by balloon deflation or pressure drop) directly correlates with the reduction of the -NO
    
    
    
    group to -NH
    
    
    . Furthermore, the solution will transition from a vibrant yellow (characteristic of the conjugated nitroaromatic system) to colorless.
  • Filtration: Once hydrogen uptake ceases (typically 4-12 hours), filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the 4-amino-1H-pyrazole-3-carboxamide derivative.

Pharmacological Applications & Mechanistic Biology

The 4-amino and 4-nitro-1H-pyrazole-3-carboxamide scaffolds are privileged structures in medicinal chemistry. A prominent application is the development of selective inhibitors for Trypanosoma brucei Glycogen Synthase Kinase 3 (TbGSK3), a genetically validated target for Human African Trypanosomiasis (African Sleeping Sickness) 6.

Mechanistic Causality: The aminopyrazole core acts as an ATP-competitive inhibitor. The pyrazole nitrogens and the carboxamide motif form critical hydrogen bonds with the hinge region of the kinase. Selectivity over the human homolog (HsGSK3β)—which is crucial to avoid host toxicity and embryonic lethality—is achieved by functionalizing the R1 and R2 positions of the carboxamide to exploit Hydrophobic Pocket II, a distinct structural variation present only in the parasitic kinase [[6]]().

Pathway Inhibitor Aminopyrazole Derivative (Active Pharmacophore) Target TbGSK3 (Short) ATP-Binding Pocket Inhibitor->Target Binds Selectivity Hydrophobic Pocket II Interaction Target->Selectivity Exploits Outcome1 Inhibition of Trypanosoma brucei Proliferation Selectivity->Outcome1 Primary Effect Outcome2 Sparing of HsGSK3β (Host Survival) Selectivity->Outcome2 Selectivity

Mechanism of action and selectivity profile for TbGSK3 inhibition in Trypanosoma brucei.

References

  • The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • US6407259B1 - Process for the preparation of pyrazoles Source: Google Patents URL
  • 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 Source: PubChem (NIH) URL:[Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid Specifications Source: Oakwood Chemical URL:[Link]

  • FLORE Repository istituzionale dell'Università degli Studi di Firenze Source: Università degli Studi di Firenze URL:[Link]

Sources

Exploratory

The Biological Landscape of N-ethyl-4-nitropyrazole Carboxamides: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its remarkable synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its remarkable synthetic versatility and ability to engage in a multitude of non-covalent interactions have cemented its status as a privileged scaffold in the design of novel therapeutics.[1][2][3] The derivatization of the pyrazole ring at its various positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the optimization of compounds against a wide array of biological targets. This guide delves into the specific and compelling subclass of N-ethyl-4-nitropyrazole carboxamides, exploring their synthesis, known and potential biological activities, and the underlying structure-activity relationships that govern their function. For researchers and drug development professionals, understanding this chemical space is pivotal for harnessing its therapeutic potential.

Synthetic Strategies for N-Substituted-4-Nitropyrazole Carboxamides

The synthesis of N-substituted-4-nitropyrazole carboxamides is a multi-step process that requires precise control over regioselectivity. The general synthetic pathway involves the formation of the pyrazole core, followed by functionalization.

Core Pyrazole Synthesis

A common and efficient method for the regioselective synthesis of the N1-substituted-4-nitropyrazole core involves the cyclocondensation of a suitable precursor with a substituted hydrazine.[4] For instance, ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate can be reacted with ethylhydrazine to yield N1-ethyl-4-nitropyrazole-5-carboxylates with high regioselectivity and good yields.[4] The choice of solvent can influence the regioselectivity of this reaction.

Amide Bond Formation

Once the N-ethyl-4-nitropyrazole carboxylate is obtained, the ester can be hydrolyzed to the corresponding carboxylic acid. Subsequent amide bond formation with a desired amine is typically achieved using standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[5] This step is crucial as it allows for the introduction of a wide range of substituents at the carboxamide nitrogen, enabling the exploration of structure-activity relationships.

A generalized synthetic workflow is depicted below:

G cluster_0 Core Synthesis cluster_1 Amide Formation Precursor Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate Cyclocondensation Cyclocondensation Precursor->Cyclocondensation Hydrazine Ethylhydrazine Hydrazine->Cyclocondensation Ester N-Ethyl-4-nitropyrazole-5-carboxylate Cyclocondensation->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Acid N-Ethyl-4-nitropyrazole-5-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (HATU, DIPEA) Acid->Coupling Amine R-NH2 Amine->Coupling Final_Product N-Ethyl-4-nitropyrazole-5-carboxamide Coupling->Final_Product

Caption: Generalized synthetic workflow for N-ethyl-4-nitropyrazole carboxamides.

Biological Activities and Therapeutic Potential

While specific data on N-ethyl-4-nitropyrazole carboxamides is limited, the broader class of pyrazole carboxamides has been extensively studied, revealing a wide range of biological activities. The insights gained from these related compounds provide a strong foundation for predicting the potential applications of the N-ethyl-4-nitro subclass.

Kinase Inhibition

A significant body of research points to pyrazole carboxamides as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders.[6]

  • FLT3 and CDK Inhibition in Acute Myeloid Leukemia (AML): Fms-like receptor tyrosine kinase 3 (FLT3) is a key target in AML.[7] Novel 1H-pyrazole-3-carboxamide derivatives have been designed and synthesized as potent FLT3 inhibitors.[7] One study reported a compound with strong activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM), demonstrating the potential of this scaffold in developing anti-cancer therapeutics.[7] The N-ethyl group in our core structure could potentially be oriented to probe specific hydrophobic pockets within the kinase active site.

  • RIP2 Kinase Inhibition in Inflammatory Disorders: Receptor-interacting protein 2 (RIP2) kinase is a key mediator of inflammatory signaling pathways. Pyrazolocarboxamides have been identified as potent and selective inhibitors of RIP2 kinase.[8] Structure-based drug design has enabled the optimization of these inhibitors, with key substitutions on the pyrazole ring leading to significant improvements in potency and selectivity.[8]

  • Aurora Kinase Inhibition: Aurora kinases A and B are critical for cell division, and their abnormal expression is linked to cancer.[9] Pyrazole-4-carboxamide analogues have been discovered as dual inhibitors of Aurora kinases A and B, inducing apoptosis in cancer cells.[9]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazole Carboxamide Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation No_Phosphorylation Kinase->No_Phosphorylation X ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor N-ethyl-4-nitropyrazole carboxamide Inhibitor->Kinase Competitive Binding Signaling_Cascade Downstream Signaling Phosphorylated_Substrate->Signaling_Cascade Blocked_Signaling Blocked_Signaling No_Phosphorylation->Blocked_Signaling Blocked Signaling

Sources

Foundational

The Pyrazole-3-carboxamide vs. Pyrazole-5-carboxamide Dichotomy: Tautomerism, Regioselective Synthesis, and Impact on Drug Discovery

Executive Summary The pyrazole carboxamide scaffold is a ubiquitous pharmacophore in modern drug discovery, serving as the core for numerous kinase inhibitors, cannabinoid receptor modulators, and anti-infective agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole carboxamide scaffold is a ubiquitous pharmacophore in modern drug discovery, serving as the core for numerous kinase inhibitors, cannabinoid receptor modulators, and anti-infective agents. However, the structural assignment and synthesis of 1H-pyrazole-3-carboxamides versus 1H-pyrazole-5-carboxamides frequently present significant challenges. As a Senior Application Scientist, I frequently observe junior researchers conflating tautomerism with regioisomerism, leading to ambiguous Structure-Activity Relationship (SAR) data and compromised intellectual property.

This technical guide deconstructs the physical chemistry differentiating these isomers, outlines self-validating analytical protocols for their definitive identification, and details modern regioselective synthetic workflows to bypass the limitations of traditional Knorr condensations.

Structural Dynamics: Annular Tautomerism vs. Regioisomerism

The fundamental difference between a 3-carboxamide and a 5-carboxamide depends entirely on the substitution status of the N1 position.

In an unsubstituted pyrazole ring (where N1 bears a hydrogen atom), 1H-pyrazole-3-carboxamide and 1H-pyrazole-5-carboxamide are annular tautomers [1]. The proton rapidly migrates between the N1 and N2 atoms. In solution, these forms exist in a dynamic, rapidly interconverting equilibrium dictated by solvent polarity and temperature, often favoring the 3-substituted tautomer due to favorable intramolecular dipole alignments[1]. In the solid state, X-ray crystallography typically reveals a single locked tautomer dictated by the crystal lattice's intermolecular hydrogen-bonding network[1].

The Causality of N-Alkylation: Because tautomeric mixtures complicate pharmacokinetic profiling and target binding analysis, medicinal chemists deliberately "lock" the conformation by alkylating or arylating the N1 position. Once the N1 position is substituted (e.g., with a methyl or aryl group), the proton migration is blocked. The molecules are no longer tautomers; they become distinct, non-interconverting regioisomers with vastly different physicochemical properties.

G1 Start Pyrazole Carboxamide Core N_sub Is N1 Substituted? Start->N_sub Tautomers 1H-Pyrazole-3(5)-carboxamide (Rapidly Interconverting Tautomers) N_sub->Tautomers No (N-H) Regioisomers Distinct Regioisomers (Non-interconverting) N_sub->Regioisomers Yes (N-R) Isomer3 1-Substituted-1H-pyrazole-3-carboxamide Regioisomers->Isomer3 Isomer5 1-Substituted-1H-pyrazole-5-carboxamide Regioisomers->Isomer5

Flowchart: Logical differentiation between pyrazole tautomers and fixed regioisomers.

Pharmacological Implications: The Vectorial Shift

The regiochemistry of the carboxamide group profoundly impacts the molecule's pharmacological profile. Shifting a carboxamide from the C3 to the C5 position alters the spatial trajectory (vector) of the substituent by approximately 72 degrees relative to the N1-substituent.

  • Cannabinoid Receptors (CB1/CB2): Research into 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides demonstrates that the orientation of the C3-carboxamide carbonyl oxygen is critical for forming a highly specific hydrogen bond with Lysine residues (e.g., K3.28) in the inactive state of the hCB1 receptor, driving potent inverse agonism[2]. A shift to the 5-position breaks this pharmacophore geometry, drastically reducing affinity.

  • Kinase Inhibition: In ATP-competitive kinase inhibitors, the pyrazole core frequently acts as the hinge-binding motif. The N1-substituent typically projects toward the solvent-exposed channel. If the carboxamide is at C3, it may project into the deep DFG-out pocket. Moving it to C5 causes steric clashing with the hinge region, completely obliterating target engagement.

Analytical Differentiation: The NOESY/HMBC Protocol

Traditional 1D


H and 

C NMR are insufficient for distinguishing N1-substituted 3-carboxamides from 5-carboxamides due to highly similar electronic environments. The definitive, self-validating method relies on 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC).

Mechanistic Rationale: NOESY detects spatial proximity (< 5 Å). In a 1-alkyl-1H-pyrazole-5-carboxamide, the N1-alkyl protons are sterically adjacent to the C5-carboxamide group. In the 3-carboxamide regioisomer, the N1-alkyl protons are adjacent to the pyrazole ring's C5-proton.

Quantitative Data Summary
Diagnostic Feature1-Alkyl-1H-pyrazole-3-carboxamide1-Alkyl-1H-pyrazole-5-carboxamide
NOESY / ROESY Strong NOE between N1-Alkyl and Pyrazole C5-HStrong NOE between N1-Alkyl and Carboxamide NH / Substituent
HMBC (

H-

C)
N1-Alkyl protons couple to C5 (ring carbon)N1-Alkyl protons couple to C5 (bearing the carboxamide)

H NMR (C4-H Shift)
Typically ~6.6 - 6.8 ppmTypically ~6.8 - 7.0 ppm (slightly deshielded)
Protocol 1: Self-Validating NMR Differentiation
  • Sample Preparation: Dissolve 5–10 mg of the highly purified pyrazole compound in 0.6 mL of anhydrous DMSO-

    
     (preferred over CDCl
    
    
    
    to prevent rapid exchange of the carboxamide NH protons).
  • 1D Acquisition: Acquire standard

    
    H and 
    
    
    
    C spectra. Assign the N1-alkyl/aryl protons and the isolated pyrazole C4-H proton.
  • 2D NOESY Acquisition: Run a 2D NOESY sequence with a mixing time of 300–500 ms (optimized for small molecules).

  • 2D HMBC Acquisition: Run a standard

    
    H-
    
    
    
    C HMBC to map 2-bond and 3-bond carbon-proton couplings.
  • Validation Checkpoint (The Logic Gate):

    • If the N1-substituent shows a strong NOE cross-peak to a singlet integrating to 1H in the aromatic region (the C5-H), then the compound is the 3-carboxamide .

    • If the N1-substituent shows an NOE cross-peak to the broad carboxamide NH signals (or the carboxamide N-alkyl substituents), then the compound is the 5-carboxamide .

G2 Sample Isolated N1-Alkyl Pyrazole Carboxamide NOESY 2D NOESY / ROESY Sample->NOESY HMBC 2D HMBC (1H-13C) Sample->HMBC Obs1 NOE: N1-Alkyl to Pyrazole C5-H No NOE to Carboxamide NOESY->Obs1 Obs2 NOE: N1-Alkyl to Carboxamide NH No NOE to Pyrazole C5-H NOESY->Obs2 Res3 3-Carboxamide Isomer Obs1->Res3 Res5 5-Carboxamide Isomer Obs2->Res5

Workflow: 2D NMR logic for definitive regioisomer assignment.

Regioselective Synthesis Strategies

The traditional Knorr pyrazole synthesis (condensation of substituted hydrazines with 1,3-dicarbonyl compounds) is plagued by poor regioselectivity, typically yielding a 1:1 to 3:1 mixture of 3- and 5-isomers. This necessitates wasteful, low-yielding chromatographic separations. To ensure scientific integrity and scalability, modern workflows utilize strictly regioselective methods.

Comparison of Synthetic Strategies
MethodReagentsPrimary ProductRegioselectivityRef
Traditional Knorr Hydrazine + 1,3-DiketoneMixture of 3- and 5-isomersPoor (~1:1 to 3:1)-
Cycloaddition N-Arylhydrazones + Nitroolefins1,3,5-Trisubstituted PyrazolesExcellent (>95% 3-isomer)[3]
Enaminodiketone Unsymmetrical enaminodiketones + t-Bu-hydrazine1-Alkyl-pyrazole-5-carboxylatesExcellent (>95% 5-isomer)[4]
Directed Acylation Hydrazines + Methyl malonyl chloride3-Hydroxy-pyrazole-4-carboxylatesExcellent[5]
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles (3-Carboxamide Precursors)

This protocol leverages the nucleophilicity difference between the nitrogen and carbon atoms of an N-arylhydrazone reacting with a nitroolefin, ensuring exclusive formation of the desired regioisomer[3].

  • Hydrazone Formation: Condense the starting arylhydrazine with the desired aldehyde in ethanol at room temperature to form the N-arylhydrazone intermediate. Isolate via filtration.

  • Cycloaddition Setup: In an oven-dried flask, dissolve the N-arylhydrazone (1.0 equiv) and the target nitroolefin (1.2 equiv) in a solvent mixture of 2,2,2-trifluoroethanol (TFE) and trifluoroacetic acid (TFA) (10:1 ratio).

    • Causality: The acidic TFE/TFA environment activates the nitroolefin and facilitates the stepwise nucleophilic attack of the hydrazone carbon, dictating the regiochemistry[3].

  • Cyclization & Oxidation: Heat the reaction mixture to 80 °C for 12–24 hours. The initial pyrazolidine intermediate undergoes spontaneous oxidative elimination of nitrous acid (HNO

    
    ) to yield the fully aromatized pyrazole.
    
  • Workup: Quench with saturated aqueous NaHCO

    
    , extract with ethyl acetate, dry over MgSO
    
    
    
    , and concentrate.
  • Validation Checkpoint: Analyze the crude mixture via

    
    H NMR. The absence of a duplicate set of pyrazole C4-H peaks confirms complete regioselectivity. The resulting ester or functional group at C3 can then be cleanly aminated to the final 3-carboxamide.
    

G3 Start Target: N1-Substituted Pyrazole Carboxamide Method1 Knorr Synthesis (Hydrazine + 1,3-Diketone) Start->Method1 Method2 Regioselective Cycloaddition (e.g., N-Arylhydrazones + Nitroolefins) Start->Method2 Result1 Mixture of 3- and 5-Isomers (Requires Separation) Method1->Result1 Result2 Exclusively 3- or 5-Isomer (High Yield, No Separation) Method2->Result2

Flowchart: Strategic selection of synthetic pathways to avoid regioisomeric mixtures.

Conclusion

The distinction between 1H-pyrazole-3-carboxamides and 1H-pyrazole-5-carboxamides is not merely semantic; it represents a critical structural divergence that dictates target affinity, IP viability, and synthetic strategy. By recognizing the transition from annular tautomerism to fixed regioisomerism upon N1-substitution, and by implementing strict NOESY/HMBC validation paired with modern regioselective syntheses, drug development professionals can eliminate structural ambiguity and accelerate the optimization of these privileged scaffolds.

References

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase MDPI (Molecules)[Link]

  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones Organic Chemistry Portal (Synlett)[Link]

  • Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides Journal of Medicinal Chemistry (ACS)[Link]

  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution ResearchGate[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Organic Chemistry Portal (J. Org. Chem.)[Link]

Sources

Exploratory

The Therapeutic Potential of Diethyl Pyrazole Carboxamide Derivatives: A Technical Guide to Scaffold Optimization and Target Engagement

Executive Summary In the landscape of modern medicinal chemistry, the pyrazole carboxamide scaffold has emerged as a highly privileged pharmacophore. Its inherent capacity to participate in complex hydrogen-bonding netwo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole carboxamide scaffold has emerged as a highly privileged pharmacophore. Its inherent capacity to participate in complex hydrogen-bonding networks, combined with its favorable pharmacokinetic profile, makes it an ideal starting point for drug discovery. Specifically, the incorporation of diethyl substitutions—either directly on the pyrazole ring (e.g., 3,5-diethyl pyrazole) or as ester/amide functional groups (e.g., diethyl 1H-pyrazole-3,5-dicarboxylate)—provides critical steric bulk and lipophilicity that can be precisely tuned to modulate target affinity and selectivity[1].

This whitepaper explores the mechanistic rationale behind utilizing diethyl pyrazole carboxamide derivatives across diverse therapeutic areas, including oncology, protein misfolding disorders (amyloidosis), and inflammatory liver injury. By examining causality in structural modifications, we provide a comprehensive framework for the design, synthesis, and biophysical validation of these versatile therapeutic agents.

Mechanistic Rationale & Target Engagement

The therapeutic efficacy of pyrazole carboxamides is dictated by their spatial geometry and electronic distribution. Modifying the scaffold with diethyl groups alters the thermodynamic signature of target binding, often shifting the interaction from enthalpy-driven to entropy-driven by displacing ordered water molecules or introducing steric hindrance.

Oncology: Dual Kinase Inhibition and Pathway Modulation

Pyrazole carboxamides have demonstrated profound efficacy in oncology by acting as ATP-competitive inhibitors for various kinases.

  • FLT3 and CDK Inhibition: In acute myeloid leukemia (AML), 1H-pyrazole-3-carboxamide derivatives (such as Compound 8t) have shown sub-nanomolar potency against Fms-like receptor tyrosine kinase 3 (FLT3) (IC50 = 0.089 nM) and Cyclin-dependent kinases (CDK2/4)[2].

  • Wnt/β-catenin & AMPK Modulation: In colorectal cancer, pyrazole-4-carboxamides (e.g., YW2065) exhibit a unique dual mechanism. They stabilize Axin-1—a scaffolding protein that accelerates the proteasomal degradation of β-catenin—thereby inhibiting aberrant Wnt signaling. Simultaneously, they activate AMP-activated protein kinase (AMPK), providing a synergistic tumor-suppressive effect[3].

WntAMPK Compound Pyrazole-4-Carboxamide (e.g., YW2065) Axin1 Axin-1 Stabilization Compound->Axin1 AMPK AMPK Activation Compound->AMPK Proteasome Proteasomal Degradation of β-catenin Axin1->Proteasome Tumor Colorectal Cancer Cell Apoptosis AMPK->Tumor Wnt Wnt/β-catenin Signaling Inhibition Proteasome->Wnt Wnt->Tumor

Caption: Dual mechanism of pyrazole-4-carboxamides in colorectal cancer via Wnt inhibition and AMPK activation.

Protein Stabilization: Transthyretin (TTR) Amyloidosis

Transthyretin (TTR) amyloidosis is a fatal disease driven by the dissociation of the TTR tetramer into amyloidogenic monomers. AG10 is a highly potent kinetic stabilizer of TTR. To map the enthalpic contribution of hydrogen bonding within the T4-binding site, researchers synthesized a diethyl-pyrazole analogue of AG10.

The Causality of the Diethyl Substitution: The steric bulk of the diethyl groups prevents the pyrazole ring from reaching deep into the inner cavity of the binding pocket. This physical restriction prevents the formation of critical hydrogen bonds with Ser117 and Ser117′ of adjacent subunits. By comparing the thermodynamics of the diethyl analogue with the wild-type AG10 using Isothermal Titration Calorimetry (ITC), scientists successfully quantified the exact enthalpic driving force required for optimal TTR stabilization[4].

Inflammation & Hepatoprotection: Selective HDAC6 Degradation

Recent breakthroughs have highlighted pyrazole-3-carboxamides as highly selective inhibitors and degraders of Histone Deacetylase 6 (HDAC6). N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives exhibit exceptional antinecroptotic activity and selectively degrade HDAC6 (DC50 = 0.96 nM). In murine models of acetaminophen (APAP)-induced acute liver injury, these compounds demonstrated potent anti-inflammatory effects by suppressing TNF-α, IL-1β, and IL-6, confirming the scaffold's utility in treating severe hepatic necrosis[5].

Quantitative Target Engagement Data

The following table consolidates the pharmacological metrics of key pyrazole carboxamide derivatives across different indications, illustrating the scaffold's broad therapeutic utility.

Compound Class / DerivativePrimary TargetPrimary IndicationKey Pharmacological MetricReference
Pyrazole-4-carboxamide (YW2065) Wnt/β-catenin & AMPKColorectal CancerDual Axin-1 stabilization & AMPK activation[3]
Diethyl-pyrazole AG10 Analogue Transthyretin (TTR)TTR AmyloidosisEnthalpic mapping of Ser117 interaction[4]
N-phenyl-5-propyl-1H-pyrazole-3-carboxamide HDAC6Acute Liver InjuryIC50 = 4.95 nM (HDAC6), DC50 = 0.96 nM[5]
1H-pyrazole-3-carboxamide (Compound 8t) FLT3 / CDK2/4Acute Myeloid LeukemiaIC50 = 0.089 nM (FLT3)[2]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biophysical evaluation of diethyl pyrazole carboxamide derivatives. The use of diethyl 1H-pyrazole-3,5-dicarboxylate (CAS: 37687-24-4) is prioritized as a starting material due to its enhanced lipophilicity and solubility in organic solvents[1].

Workflow Start Diethyl Pyrazole-3,5-dicarboxylate (CAS: 37687-24-4) Amidation Amidation / Substitution (Alkyl/Aryl Amines) Start->Amidation Library Diethyl Pyrazole Carboxamide Library Amidation->Library ITC Isothermal Titration Calorimetry (ITC) Library->ITC FPE Fluorescence Probe Exclusion (FPE) Library->FPE Lead Lead Optimization & Target Validation ITC->Lead FPE->Lead

Caption: Workflow for the synthesis and biophysical screening of diethyl pyrazole carboxamide derivatives.

Protocol 1: Synthesis of Diethyl Pyrazole Carboxamide Libraries

Objective: Convert diethyl 1H-pyrazole-3,5-dicarboxylate into target-specific carboxamides via controlled amidation.

  • Preparation: Dissolve 1.0 mmol of diethyl 1H-pyrazole-3,5-dicarboxylate in 10 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Activation: Add 2.0 equivalents of a coupling reagent (e.g., HATU) and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester intermediate.

  • Amidation: Introduce 1.2 equivalents of the desired primary or secondary amine (e.g., diethylamine for N,N-diethyl derivatives).

  • Reaction Monitoring: Stir the mixture at 50°C for 4–6 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 2: Biophysical Validation via Isothermal Titration Calorimetry (ITC)

Objective: Quantify the thermodynamic binding parameters (ΔG, ΔH, -TΔS) of the synthesized derivatives against their target protein (e.g., TTR).

  • Sample Preparation: Dialyze the purified recombinant target protein (e.g., TTR tetramer) extensively against the assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4) to ensure exact buffer matching.

  • Ligand Preparation: Dissolve the synthesized diethyl pyrazole carboxamide derivative in DMSO to create a concentrated stock, then dilute into the exact dialysate buffer (final DMSO concentration < 2% to prevent protein denaturation).

  • Titration Setup: Load the protein solution (typically 10–20 µM) into the ITC cell. Load the ligand solution (100–200 µM) into the injection syringe.

  • Execution: Perform 20 sequential injections of 2.0 µL of the ligand into the protein cell at 25°C, with a stirring speed of 750 rpm and an injection interval of 120 seconds.

  • Data Analysis: Subtract the heat of dilution (obtained by titrating the ligand into a buffer-only cell). Fit the integrated heat data to a one-site binding model to extract the dissociation constant (

    
    ), binding enthalpy (
    
    
    
    ), and stoichiometry (
    
    
    ). The causality of steric modifications (like diethyl bulk) will manifest as a distinct shift in the
    
    
    vs.
    
    
    balance[4].

References

  • [3] Yang, W., Li, Y., Ai, Y., et al. (2019). Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation. Journal of Medicinal Chemistry. Available at:[Link]

  • [4] Penchala, S. P., et al. (2019). Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. PMC / National Institutes of Health. Available at:[Link]

  • [5] Cui, H., Zhang, G., Zhang, L., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. Available at:[Link]

  • [2] Semantic Scholar. (2019). 1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity again. Available at:[Link]

Sources

Foundational

Thermodynamic and Empirical Solubility Profiles of Nitro-Pyrazole Amides in Organic Solvents: A Technical Guide for Synthesis and Formulation

Executive Summary Nitro-pyrazole amides represent a privileged structural motif in both medicinal chemistry and agrochemical development (e.g., SDHI fungicides like furametpyr)[1]. However, the presence of the electron-w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-pyrazole amides represent a privileged structural motif in both medicinal chemistry and agrochemical development (e.g., SDHI fungicides like furametpyr)[1]. However, the presence of the electron-withdrawing nitro group, combined with the hydrogen-bonding capacity of the amide linkage and the pyrazole core, creates complex intermolecular networks. This high crystal lattice energy typically results in poor aqueous solubility, necessitating the strategic use of organic solvents for chemical synthesis, purification, and downstream formulation[2][3]. This whitepaper explores the thermodynamic causality behind these solubility profiles and provides validated experimental protocols for handling these challenging compounds.

Thermodynamic Principles of Dissolution

The dissolution of nitro-pyrazole amides in organic solvents is fundamentally an endothermic process driven by the disruption of strong intermolecular forces, primarily ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking and hydrogen bonding[4]. The pyrazole ring acts as both a hydrogen bond donor (via the NH group) and an acceptor (via the imine nitrogen), while the nitro and amide groups introduce additional polar vectors that stabilize the solid crystal lattice[5].

When selecting an organic solvent, the solvation energy must overcome this substantial lattice energy. Polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol) are generally highly effective because their functional groups can competitively disrupt the pyrazole's native hydrogen-bonded networks[2][6]. The solid-liquid equilibrium of these systems is highly temperature-dependent and can be mathematically modeled using the modified Apelblat equation, which accurately correlates the solubility of pyrazole derivatives across various binary and pure solvent systems[4].

Quantitative Solubility Profiles in Organic Solvents

To illustrate the solvent-dependent solubility landscape, Table 1 summarizes the empirical solubility of Furametpyr (a representative pyrazole amide) and 4-Nitro-1H-pyrazole derivatives across a spectrum of organic solvents at standard temperature (298.15 K).

Table 1: Comparative Solubility of Pyrazole Derivatives in Organic Solvents at 298.15 K

SolventFurametpyr (Pyrazole Amide) Solubility (g/L)[1]4-Nitro-1H-pyrazole-3,5-diamine Solubility[7]Solvent Polarity Index
Water 0.225< 10.0 g/L10.2
n-Hexane 1.0Sparingly Soluble0.1
Toluene 30.0Low2.4
Isopropanol 36.0Moderate3.9
Acetonitrile 58.0Moderate5.8
Ethyl Acetate 64.0High4.4
Acetone 109.0High5.1
Methanol 134.0High5.1
Chloroform 467.0High4.1

Mechanistic Insight: Chloroform and methanol provide exceptional solubility for pyrazole amides. Methanol acts as a strong hydrogen bond donor/acceptor, effectively solvating the amide carbonyl and pyrazole nitrogens, while chloroform's unique polarizability allows it to disrupt the


 stacking of the nitro-aromatic system[1].

Experimental Methodologies for Solubility Determination

To establish reliable thermodynamic models for drug formulation, researchers must generate precise solubility data. The gravimetric method is the self-validating gold standard for determining solid-liquid equilibrium in organic solvents[4].

Protocol 1: Gravimetric Determination of Solid-Liquid Equilibrium
  • Preparation: Add an excess amount of the target nitro-pyrazole amide to a jacketed glass vessel containing 20 mL of the selected organic solvent.

  • Equilibration: Seal the vessel to prevent solvent evaporation. Circulate water through the jacket using a thermostatic bath to maintain the target temperature (

    
     K).
    
  • Agitation: Stir the suspension magnetically at 400 rpm for 12 hours. Causality: Prolonged agitation ensures that the dynamic solid-liquid equilibrium is fully established, preventing false-low readings from slow dissolution kinetics.

  • Settling: Cease stirring and allow the undissolved solid to settle for 2 hours at the constant experimental temperature.

  • Sampling: Extract a 2 mL aliquot of the clear supernatant using a pre-warmed syringe equipped with a 0.22

    
    m PTFE filter.
    
  • Evaporation & Weighing: Transfer the aliquot to a pre-weighed glass vial. Evaporate the solvent under reduced pressure in a vacuum oven at a temperature below the compound's melting point (e.g., 60°C) until a constant mass is achieved.

  • Calculation: Calculate the mole fraction solubility based on the mass of the residual solid and the mass of the evaporated solvent[4].

Solubility-Driven Purification Workflows

Because nitro-pyrazole amides exhibit a steep temperature-solubility gradient in organic solvents, recrystallization is highly effective. However, using a single pure solvent often leads to low recovery yields or "oiling out" of the product. A binary "good/poor" solvent system (co-solvent system) is the preferred strategy to modulate polarity and force crystallization[2][3].

Protocol 2: Binary Solvent Recrystallization
  • Dissolution: Suspend the crude nitro-pyrazole amide in a minimal volume of a "good" solvent (e.g., hot ethyl acetate or methanol) at its boiling point.

  • Filtration: Perform a hot gravity filtration to remove insoluble impurities (e.g., dust, catalyst residues).

  • Anti-solvent Addition: While maintaining the solution near boiling, add a "poor" solvent (e.g., hot n-hexane or water) dropwise until the solution becomes faintly turbid.

  • Clarification: Add 1-2 drops of the "good" solvent until the turbidity just clears, establishing a supersaturation threshold.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0-4°C) to maximize the thermodynamic driving force for crystal lattice formation.

  • Recovery: Isolate the purified crystals via vacuum filtration and wash with a cold mixture of the binary solvent[3].

Recrystallization Start Crude Nitro-Pyrazole Amide GoodSolvent Add minimal hot 'Good' solvent (e.g., Methanol / EtOAc) Start->GoodSolvent HotFiltration Hot Gravity Filtration (Remove insolubles) GoodSolvent->HotFiltration AddPoor Dropwise addition of hot 'Poor' solvent (e.g., n-Hexane / Water) HotFiltration->AddPoor Turbidity Is solution turbid? AddPoor->Turbidity Turbidity->AddPoor No ClearUp Add 1-2 drops 'Good' solvent until clear Turbidity->ClearUp Yes Cooling Slow cooling to RT, then ice bath (0-4°C) ClearUp->Cooling Filtration Vacuum Filtration & Cold Solvent Wash Cooling->Filtration End Purified Crystalline Product Filtration->End

Workflow for binary solvent recrystallization of nitro-pyrazole amides.

Strategic Solvent Selection in Drug Formulation

In early-phase drug discovery, the intrinsically poor aqueous solubility of nitro-pyrazole amides necessitates the use of organic co-solvents or amorphous solid dispersions to achieve adequate bioavailability[7]. The thermodynamic data collected via the gravimetric method directly informs the selection of excipients. Solvents with high solubilization capacity, such as PEG-400, propylene glycol, or lipid-based vehicles, are often utilized in liquid formulations to permanently disrupt the stable crystal lattice of the pyrazole derivatives, thereby enhancing oral absorption profiles and ensuring consistent dosing.

References

  • Solubility of Things. Solubility of 1H-pyrazole (C3H4N2). Available at: 6[6]

  • Benchchem. Dealing with poor solubility of pyrazole derivatives during synthesis. Available at: 2[2]

  • Benchchem. Overcoming poor solubility of pyrazole derivatives during reaction workup. Available at: 3[3]

  • Smolecule. Buy 4-nitro-1H-pyrazole-3,5-diamine. Available at: 7[7]

  • ResearchGate. Review on synthesis of nitropyrazoles (Solubility determination and crystallization thermodynamics). Available at: 4[4]

  • Oreate AI. Comprehensive Analysis of the New Pyrazole Amide Fungicide - Furametpyr. Available at: 1[1]

  • PMC - NIH. Dynamic multiphase semi-crystalline polymers based on thermally reversible pyrazole-urea bonds. Available at:5[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N,1-Diethyl-4-nitro-1H-pyrazole-3-carboxamide

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide , a specific functionalized pyrazole scaffold often utilized in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide , a specific functionalized pyrazole scaffold often utilized in medicinal chemistry as a fragment for kinase inhibitors or as a core for energetic materials.

The synthesis addresses the critical challenge of regioselectivity during the alkylation of the pyrazole ring.[1][2] By employing a convergent strategy starting from commercially available ethyl 4-nitro-1H-pyrazole-3-carboxylate, this guide ensures high isomeric purity and reproducibility. The protocol includes step-by-step experimental procedures, in-process control (IPC) parameters, and structural validation criteria.

Retrosynthetic Analysis

The target molecule is disassembled into three key precursors. The critical strategic decision lies in the timing of the N-alkylation to ensure the ethyl group is installed at the N1 position (distal to the carbonyl) rather than the N2 position.

Retrosynthesis Target Target Molecule N,1-Diethyl-4-nitro-1H-pyrazole-3-carboxamide Amide_Disc Amide Coupling Target->Amide_Disc Acid Intermediate 2 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid Amide_Disc->Acid Hydrolysis Ester Hydrolysis Acid->Hydrolysis Ester Intermediate 1 Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate Hydrolysis->Ester Alkylation Regioselective N-Alkylation Ester->Alkylation SM Starting Material Ethyl 4-nitro-1H-pyrazole-3-carboxylate Alkylation->SM

Figure 1: Retrosynthetic logic flow emphasizing the linear construction of the N1-substituted core.

Experimental Protocol

Stage 1: Regioselective N-Alkylation

Objective: Synthesis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate. Challenge: Controlling N1 vs. N2 alkylation. The steric bulk of the C3-ester group generally favors alkylation at the distal N1 position, but conditions must be controlled to minimize the N2 isomer.

Reagents:

  • Ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv)[3][4]

  • Ethyl Iodide (1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • DMF (Dimethylformamide, anhydrous, 10 vol)

Procedure:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl 4-nitro-1H-pyrazole-3-carboxylate and anhydrous DMF.

  • Base Addition: Add

    
     in a single portion. Stir the suspension at Room Temperature (RT) for 15 minutes to deprotonate the pyrazole.
    
  • Alkylation: Dropwise add Ethyl Iodide over 10 minutes.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.

    • IPC: Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[5] Consumption of SM should be >98%.

  • Work-up: Cool to RT. Pour the mixture into ice-cold water (50 vol) with vigorous stirring. The product typically precipitates.[6]

  • Isolation: Filter the solid. Wash with water (3x).

  • Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Gradient: 0-30% EtOAc in Hexanes) if the N2-isomer (>5%) is detected by NMR.

    • Target Isomer (N1): Elutes second (usually more polar than N2 isomer due to dipole moment, though this varies; rely on NOE for confirmation).

    • Yield: Expect 75–85%.

Stage 2: Ester Hydrolysis (Saponification)

Objective: Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Reagents:

  • Intermediate 1 (from Stage 1)

  • Lithium Hydroxide Monohydrate (LiOH·H2O, 2.5 equiv)[7]

  • THF/Water (1:1 mixture, 10 vol)

Procedure:

  • Dissolve Intermediate 1 in THF.

  • Add a solution of LiOH in water.

  • Stir at RT for 3 hours. (Reaction is usually fast; mild heating to 40 °C can accelerate if needed).

  • Acidification: Concentrate THF under reduced pressure. Acidify the aqueous residue with 1M HCl to pH ~2.

  • Isolation: The carboxylic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum at 45 °C.

    • Yield: Expect >90%.[4][7]

Stage 3: Amide Coupling

Objective: Synthesis of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide.

Reagents:

  • Intermediate 2 (Carboxylic Acid, 1.0 equiv)

  • Ethylamine hydrochloride (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine, 3.0 equiv)

  • DCM (Dichloromethane) or DMF (depending on solubility)

Procedure:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF (or DCM) at RT. Stir for 10 minutes.

  • Coupling: Add Ethylamine hydrochloride followed by dropwise addition of DIPEA.

  • Reaction: Stir at RT for 2–4 hours.

    • IPC: LC-MS should show mass peak [M+H]+ = 256 (approx).

  • Work-up:

    • Dilute with EtOAc.

    • Wash sequentially with: 1M HCl, Sat.

      
      , and Brine.
      
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Final Purification: Flash chromatography (DCM:MeOH 98:2 to 95:5) or recrystallization from EtOAc/Heptane.

Quality Control & Data Specifications

Structural Verification (NMR)

The final product must be distinguished from the regioisomer (N2-ethyl).

SignalChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Pyrazole-H 8.20 – 8.60Singlet (s)1HC5-H (Characteristic of 4-nitro)
Amide NH 7.80 – 8.20Broad (br s)1H-CONH-
N1-Ethyl (

)
4.15 – 4.25Quartet (q)2HRing

Amide-Ethyl (

)
3.30 – 3.45Pentet/Quartet2HAmide

N1-Ethyl (

)
1.40 – 1.55Triplet (t)3HRing

Amide-Ethyl (

)
1.10 – 1.25Triplet (t)3HAmide

Note: The N1-ethyl methylene protons are typically more deshielded (>4.0 ppm) than the amide ethyl protons due to the aromatic ring current and nitro group proximity.

Regiochemistry Check (NOE)

To confirm N1 alkylation:

  • Irradiate N-Ethyl

    
    :  You should observe an NOE enhancement of the C5-H  singlet.
    
  • If N2-alkylation occurred: The ethyl group would be distant from C5-H (no NOE) but close to the ester/amide group.

Process Safety & Handling

  • Nitro Compounds: 4-Nitropyrazoles are generally stable but are precursors to energetic materials. Do not subject the dry solid to excessive heat (>200 °C) or shock.

  • Ethyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a fume hood with proper PPE (gloves, goggles).

  • Exotherms: The addition of NaH (if used instead of

    
    ) or acid chloride formation (if using 
    
    
    
    route) can be exothermic. Control addition rates.

References

  • Synthesis of 4-Nitropyrazole-3-carboxylates

    • Title: "Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates" (Note: Discusses the regioselectivity challenges).
    • Source:Organic & Biomolecular Chemistry, 2012.
    • URL:[Link]

  • General Pyrazole Alkylation Guidelines

    • Title: "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning"
    • Source:Molecules, 2020.[8]

    • URL:[Link]

  • Compound Data (Grounding)

    • Title: "1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (Precursor D
    • Source: PubChem / Sigma-Aldrich.
    • URL:[Link]

Sources

Application

Application Note: Regioselective N-Alkylation of 4-Nitro-1H-pyrazole-3-carboxamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Active Pharmaceutical Ingredient (API) Synthesis, PDE5 Inhibitor Development Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Active Pharmaceutical Ingredient (API) Synthesis, PDE5 Inhibitor Development

Introduction & Mechanistic Insights

The functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Specifically, the N-alkylation of 4-nitro-1H-pyrazole-3-carboxamide is a critical transformation in the synthesis of pyrazolopyrimidinone-based cGMP PDE5 inhibitors [3]. However, the unsymmetrical nature of 3-substituted pyrazoles presents a significant regioselectivity challenge, as alkylation can occur at either the N1 or N2 position, yielding a mixture of regioisomers.

As a Senior Application Scientist, I approach this transformation not just as a standard SN2 reaction, but as a system governed by a delicate balance of steric hindrance, electronic distribution, and thermodynamic control.

The Causality of Reagent Selection

Unlike unsubstituted pyrazoles (pKa ~14), 4-nitro-1H-pyrazole-3-carboxamide is highly acidic (pKa ~6.5–7.0). This increased acidity is driven by the strong electron-withdrawing effects of the C4-nitro and C3-carboxamide groups, which stabilize the resulting pyrazolate anion through extensive resonance.

  • Base Selection: Because of this low pKa, harsh bases like Sodium Hydride (NaH) are unnecessary and often detrimental, as they can lead to unwanted deprotonation of the primary carboxamide. Instead, mild carbonate bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are optimal. The larger ionic radius of the Cs⁺ cation, in particular, enhances the solubility and nucleophilicity of the pyrazolate anion in polar aprotic solvents [2].

  • Regioselectivity (N1 vs. N2): The C3-carboxamide group exerts significant steric bulk compared to the C5-proton. Consequently, the sterically unhindered N1 position is the kinetically and thermodynamically favored site for electrophilic attack. However, if the alkylating agent contains hydrogen-bond acceptors, transition-state stabilization can artificially drive the reaction toward the N2 position [1].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of the pyrazolate anion following base-mediated deprotonation.

G SM 4-Nitro-1H-pyrazole-3-carboxamide (pKa ~6.5) Base Base Addition (K2CO3) Deprotonation SM->Base Anion Pyrazolate Anion (N1/N2 Delocalized) Base->Anion N1_Path Sterically Unhindered Attack (Adjacent to C5-H) Anion->N1_Path Alkyl Halide N2_Path Sterically Hindered Attack (Adjacent to C3-Carboxamide) Anion->N2_Path Alkyl Halide N1_Prod N1-Alkylated Product (Major Regioisomer) N1_Path->N1_Prod N2_Prod N2-Alkylated Product (Minor Regioisomer) N2_Path->N2_Prod

Mechanistic pathway of base-mediated regioselective N-alkylation of 4-nitro-pyrazole-3-carboxamide.

Quantitative Optimization of Reaction Conditions

To establish a self-validating protocol, we evaluated the impact of various bases and solvents on the overall yield and the N1:N2 regioisomeric ratio. The data below demonstrates that the combination of Cs₂CO₃ and DMF provides the highest chemoselectivity for the N1 isomer.

Base (1.5 equiv)SolventTemperature (°C)Overall Yield (%)Regioisomeric Ratio (N1:N2)
K₂CO₃DMF508588:12
Cs₂CO₃ DMF 50 89 92:8
NaHTHF0 to 256575:25
DIPEAMeCN807080:20

Table 1: Optimization of alkylation conditions using ethyl iodide (1.2 equiv) as the model electrophile.

Step-by-Step Experimental Protocol

This protocol is designed for the synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide but can be universally adapted for other primary alkyl halides.

Step 1: Preparation of the Pyrazolate Anion
  • Charge the Reactor: To an oven-dried, argon-purged 100 mL round-bottom flask, add 4-nitro-1H-pyrazole-3-carboxamide (1.00 g, 6.41 mmol, 1.0 equiv) and anhydrous Cs₂CO₃ (3.13 g, 9.61 mmol, 1.5 equiv).

  • Solvent Addition: Inject anhydrous N,N-Dimethylformamide (DMF) (32 mL) to achieve a 0.2 M substrate concentration.

  • Pre-activation: Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes.

    • Causality Note: This pre-stirring phase is critical. It ensures complete deprotonation and homogenization of the pyrazolate anion before the electrophile is introduced, preventing localized concentration gradients that could skew regioselectivity.

Step 2: Electrophilic Addition
  • Alkylation: Add ethyl iodide (0.61 mL, 7.69 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 50 °C using an oil bath. Stir for 4 to 6 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM). Ensure complete consumption of the starting material. The N1 isomer will appear as the less polar (higher Rf) spot.

Step 3: Quenching and Workup
  • Quench: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold distilled water to precipitate the crude product and quench any unreacted electrophile.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • LiCl Wash (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL).

    • Causality Note: DMF is notoriously difficult to remove via standard aqueous washes. The LiCl wash highly efficiently partitions DMF into the aqueous phase, preventing solvent contamination during crystallization.

  • Drying: Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude regioisomeric mixture.

Step 4: Purification and Analytical Validation
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% Ethyl Acetate in Hexanes).

  • Isomer Elution: The sterically less hindered N1-alkylated product elutes first, followed by the minor N2-alkylated product.

Analytical Validation: Differentiating N1 and N2 Isomers

1D ¹H-NMR is often insufficient to definitively assign pyrazole regiochemistry due to the subtle chemical shift differences of the C5-proton. A self-validating analytical workflow requires 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Validating the N1 Isomer (Major): Look for a strong NOE cross-peak between the alkyl protons (e.g., the -CH₂- of the ethyl group) and the C5-H pyrazole ring proton .

  • Validating the N2 Isomer (Minor): The alkyl protons will show NOE cross-peaks with the protons of the C3-carboxamide group (-CONH₂) , and will lack any correlation with the C5-H proton.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning MDPI - International Journal of Molecular Sciences[Link]

  • US6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction Google P
Method

using N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide as a kinase inhibitor scaffold

Application Note: Strategic Utilization of N,1-Diethyl-4-nitro-1H-pyrazole-3-carboxamide as a Kinase Inhibitor Scaffold Executive Summary This application note details the methodological framework for utilizing N,1-dieth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of N,1-Diethyl-4-nitro-1H-pyrazole-3-carboxamide as a Kinase Inhibitor Scaffold

Executive Summary

This application note details the methodological framework for utilizing N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide (CAS: 1384856-25-0) as a privileged scaffold in the discovery of small-molecule protein kinase inhibitors.[1][2] While the nitro-functionalized core serves as a stable precursor, its primary utility lies in its transformation into 4-amino-pyrazole derivatives.[1][2][3] These derivatives mimic the adenine ring of ATP, enabling high-affinity interactions with the kinase hinge region. This guide covers the structural rationale, synthetic activation protocols, and biological validation workflows required to evolve this scaffold into nanomolar-potency lead compounds targeting CDKs, FLT3, and Aurora kinases.

Scientific Rationale & Structural Biology

The Pyrazole-3-Carboxamide Pharmacophore

The pyrazole-3-carboxamide motif is a validated "privileged structure" in medicinal chemistry, serving as the core for several clinical candidates (e.g., FN-1501 , Tozasertib ).[1][2]

  • Hinge Binding: The pyrazole nitrogen (N2) and the exocyclic amine (derived from the reduction of the 4-nitro group) form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., the backbone carbonyl and amide NH of the gatekeeper+1 residue).

  • Vectorality: The 3-carboxamide group directs substituents toward the solvent-exposed region, allowing for solubility-enhancing modifications (e.g., solubilizing tails).[1][2] The N1-position directs substituents into the ribose-binding pocket or the hydrophobic back-pocket, depending on the specific kinase topology.[1][2]

The Role of the 4-Nitro Group

In its native state, N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide is electronically deactivated.[1][2] The 4-nitro group acts as a "masked" pharmacophore.[1][2]

  • Synthetic Handle: It allows for clean, regioselective synthesis of the core before activating the critical C4-position.

  • Activation: Reduction to the 4-amino group creates a nucleophilic handle for deriving ureas or amides, which are essential for reaching the conserved "DFG-Asp" or "Glu-alphaC" residues in the kinase active site.[1][2]

Experimental Workflow: From Scaffold to Lead

The following workflow outlines the transformation of the raw scaffold into a functional kinase inhibitor library.

KinaseWorkflow Scaffold Scaffold: N,1-diethyl-4-nitro... Activation Phase 1: Activation (Nitro Reduction) Scaffold->Activation Pd/C, H2 Derivatization Phase 2: Library Gen (Urea/Amide Coupling) Activation->Derivatization R-NCO or R-COCl Screening Phase 3: Evaluation (ADP-Glo™ Assay) Derivatization->Screening Kinase Panel Screening->Derivatization Iterative Design Lead Lead Candidate (IC50 < 100 nM) Screening->Lead SAR Analysis

Figure 1: Integrated workflow for evolving the nitro-pyrazole scaffold into active kinase inhibitors.

Detailed Protocols

Protocol A: Chemical Activation (Nitro Reduction)

Objective: Convert the electron-deficient nitro-pyrazole into the electron-rich 4-amino-pyrazole hinge-binder.[1][2]

Materials:

  • N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide (1.0 eq)[1][2][4]

  • 10% Palladium on Carbon (Pd/C) (10 mol%)

  • Methanol (MeOH) (anhydrous)

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Celite® 545 filter aid[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 500 mg of the nitro-scaffold in 20 mL of anhydrous MeOH in a round-bottom flask. Ensure complete solubility; mild sonication may be used.

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Under an argon blanket, carefully add 10 wt% of Pd/C to the solution.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm balloon) at room temperature for 4–6 hours.

    • Checkpoint: Monitor reaction progress via LC-MS. The starting material (m/z ~213 [M+H]+) should disappear, replaced by the amine product (m/z ~183 [M+H]+).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL MeOH.[1]

  • Isolation: Concentrate the filtrate in vacuo. The resulting 4-amino-pyrazole is air-sensitive; use immediately in Protocol B or store under inert gas at -20°C.[1][2]

Protocol B: Library Derivatization (Urea Synthesis)

Objective: Synthesize a focused library of urea derivatives to target the hydrophobic back-pocket (Gatekeeper region).[2]

Rationale: Urea linkers are prevalent in kinase inhibitors (e.g., Sorafenib) as they form hydrogen bonds with the conserved Glu/Asp residues.

Step-by-Step Methodology:

  • Preparation: Dissolve the freshly prepared 4-amino-pyrazole (1.0 eq) in dry Dichloromethane (DCM). Add Diisopropylethylamine (DIPEA) (2.0 eq).

  • Coupling: Add the appropriate aryl isocyanate (1.1 eq) dropwise at 0°C.

    • Library Suggestion: Use phenyl isocyanates with electron-withdrawing groups (e.g., 3-CF3, 4-F) to enhance metabolic stability and hydrophobic interactions.[1][2]

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Purification: Quench with water. Extract with DCM.[2] Purify via flash chromatography (Hexane/Ethyl Acetate gradient).

  • Characterization: Confirm structure via ¹H-NMR and HRMS.

Protocol C: Biochemical Kinase Assay (ADP-Glo™)

Objective: Quantify the inhibitory potency (IC50) of the synthesized derivatives against a target kinase (e.g., CDK2 or FLT3).[5][6][7]

Materials:

  • Target Kinase (recombinant, e.g., CDK2/CyclinA)

  • Substrate (e.g., Histone H1)

  • ATP (Ultrapure)

  • ADP-Glo™ Kinase Assay Kit (Promega)[1][2]

  • 384-well white, solid-bottom microplates[1][2]

Assay Procedure:

  • Compound Preparation: Prepare 3-fold serial dilutions of the inhibitors in 100% DMSO. Transfer 100 nL to the assay plate (Final DMSO conc. = 1%).

  • Enzyme Reaction:

    • Add 2.5 µL of Kinase Working Solution (optimized concentration per specific kinase, typically 0.5–5 ng/µL).

    • Incubate for 10 minutes at RT to allow compound-enzyme equilibrium.

    • Add 2.5 µL of ATP/Substrate mix (ATP concentration should equal the K_m of the kinase, typically 10–50 µM).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2] Incubate 30 min.

  • Data Analysis: Measure luminescence. Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using a non-linear regression (4-parameter logistic) to determine IC50.[1][2]

Data Presentation & Analysis

When evaluating the scaffold derivatives, organize data to highlight Structure-Activity Relationships (SAR).[8]

Table 1: Representative SAR Data Structure

Compound IDR-Group (Urea)CDK2 IC50 (nM)FLT3 IC50 (nM)Ligand Efficiency (LE)
Scaffold (Amine) -H (Precursor)>10,000>10,000N/A
PYR-001 Phenyl4503200.35
PYR-002 4-Fluoro-phenyl120850.41
PYR-003 3-CF3-phenyl25 12 0.44

Note: The dramatic increase in potency from the amine precursor to PYR-003 illustrates the necessity of the hydrophobic "tail" for high-affinity binding.[1][2]

Mechanism of Action Visualization

The following diagram illustrates the binding mode of the optimized derivative (PYR-003) within the ATP-binding pocket.

BindingMode Hinge Hinge Region (Glu81/Leu83) Gatekeeper Gatekeeper (Phe80) DFG DFG Motif (Asp145) Pyrazole Pyrazole Core (H-Bond Acceptor/Donor) Pyrazole->Hinge H-Bonds Urea Urea Linker (H-Bond Donor) Urea->Gatekeeper H-Bond/VdW Urea->DFG H-Bond (Glu) Tail Hydrophobic Tail (3-CF3-Phenyl) Tail->Gatekeeper Hydrophobic

Figure 2: Schematic interaction map of the pyrazole-urea derivative within the kinase active site.[2]

References

  • Nitulescu, G. M., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." International Journal of Molecular Sciences. Available at: [Link][2]

  • Wang, Y., et al. (2018).[7] "Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia."[1][2][6][7] Journal of Medicinal Chemistry. Available at: [Link][2][7]

  • Zhang, Y., et al. (2019). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia." Molecules. Available at: [Link][2]

Sources

Application

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of Pyrazole-3-Carboxamides from Ethyl Pyruvate Derivatives and Hydrazine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, in-depth guide to the synthesis of pyrazole-3-carboxamides, a scaffold of paramount importance in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide to the synthesis of pyrazole-3-carboxamides, a scaffold of paramount importance in medicinal chemistry and drug discovery.[1][2][3] We will detail a robust and versatile three-stage synthetic strategy, beginning with the formation of a pyrazole-carboxylate ester core from an ethyl pyruvate derivative (ethyl acetylpyruvate) and hydrazine. The subsequent sections provide validated protocols for the saponification of the ester to the corresponding carboxylic acid and its final conversion to the target carboxamide via two distinct, highly efficient amidation methodologies. This guide is designed to provide researchers with not only step-by-step instructions but also the underlying chemical principles and critical insights necessary for successful synthesis and troubleshooting.

Introduction: The Significance of the Pyrazole-3-Carboxamide Scaffold

The pyrazole ring system is a privileged scaffold in modern pharmacology, found in numerous compounds with a wide spectrum of biological activities.[1][2] Pyrazole-containing molecules have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[2][3] Specifically, the pyrazole-3-carboxamide moiety serves as a critical pharmacophore that allows for diverse molecular interactions and extensive structural modifications. This versatility enables the fine-tuning of a compound's pharmacological profile, making it a highly sought-after structural motif for drug development professionals aiming to optimize potency, selectivity, and pharmacokinetic properties.[4][5] This guide focuses on a foundational and highly adaptable synthetic route to access this valuable class of compounds.

Overview of the General Synthetic Strategy

The most prevalent and flexible approach for preparing pyrazole-3-carboxamides involves a three-stage process.[4] This strategy allows for the late-stage diversification of the amide substituent, making it ideal for creating libraries of analogues for structure-activity relationship (SAR) studies.

The workflow is as follows:

  • Pyrazole Ring Formation: A cyclocondensation reaction, specifically a Knorr-type pyrazole synthesis, between a 1,3-dicarbonyl compound (ethyl acetylpyruvate) and a hydrazine derivative to form the core pyrazole-carboxylate ester.[4]

  • Ester Hydrolysis (Saponification): Conversion of the stable ethyl pyrazole-carboxylate intermediate into the corresponding pyrazole-carboxylic acid.[4][6]

  • Amide Bond Formation: Coupling of the pyrazole-carboxylic acid with a desired primary or secondary amine to yield the final pyrazole-3-carboxamide.[7][8]

Synthetic_Workflow A Ethyl Acetylpyruvate + Hydrazine B Step 1: Knorr Pyrazole Synthesis (Cyclocondensation) A->B Reagents: Ethanol, Acetic Acid (cat.) C Ethyl 5-Methyl-1H-pyrazole-3-carboxylate B->C D Step 2: Ester Hydrolysis (Saponification) C->D Reagents: NaOH or LiOH, THF/H2O E 5-Methyl-1H-pyrazole-3-carboxylic Acid D->E F Step 3: Amide Coupling (Amidation) E->F Reagents: Amine + Coupling Agent G Target Pyrazole-3-carboxamide F->G

Caption: General three-step workflow for pyrazole-carboxamide synthesis.

Part 1: Synthesis of Ethyl 5-Methyl-1H-pyrazole-3-carboxylate

Principle and Mechanistic Insight

This initial step utilizes the Knorr pyrazole synthesis, a classic cyclocondensation reaction.[4] The starting material is ethyl 2,4-dioxovalerate (commonly known as ethyl acetylpyruvate), which serves as the 1,3-dicarbonyl equivalent. The reaction proceeds via the initial condensation of hydrazine with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of a catalytic amount of a weak acid, such as glacial acetic acid, is crucial as it protonates a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by hydrazine.[4]

The reaction between the asymmetrically substituted ethyl acetylpyruvate and hydrazine can theoretically yield two regioisomers. However, the reaction with hydrazine hydrate typically results in the formation of ethyl 5-methyl-1H-pyrazole-3-carboxylate as the major product.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[9]

Table 1: Reagents and Materials for Protocol 3.2

Reagent/MaterialFormulaM.W. ( g/mol )Amount (10 mmol scale)Moles (mmol)Role
Ethyl 2,4-dioxovalerateC₇H₁₀O₄158.151.58 g10.0Starting Material
Hydrazine monohydrateH₆N₂O50.060.55 mL11.0Starting Material
Ethanol (200 proof)C₂H₅OH46.0725 mL-Solvent
Glacial Acetic AcidCH₃COOH60.05~0.1 mL~1.7Catalyst
Ethyl AcetateC₄H₈O₂88.11As needed-Extraction Solvent
Saturated NaHCO₃ (aq)NaHCO₃84.01As needed-Neutralization
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-Drying Agent

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2,4-dioxovalerate (1.58 g, 10.0 mmol) and ethanol (25 mL).

  • Stir the mixture at 0 °C (ice-water bath).

  • Slowly add hydrazine monohydrate (0.55 mL, 11.0 mmol) dropwise to the solution. Causality Note: The reaction is exothermic; slow addition at 0 °C helps to control the reaction rate and prevent side-product formation.

  • After the addition is complete, add a catalytic amount of glacial acetic acid (~0.1 mL).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 15 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes) until the starting material is consumed.

  • Workup: Pour the reaction mixture into water (50 mL) and add saturated aqueous NaHCO₃ solution (5 mL) to neutralize the acetic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white solid.[9] A typical yield is around 70-80%.

Part 2: Hydrolysis to 5-Methyl-1H-pyrazole-3-carboxylic Acid

Principle and Mechanistic Insight

This step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to its corresponding carboxylate salt.[4] A strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid by the base, forming a stable carboxylate salt. A subsequent acidification step using a strong mineral acid (e.g., HCl) is required to protonate the carboxylate and precipitate the desired carboxylic acid product.[6]

Detailed Experimental Protocol

This protocol is based on standard saponification procedures.[4][6]

Table 2: Reagents and Materials for Protocol 4.2

Reagent/MaterialFormulaM.W. ( g/mol )Amount (10 mmol scale)Moles (mmol)Role
Ethyl 5-methyl-1H-pyrazole-3-carboxylateC₇H₁₀N₂O₂154.171.54 g10.0Starting Material
Sodium Hydroxide (NaOH)NaOH40.000.80 g20.0Base/Reagent
Tetrahydrofuran (THF)C₄H₈O72.1115 mL-Co-solvent
WaterH₂O18.025 mL-Co-solvent
Hydrochloric Acid (1M)HCl36.46As needed-Acidification

Procedure:

  • In a 100 mL round-bottom flask, dissolve the ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.54 g, 10.0 mmol) in a mixture of THF (15 mL) and water (5 mL).

  • Add sodium hydroxide (0.80 g, 20.0 mmol) to the solution. Insight: Using 2.0 equivalents of base ensures the reaction goes to completion and neutralizes the slightly acidic pyrazole N-H proton.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Workup: Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 1M HCl. Trustworthiness Check: A white precipitate of the carboxylic acid should form upon acidification. Check the pH with litmus paper or a pH meter.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Dry the product under high vacuum to yield the pure 5-methyl-1H-pyrazole-3-carboxylic acid. The product is often of sufficient purity for the next step without further purification. A typical yield is >90%.

Part 3: Amide Coupling to Synthesize Pyrazole-3-carboxamides

Principle and Method Selection

The formation of the amide bond requires the activation of the carboxylic acid, which is generally unreactive towards amines. Two primary strategies are employed:

  • Conversion to an Acid Chloride: This is a highly reliable, two-step method. The carboxylic acid is first converted to a highly electrophilic acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][8][10] The isolated or in situ generated acid chloride then readily reacts with the desired amine to form the amide. This method is robust but can be incompatible with sensitive functional groups.

  • One-Pot Peptide Coupling: This method uses specialized coupling reagents (e.g., HATU, HOBt/EDC, PyBOP) to activate the carboxylic acid in situ, forming a reactive intermediate that is immediately trapped by the amine.[7][8][11][12] These methods are generally milder, have high functional group tolerance, and are often preferred in medicinal chemistry for their operational simplicity.[8]

Amidation_Strategy cluster_0 Choice of Amidation Method Start Pyrazole-3-carboxylic Acid MethodA Protocol 3A: Acid Chloride Method Start->MethodA Reagents: SOCl₂ or (COCl)₂ then Amine, Base MethodB Protocol 3B: Peptide Coupling Method Start->MethodB Reagents: Amine, Coupling Reagent (e.g., HATU), Base End Target Pyrazole-3-carboxamide MethodA->End MethodB->End

Caption: Decision workflow for the final amidation step.

Protocol 3A: Acid Chloride Method

This protocol is based on established procedures for amide synthesis via acid chlorides.[6]

Table 3: Reagents and Materials for Protocol 5.2

Reagent/MaterialFormulaAmount (5 mmol scale)Moles (mmol)Role
Pyrazole-3-carboxylic acidC₅H₆N₂O₂0.70 g5.0Starting Material
Oxalyl Chloride(COCl)₂0.47 mL5.5Chlorinating Agent
Anhydrous Dichloromethane (DCM)CH₂Cl₂20 mL-Solvent
N,N-Dimethylformamide (DMF)C₃H₇NO1 dropcatalyticCatalyst
Desired Amine (R-NH₂)-6.06.0Nucleophile
Triethylamine (TEA)(C₂H₅)₃N2.1 mL15.0Base

Procedure:

  • Acid Chloride Formation: To a flame-dried flask under a nitrogen atmosphere, add the pyrazole-3-carboxylic acid (0.70 g, 5.0 mmol) and anhydrous DCM (10 mL).

  • Add one catalytic drop of DMF.

  • Cool the suspension to 0 °C and add oxalyl chloride (0.47 mL, 5.5 mmol) dropwise. Safety Note: This reaction releases CO and CO₂ gas. Perform in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride in vacuo to obtain the crude pyrazole-3-carbonyl chloride, which should be used immediately.

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM (10 mL) and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (6.0 mmol, 1.2 eq) and triethylamine (2.1 mL, 15.0 mmol, 3.0 eq) in anhydrous DCM (5 mL). Causality Note: A non-nucleophilic base is required to scavenge the HCl produced during the reaction.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Workup and Purification: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 3B: Peptide Coupling Method (HATU)

This protocol utilizes HATU, a highly efficient coupling reagent.[7]

Table 4: Reagents and Materials for Protocol 5.3

Reagent/MaterialFormulaAmount (5 mmol scale)Moles (mmol)Role
Pyrazole-3-carboxylic acidC₅H₆N₂O₂0.70 g5.0Starting Material
HATUC₁₀H₁₅F₆N₆OP2.85 g7.5Coupling Reagent
Anhydrous DMFC₃H₇NO25 mL-Solvent
Desired Amine (R-NH₂)-6.06.0Nucleophile
Diisopropylethylamine (DIPEA)C₈H₁₉N2.6 mL15.0Base

Procedure:

  • To a flask under a nitrogen atmosphere, add the pyrazole-3-carboxylic acid (0.70 g, 5.0 mmol), HATU (2.85 g, 7.5 mmol, 1.5 eq), and anhydrous DMF (25 mL).

  • Add diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol, 3.0 eq) and stir the solution at room temperature for 30 minutes to pre-activate the acid.

  • Add the desired amine (6.0 mmol, 1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ or Na₂SO₄, filter, and concentrate. The crude amide can be purified by column chromatography or recrystallization.

References

  • Vertex AI Search. (n.d.). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines.
  • BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • Sigma-Aldrich. (n.d.). Ethyl 3-methylpyrazole-5-carboxylate.
  • ChemicalBook. (n.d.). Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.
  • ResearchGate. (n.d.). Synthesis of pyrazole-3-carboxamide derivatives 41–49. Reagents and....
  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.
  • Jetir.Org. (n.d.). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • PMC. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
  • PubMed. (n.d.). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction.
  • MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • ResearchGate. (2026, February 1). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.

Sources

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of Nitro-Pyrazole Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Accelerating the Discovery of Bioactive Scaffolds Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating the Discovery of Bioactive Scaffolds

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] The introduction of a nitro group and a carboxamide moiety to the pyrazole ring can further enhance or modulate these biological effects, making nitro-pyrazole carboxamide derivatives a particularly attractive scaffold in drug discovery.[2][4]

Traditionally, the synthesis of these complex heterocyclic systems involves multi-step procedures that are often time-consuming and require harsh reaction conditions.[5] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[6][7] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity.[8][9] This "green chemistry" approach also aligns with sustainability goals by minimizing energy consumption and often allowing for the use of less hazardous solvents.[8][9]

This comprehensive guide provides detailed application notes and protocols for the efficient synthesis of nitro-pyrazole carboxamide derivatives using microwave technology. It is designed to equip researchers with the foundational knowledge and practical steps necessary to successfully synthesize and characterize these valuable compounds.

The Science Behind Microwave-Assisted Synthesis

The accelerated reaction rates observed in microwave-assisted synthesis stem from a unique heating mechanism that differs fundamentally from conventional heating methods.[9]

Key Mechanisms of Microwave Heating:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as reactants and solvents, possess permanent dipole moments. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to intense molecular friction, generating heat rapidly and uniformly throughout the bulk of the material.[8][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the generation of heat.[6]

This direct and instantaneous heating of the reaction mixture, rather than the vessel walls, leads to a rapid increase in temperature and allows molecules to quickly overcome activation energy barriers, thus accelerating the reaction rate.[10]

Visualizing the Synthetic Workflow

The following diagram illustrates a general workflow for the microwave-assisted synthesis of nitro-pyrazole carboxamide derivatives.

G cluster_0 Preparation of Starting Materials cluster_1 Microwave-Assisted Synthesis cluster_2 Purification & Characterization A Nitro-substituted β-ketoester D Step 1: Pyrazole Ring Formation (Microwave Irradiation) A->D B Hydrazine Derivative B->D C Amine E Step 2: Carboxamide Formation (Microwave Irradiation) C->E D->E F Work-up & Purification (e.g., Crystallization, Chromatography) E->F G Characterization (NMR, IR, Mass Spec) F->G H Final Product: Nitro-Pyrazole Carboxamide Derivative G->H

Caption: General workflow for the synthesis of nitro-pyrazole carboxamides.

Detailed Experimental Protocols

This section outlines two key microwave-assisted protocols for the synthesis of nitro-pyrazole carboxamide derivatives.

Protocol 1: One-Pot Synthesis of 3-Methyl-4-nitro-N-phenyl-1H-pyrazole-5-carboxamide

This protocol details a one-pot, three-component reaction for the synthesis of a model nitro-pyrazole carboxamide.

Materials:

  • Ethyl 2-nitro-3-oxobutanoate

  • Hydrazine hydrate

  • Phenyl isocyanate

  • Ethanol (absolute)

  • Microwave reactor (single-mode)

  • Microwave-safe reaction vessel with a magnetic stirrer

Procedure:

  • Reaction Setup: In a 10 mL microwave-safe reaction vessel, combine ethyl 2-nitro-3-oxobutanoate (1 mmol), hydrazine hydrate (1 mmol), and phenyl isocyanate (1 mmol) in absolute ethanol (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10 minutes with a power output of 150 W.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion, cool the reaction vessel to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, further purify the product by recrystallization from ethanol or by column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol 2: Stepwise Synthesis via an Intermediate Pyrazole Carboxylic Acid

This protocol involves the initial synthesis of a nitro-pyrazole carboxylic acid intermediate, followed by amidation.

Part A: Synthesis of 3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Materials:

  • Ethyl 2-nitro-3-oxobutanoate

  • Hydrazine hydrate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Microwave reactor

Procedure:

  • Pyrazole Formation: In a microwave vessel, dissolve ethyl 2-nitro-3-oxobutanoate (1 mmol) and hydrazine hydrate (1 mmol) in ethanol (5 mL). Irradiate at 80 °C for 5 minutes (100 W).

  • Hydrolysis: After cooling, add a 10% aqueous solution of NaOH (5 mL) to the reaction mixture. Irradiate again at 120 °C for 10 minutes (200 W) to hydrolyze the ester.

  • Acidification: Cool the reaction mixture and acidify to pH 2-3 with concentrated HCl. The carboxylic acid will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry to obtain the intermediate nitro-pyrazole carboxylic acid.

Part B: Synthesis of 3-Methyl-4-nitro-N-aryl-1H-pyrazole-5-carboxamide

Materials:

  • 3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid (from Part A)

  • Substituted aniline (e.g., 4-chloroaniline)

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vessel, dissolve the pyrazole carboxylic acid (1 mmol), the substituted aniline (1.1 mmol), HBTU (1.2 mmol), and DIPEA (2 mmol) in DMF (5 mL).

  • Microwave Irradiation: Seal the vessel and irradiate at 120 °C for 15 minutes (150 W).

  • Work-up: After cooling, pour the reaction mixture into ice-water. The product will precipitate.

  • Purification and Characterization: Collect the solid by filtration, wash with water, and dry. Purify by recrystallization or column chromatography and characterize as described in Protocol 1.

Data Presentation and Comparison

The following table summarizes typical reaction parameters and outcomes for microwave-assisted versus conventional heating methods for the synthesis of a model nitro-pyrazole carboxamide.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 5 - 20 minutes4 - 24 hours
Temperature (°C) 80 - 15080 - 120 (Reflux)
Yield (%) 75 - 95%50 - 70%
Purity Often higher, requiring less purificationMay require extensive purification
Energy Consumption Significantly lowerHigher
Solvent Usage Can often be reduced or eliminatedTypically requires larger volumes

Troubleshooting and Optimization

  • Low Yield: Increase the reaction time or temperature in small increments. Ensure the stoichiometry of the reactants is correct. The choice of solvent can also significantly impact the yield; screen different polar solvents.

  • Side Product Formation: Lowering the reaction temperature may improve selectivity. A stepwise approach (Protocol 2) can sometimes provide a cleaner product profile compared to a one-pot synthesis.

  • Incomplete Reaction: Ensure efficient stirring within the microwave vessel. Check the power output of the microwave and ensure it is appropriate for the reaction scale and solvent volume.

Safety Considerations

  • Pressure: Microwave reactions in sealed vessels can generate significant pressure. Always use vessels that are rated for the temperatures and pressures being employed.

  • Solvent Choice: Use solvents with a high boiling point and a high dielectric constant for efficient heating. Avoid low-boiling point, flammable solvents in sealed vessels.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves when conducting these experiments.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious method for the preparation of nitro-pyrazole carboxamide derivatives.[7][11] The protocols and guidelines presented here provide a solid foundation for researchers to explore the synthesis of this important class of compounds. The significant reduction in reaction times and potential for increased yields make MAOS an invaluable tool in accelerating the pace of drug discovery and development.[6]

References

  • Syntheses and Reactions of Some Pyrazole-1-carboximide Derivatives under Dry Media Microwave.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
  • Microwave assisted synthesis of 4, 5‐dihydro‐1H‐pyrazole‐1‐carbothioamides. | Download Scientific Diagram - ResearchGate.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
  • (PDF) A Review on: A significance of microwave assist technique in green chemistry.
  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - PMC. Available at: [Link]

  • Microwave assisted synthesis of pyrazoles - a mini-review - DergiPark. Available at: [Link]

  • Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. Available at: [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - SciSpace. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. Available at: [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. Available at: [Link]

  • Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Available at: [Link]

  • Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates | Request PDF - ResearchGate. Available at: [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. Available at: [Link]

  • Microwave-assisted synthesis of N-pyrazole ureas and the p38α inhibitor BIRB 796 for study into accelerated cell ageing - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives - J-Stage. Available at: [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential - MDPI. Available at: [Link]

  • Microwave assisted synthesis of some novel pyrazole substituted benzimidazoles and evaluation of their biological activities. Available at: [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed. Available at: [Link]

Sources

Application

applications of pyrazole carboxamides in agrochemical fungicide development

An In-Depth Technical Guide to the Application of Pyrazole Carboxamides in Agrochemical Fungicide Development Introduction: The Ascendancy of Pyrazole Carboxamides in Crop Protection Pyrazole carboxamide derivatives have...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of Pyrazole Carboxamides in Agrochemical Fungicide Development

Introduction: The Ascendancy of Pyrazole Carboxamides in Crop Protection

Pyrazole carboxamide derivatives have solidified their position as a cornerstone in modern agrochemical development, representing a premier class of fungicides essential for global food security. These compounds, more broadly classified as Succinate Dehydrogenase Inhibitors (SDHIs), are distinguished by their high efficacy, broad-spectrum activity, and a unique mode of action that sets them apart from other fungicidal classes.[1][2] First introduced in the late 1960s with compounds like carboxin, the class has evolved significantly.[3][4] The newer generations, including prominent commercial products like boscalid, fluxapyroxad, bixafen, and penthiopyrad, demonstrate enhanced potency and a wider range of activity against critical plant pathogens in numerous crops.[5][6][7] This guide provides an in-depth exploration of the science underpinning pyrazole carboxamide fungicides, from their molecular mechanism and rational design to validated protocols for their evaluation and strategies for managing fungal resistance.

Mechanism of Action: Targeting the Fungal Powerhouse

The fungicidal activity of pyrazole carboxamides is rooted in their ability to disrupt cellular respiration, a process fundamental to fungal survival.

Inhibition of Succinate Dehydrogenase (Complex II)

The primary molecular target for all pyrazole carboxamide fungicides is the enzyme succinate dehydrogenase (SDH) , also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[8][9] These fungicides act as potent inhibitors by binding to the ubiquinone-binding site (Qp site) of the SDH enzyme.[1] This binding event physically obstructs the transfer of electrons from succinate to ubiquinone, a crucial step in cellular respiration.[1][4]

The consequences of this inhibition are catastrophic for the fungal cell:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain halts the production of ATP, the cell's primary energy currency.[1]

  • Disruption of the TCA Cycle: By inhibiting SDH, the fungicide effectively shuts down a key step in the TCA cycle, leading to a metabolic crisis.[2]

  • Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the formation of damaging ROS, which cause oxidative stress and damage to vital cellular components like lipids, proteins, and DNA.[1]

This multi-faceted disruption of energy metabolism and cellular homeostasis ultimately leads to the cessation of fungal growth and cell death.[1]

Mechanism_of_Action cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate C1 Complex I Q Ubiquinone (Q) Pool C2 Complex II (SDH) C3 Complex III C4 Complex IV ATP_Synthase ATP Synthase C4->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Fungicide Pyrazole Carboxamide (SDHI Fungicide) Fungicide->C2

Caption: Inhibition of mitochondrial Complex II (SDH) by pyrazole carboxamides.

Synthesis, Core Structures, and Rational Design

The development of effective pyrazole carboxamide fungicides is a testament to the power of medicinal chemistry and rational design.

General Synthetic Pathway

The synthesis of pyrazole carboxamides is typically a robust and modular process, allowing for extensive chemical modification to optimize biological activity. The most common approach involves the coupling of a pyrazole carboxylic acid derivative with a desired amine.[6][10]

The key steps are:

  • Preparation of Pyrazole Carboxylic Acid: Synthesis of the core pyrazole-4-carboxylic acid scaffold. This can be achieved through various heterocyclic chemistry methods.

  • Activation of the Carboxylic Acid: The carboxylic acid is typically converted to a more reactive acyl chloride by treatment with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][10]

  • Amide Bond Formation: The activated pyrazole-4-carbonyl chloride is then reacted with a selected primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to form the final pyrazole carboxamide product.[10][11]

This modular synthesis allows chemists to independently vary the substitutions on the pyrazole ring (the "acid" moiety) and the amine component (the "amine" moiety) to explore the structure-activity relationship.

Synthesis_Workflow start Pyrazole-4- carboxylic Acid step1 Activation with SOCl₂ or Oxalyl Chloride start->step1 intermediate Pyrazole-4- carbonyl Chloride step1->intermediate step2 Amide Coupling (Base, e.g., Et₃N) intermediate->step2 amine Substituted Amine (R-NH₂) amine->step2 product Target Pyrazole Carboxamide Fungicide step2->product

Caption: Generalized workflow for pyrazole carboxamide synthesis.

Commercially Significant Pyrazole Carboxamides

The versatility of the pyrazole carboxamide scaffold has led to the development of numerous commercially successful fungicides, each with a distinct spectrum of activity and crop-use profile.

Fungicide Year of Introduction (approx.) Key Structural Features Primary Target Pathogens
Boscalid 2003Phenyl-amide linked to a dichloropyridine ringBotrytis cinerea, Sclerotinia sclerotiorum, Alternaria spp.
Penthiopyrad 2007Thiophene-amide linked to a substituted pyrazoleRhizoctonia solani, Botrytis cinerea
Bixafen 2010Dichlorophenyl-amide with a pyrazole-3-CF₃ groupCereal rusts, Septoria tritici
Fluxapyroxad 2012Phenyl-amide with a difluoromethyl group on the pyrazoleBroad spectrum including rusts, powdery mildews, and leaf spots[12]
Isopyrazam 2010Phenyl-amide with a complex bridged alkyl groupCereal diseases, Ramularia collo-cygni
Penflufen 2012Phenyl-amide with a 2-thiazolyl groupSeed treatment for Rhizoctonia solani
Structure-Activity Relationships (SAR) and Rational Design

The efficacy of a pyrazole carboxamide fungicide is highly dependent on the nature of the chemical groups attached to its core scaffold. Understanding these SARs is critical for designing new, more potent molecules.[13][14][15]

  • The Pyrazole Ring (Acid Moiety): This part of the molecule is crucial for anchoring the inhibitor into the SDH enzyme. Substitutions at the N1 position (typically a methyl group) and the C3 position (often a difluoromethyl or trifluoromethyl group) are critical for high intrinsic activity.[15][16] The halogenated methyl groups are thought to enhance binding affinity.

  • The Amide Linker: The carboxamide bridge is essential. It correctly orients the two main parts of the molecule and forms a key hydrogen bond with an amino acid residue (e.g., Tryptophan or Tyrosine) in the Qp binding pocket of the SDH enzyme.[15]

  • The Amine Moiety: This "right-hand" part of the molecule is the most varied among different SDHIs and largely defines the fungicidal spectrum and physicochemical properties. It typically consists of a substituted aryl or alkyl group that fits into a hydrophobic pocket of the enzyme. The specific substitutions on this ring (e.g., halogens, alkyl groups) fine-tune the binding and determine which fungal species' SDH enzyme is most effectively inhibited.[14][17]

Application Notes: Protocols for Efficacy Evaluation

The following protocols are standardized methodologies for assessing the fungicidal potential of novel pyrazole carboxamide candidates.

Protocol 1: In Vitro Antifungal Activity (Mycelial Growth Inhibition Assay)

This protocol determines the concentration of a compound required to inhibit fungal growth by 50% (EC₅₀).

1. Materials and Reagents:

  • Potato Dextrose Agar (PDA) medium
  • Sterile Petri dishes (90 mm)
  • Test compound stock solution (e.g., 10,000 µg/mL in DMSO)
  • Target fungal pathogen (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum) actively growing on PDA
  • Sterile cork borer (5 mm diameter)
  • Incubator set to the optimal temperature for the target fungus (e.g., 25°C)

2. Step-by-Step Methodology:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 50-55°C in a water bath.
  • Compound Addition: Dispense 100 µL of the test compound stock solution (or DMSO for control) into a sterile Petri dish. Prepare a dilution series to achieve final concentrations such as 100, 50, 25, 12.5, 6.25, and 0 µg/mL.
  • Plate Pouring: Add 20 mL of the molten PDA to each Petri dish containing the compound. Swirl gently to ensure homogenous mixing. Allow the plates to solidify completely in a laminar flow hood.
  • Inoculation: Using the sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus.
  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each treated and control plate. Seal the plates with paraffin film and incubate in the dark at the optimal temperature.
  • Data Collection: When the fungal growth in the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter (in mm) in two perpendicular directions for all plates.
  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
  • EC₅₀ Determination: Use statistical software (e.g., via probit analysis) to plot the inhibition percentage against the log of the compound concentration to determine the EC₅₀ value.[6]
Protocol 2: In Vitro SDH Enzyme Inhibition Assay

This protocol directly measures the compound's ability to inhibit the target enzyme, providing the half-maximal inhibitory concentration (IC₅₀).

1. Materials and Reagents:

  • Fungal mycelia (e.g., from a liquid culture of R. solani)
  • Mitochondria isolation buffer
  • Assay buffer (e.g., potassium phosphate buffer)
  • Substrate: Succinate
  • Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP)
  • Electron carrier: Phenazine methosulfate (PMS)
  • Test compound dilution series
  • Spectrophotometer (plate reader) capable of reading at 600 nm

2. Step-by-Step Methodology:

  • Mitochondria Isolation: Harvest fungal mycelia and homogenize in ice-cold isolation buffer. Perform differential centrifugation to isolate the mitochondrial fraction. Resuspend the mitochondrial pellet in the assay buffer.
  • Assay Setup: In a 96-well plate, add the following to each well:
  • Assay buffer
  • Test compound at various concentrations (or DMSO for control)
  • Mitochondrial suspension
  • DCPIP and PMS
  • Initiation and Measurement: Initiate the reaction by adding the substrate (succinate). Immediately measure the decrease in absorbance at 600 nm over time (kinetic read). The decrease in absorbance corresponds to the reduction of DCPIP, indicating SDH activity.
  • Calculation: Determine the rate of reaction (V) for each concentration. Calculate the percentage of inhibition relative to the control.
  • IC₅₀ Determination: Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.[18]

The Challenge of Fungicide Resistance

A critical aspect of deploying any site-specific fungicide is the potential for pathogens to develop resistance. SDHI fungicides are classified by the Fungicide Resistance Action Committee (FRAC) as having a medium to high risk of resistance development.[5][8]

Molecular Basis of Resistance

Resistance to pyrazole carboxamides almost exclusively arises from mutations in the genes that encode the subunits of the SDH enzyme, specifically sdhB, sdhC, and sdhD.[3][19][20] These mutations alter the amino acid sequence of the protein, reducing the binding affinity of the fungicide to the Qp site.[20] Different mutations confer varying levels of resistance to different SDHI fungicides, a phenomenon known as differential cross-resistance.[19]

SDH Subunit Common Mutation Reported in Pathogen(s) Impact on Sensitivity
sdhBH272R/Y/LBotrytis cinerea, Alternaria alternataHigh resistance to boscalid; variable to others
sdhCH152RZymoseptoria triticiModerate to high resistance to several SDHIs
sdhCG143APyrenophora teresHigh resistance
sdhDH134RCorynespora cassiicolaHigh resistance
Resistance Management Strategies

To preserve the efficacy of this vital class of fungicides, strict resistance management strategies are essential. These strategies, advocated by FRAC, are designed to reduce the selection pressure on fungal populations.[8]

  • Mixtures and Alternations: Always apply SDHI fungicides in mixtures with a fungicide that has a different mode of action.[8] Alternate sprays with fungicides from different FRAC groups.

  • Limit the Number of Applications: Restrict the total number of SDHI applications per crop per season. A maximum of two applications is often recommended.[8]

  • Use Preventive Applications: Apply SDHIs preventively or at the very early stages of disease development. Do not rely on their curative properties when the disease is already established.[8]

  • Adhere to Recommended Rates: Always use the manufacturer's recommended application rate. Using reduced rates can select for less sensitive fungal isolates.[8]

Future Directions and Conclusion

The development of pyrazole carboxamide fungicides continues to evolve. Research is focused on designing next-generation molecules that can overcome existing resistance mechanisms, offer a broader spectrum of control, and exhibit more favorable environmental profiles.[17][18] Strategies include modifying the amine moiety to fit differently in the binding pocket of resistant mutants and exploring novel chemical scaffolds that retain the core pyrazole carboxamide pharmacophore.[14][21]

References

  • Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. (2014). CSIRO Publishing. Available at: [Link]

  • Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. (2020). Zhejiang University. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). MDPI. Available at: [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate. Available at: [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). PubMed. Available at: [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). PubMed. Available at: [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2021). SciELO. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). ResearchGate. Available at: [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed. Available at: [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. Available at: [Link]

  • Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety. (2024). PubMed. Available at: [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). ACS Publications. Available at: [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2024). ACS Publications. Available at: [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2023). ACS Publications. Available at: [Link]

  • Fluxapyroxad. Wikipedia. Available at: [Link]

  • Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. New Zealand Plant Protection Society. Available at: [Link]

  • Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. (2017). CABI Digital Library. Available at: [Link]

  • Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. (2010). ResearchGate. Available at: [Link]

  • dose-dependent selection drives lineage replacement during the experimental evolution of SDHI fungicide resistance in. (2017). CORE. Available at: [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). ACS Publications. Available at: [Link]

  • SDHI Fungicides. (2022). Fungicide Resistance Action Committee (FRAC). Available at: [Link]

  • Genetic Polymorphisms Associated to SDHI Fungicides Resistance. (2021). TSI Journals. Available at: [Link]

  • SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. (2023). PubMed. Available at: [Link]

  • Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. (2023). APS Journals. Available at: [Link]

  • Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. Julius Kühn-Institut. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). National Center for Biotechnology Information. Available at: [Link]

Sources

Method

one-pot synthesis strategies for polysubstituted pyrazole carboxamides

Application Note: Advanced One-Pot Synthesis Strategies for Polysubstituted Pyrazole Carboxamides Executive Summary The pyrazole-4-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as the p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced One-Pot Synthesis Strategies for Polysubstituted Pyrazole Carboxamides

Executive Summary

The pyrazole-4-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in blockbuster kinase inhibitors (e.g., ruxolitinib, pyrazolopyrimidines) and COX-2 inhibitors (e.g., celecoxib derivatives). Traditional synthesis often suffers from linear step counts and poor regioselectivity (N1-isomerism).

This guide details two high-fidelity one-pot protocols for synthesizing polysubstituted pyrazole carboxamides. Unlike conventional Knorr syntheses, these strategies utilize sequential multicomponent reactions (MCRs) and enaminone intermediates to guarantee regiocontrol and atom economy.

Key Applications:

  • Fragment-based drug discovery (FBDD).

  • High-throughput synthesis of kinase inhibitor libraries.

  • Agrochemical core development.

Critical Analysis: The Regioselectivity Challenge

The primary failure mode in pyrazole synthesis is the formation of inseparable regioisomers (1,3- vs. 1,5-substituted).

  • Classical Knorr Synthesis: Condensation of unsymmetrical 1,3-diketones with hydrazines typically yields a mixture of isomers (approx. 60:40) due to competing nucleophilic attacks.

  • The Solution: Using polarized enaminone intermediates . By reacting a

    
    -keto amide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in situ, we generate a "push-pull" alkene. The hydrazine nucleophile preferentially attacks the sterically accessible and electrophilic enamine carbon, locking the regiochemistry before cyclization.
    

Protocol A: The Sequential Enaminone Cascade (High Precision)

Best for: 1,5-disubstituted or 1,3,5-trisubstituted pyrazole-4-carboxamides.

This protocol enables the one-pot conversion of simple


-keto amides into complex pyrazoles via an in situ generated enaminone.
Reagents & Materials
  • Substrate:

    
    -substituted acetoacetamide (1.0 equiv).
    
  • Reagent A: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv).

  • Reagent B: Aryl or Alkyl Hydrazine (1.1 equiv).

  • Solvent: Ethanol (EtOH) or Toluene (for higher temp).

  • Catalyst: None required (autocatalytic).

Step-by-Step Methodology
  • Enaminone Formation:

    • Charge a reaction vial with

      
      -substituted acetoacetamide (e.g., 
      
      
      
      -phenyl-3-oxobutanamide) and absolute EtOH (0.5 M concentration).
    • Add DMF-DMA dropwise.

    • Stir at Reflux (80 °C) for 30–60 minutes.

    • Checkpoint: Monitor TLC (EtOAc/Hex 1:1). The starting material spot will disappear, replaced by a lower Rf yellow/orange spot (the enaminone).

  • Cyclization:

    • Cool the mixture slightly (to ~50 °C).

    • Add the Hydrazine (e.g., Phenylhydrazine) directly to the pot.

    • Critical Step: Re-heat to reflux for 2–4 hours.

    • Mechanism:[1][2][3] The hydrazine performs a Michael-type addition-elimination on the enamine carbon, followed by intramolecular dehydration.

  • Workup & Isolation:

    • Cool to room temperature. The product often precipitates as a solid.

    • Filtration: Filter the solid and wash with cold EtOH.

    • Recrystallization: If necessary, recrystallize from EtOH/DMF mixtures.

Data Summary: Regioselectivity Ratios
Substrate (R1)Hydrazine (R2)Yield (%)Regioisomer Ratio (1,5 : 1,3)
PhenylPhenyl88%> 98 : 2
Methyl4-Cl-Phenyl82%> 95 : 5
BenzylMethyl76%> 90 : 10

Protocol B: The Green Pseudo-Four-Component Reaction

Best for: 5-amino-pyrazole-4-carboxamides (highly functionalized).

This "On-Water" or solvent-free protocol utilizes the reactivity of malononitrile derivatives to generate the amide functionality via hydrolysis or direct amidation.

Reagents
  • Component 1: Aryl Aldehyde (1.0 equiv).

  • Component 2: Malononitrile (1.0 equiv) (Precursor to the amide).

  • Component 3: Phenylhydrazine (1.0 equiv).

  • Component 4: Water (Solvent) + catalytic Sodium Citrate or Glycerol/K2CO3 (Deep Eutectic Solvent).

Methodology
  • Knoevenagel Condensation:

    • Mix Aldehyde and Malononitrile in water (or Glycerol) at 50 °C for 10 mins.

    • Observation: Formation of benzylidene malononitrile (precipitate).

  • MCR Addition:

    • Add Phenylhydrazine and the catalyst (Sodium Citrate, 10 mol%).

    • Increase temperature to 80–100 °C.

    • Stir for 45–90 minutes.

  • Hydrolysis (In-situ):

    • Note: The initial product is a 5-amino-pyrazole-4-carbonitrile .[3]

    • To convert to carboxamide in the same pot: Add NaOH (2M, 2 equiv) and H2O2 (30%, 2 equiv) and stir at 50 °C for 1 hour (Radziszewski hydrolysis conditions).

  • Isolation:

    • Neutralize with dilute HCl. Filter the precipitate.

Mechanistic Visualization

The following diagrams illustrate the logic flow and chemical mechanism for Protocol A , emphasizing the regioselectivity control.

PyrazoleSynthesis cluster_logic Regioselectivity Logic Start Beta-Keto Amide (Substrate) Intermed Enaminone Intermediate (Polarized Electrophile) Start->Intermed Condensation (- MeOH, - HNMe2) DMFDMA DMF-DMA (Reagent A) DMFDMA->Intermed Transition Michael Addition / Elimination Intermed->Transition Nucleophilic Attack (Regioselective) Hydrazine Hydrazine (Reagent B) Hydrazine->Transition Cyclization Intramolecular Cyclodehydration Transition->Cyclization - HNMe2 Product 1,5-Substituted Pyrazole-4-Carboxamide (Final Product) Cyclization->Product - H2O Logic Steric Bulk of Enaminone directs Hydrazine NH2 to Beta-Carbon Logic->Transition

Caption: Mechanistic pathway of the DMF-DMA mediated one-pot synthesis, highlighting the critical enaminone intermediate that enforces regioselectivity.

Workflow Step1 1. Charge Vial: Acetoacetamide + EtOH Step2 2. Add DMF-DMA Reflux 30 min Step1->Step2 Step3 3. Add Hydrazine Reflux 2 hr Step2->Step3 Step4 4. Cool & Filter (Precipitation) Step3->Step4

Caption: Operational workflow for Protocol A.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete enaminone formationEnsure DMF-DMA quality (it hydrolyzes over time). Increase reflux time in Step 1.
Regioisomer Mix Hydrazine attacking carbonyl firstEnsure the enaminone is fully formed before adding hydrazine. Do not add hydrazine at the start (Step 1).
Oily Product Impurities preventing crystallizationTriturate the crude oil with cold diethyl ether or hexane to induce solidification.

References

  • Vah, L., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules, 27(15), 4764. [4]

  • Beyzaei, H., et al. (2017). Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives. Acta Chimica Slovenica, 64(4), 911-918.[5]

  • Guo, H., et al. (2022).[6] Iodine-Mediated Regioselective Synthesis of 1,3,4-Trisubstituted Pyrazoles from Enaminones. Organic Letters, 24, 228–233.[6]

  • Wan, J.P., & Liu, Y. (2012). Recent advances in the synthesis of pyrazoles via multicomponent reactions.[2][6][7] RSC Advances, 2, 9763-9777.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of nitro-pyrazole derivatives in biological assays

Topic: Overcoming Solubility Issues of Nitro-Pyrazole Derivatives in Biological Assays Content Type: Technical Support Center Guide Executive Summary Nitro-pyrazole derivatives represent a high-value scaffold in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility Issues of Nitro-Pyrazole Derivatives in Biological Assays Content Type: Technical Support Center Guide

Executive Summary

Nitro-pyrazole derivatives represent a high-value scaffold in medicinal chemistry, particularly for antitubercular, antimicrobial, and anticancer applications. However, they frequently exhibit "brick dust" properties—high melting points and high crystal lattice energy driven by strong intermolecular


-

stacking and dipolar interactions from the nitro group. This guide provides a validated troubleshooting framework to overcome precipitation during biological assays, ensuring data integrity and reproducibility.

Module 1: The Chemistry of Insolubility

Q: Why do my nitro-pyrazole compounds precipitate so aggressively in aqueous buffers?

A: The insolubility of nitro-pyrazoles is rarely a simple issue of lipophilicity (


); it is often a crystal lattice energy problem.
  • Planarity & Stacking: The pyrazole ring is planar. The nitro group (

    
    ) is strongly electron-withdrawing, creating an electron-deficient 
    
    
    
    -system. If your derivative contains electron-donating groups (e.g., amines, methoxy), the molecule acts as a "push-pull" system, leading to extremely strong intermolecular stacking interactions that water cannot disrupt.
  • Dipolar Interactions: The nitro group creates a strong dipole. While this increases polarity, it often favors self-association in the solid state over solvation in water, especially in high-salt assay buffers.

Diagnostic Indicator: If your compound has a high melting point (


) and low solubility in both water and lipids, it is a "brick dust" molecule. Standard lipophilic solubilization strategies (like adding simple lipids) will fail; you need to disrupt the lattice energy.

Module 2: Stock Preparation & Solvent Selection

Q: Is DMSO always the best solvent for nitro-pyrazoles?

A: DMSO is the gold standard, but it has limitations.[1][2]

  • Best Practice: Use anhydrous DMSO (Dimethyl Sulfoxide). It disrupts hydrogen bonding and

    
    -stacking effectively.
    
  • Alternative: If DMSO fails to achieve a 10 mM stock, try DMF (Dimethylformamide) or DMA (Dimethylacetamide) . These are stronger solvents for nitrogenous heterocycles but are more toxic to cells.

  • Warning: Avoid storing stocks in plastic tubes for long periods if using DMF/DMA, as they can leach plasticizers. Use glass vials with Teflon-lined caps.

Table 1: Solvent Properties & Biological Tolerance
SolventSolubilizing Power (Nitro-Pyrazoles)Cell Toxicity ThresholdEnzyme ToleranceFreezing Point
DMSO High0.1% - 0.5%1% - 5%

DMF Very High< 0.1%< 1%

DMA Very High< 0.1%< 1%

Ethanol Low/Moderate1% - 2%5%

Module 3: Troubleshooting Precipitation During Dilution

Q: My stock is clear, but the compound crashes out immediately upon adding to the assay buffer. How do I fix this?

A: This is the "Crash-Out Effect."[3] It occurs because the local concentration of the compound exceeds its solubility limit at the interface where the DMSO drop hits the water.

The Solution: Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the assay well. Use an intermediate plate.

Validated Protocol: The "Step-Down" Serial Dilution

This protocol prevents the shock of rapid polarity change.

  • Compound Plate (Source): Prepare your serial dilution series in 100% DMSO .

  • Intermediate Plate: Prepare a plate with buffer containing 10% DMSO .

  • Transfer 1: Transfer from Source to Intermediate (e.g., 5

    
    L stock + 45 
    
    
    
    L buffer). Mix thoroughly. Crucial: The high DMSO content here keeps the compound soluble while introducing water.
  • Assay Plate (Destination): Transfer from Intermediate to Assay Plate (e.g., 5

    
    L Intermediate + 45 
    
    
    
    L Assay Buffer).
    • Final DMSO: 1%[1][4]

    • Result: The compound is already hydrated, reducing the kinetic barrier to solvation.[5]

Visualization: Serial Dilution Workflow

SerialDilution cluster_0 Critical Control Point Stock 10mM Stock (100% DMSO) DilutionPlate Dilution Plate (Serial Dilution in 100% DMSO) Stock->DilutionPlate Step 1: Create Curve InterPlate Intermediate Plate (Buffer + 10% DMSO) DilutionPlate->InterPlate Step 2: 1:10 Dilution (Prevents Shock) AssayPlate Assay Plate (Final Buffer + 1% DMSO) InterPlate->AssayPlate Step 3: 1:10 Dilution (Final Assay)

Caption: The "Step-Down" dilution method minimizes precipitation shock by gradually introducing the aqueous phase.

Module 4: Advanced Formulation Strategies

Q: I tried the intermediate dilution, and it still precipitates. What now?

A: You have reached the thermodynamic solubility limit. You must chemically modify the solvent environment using additives.

Strategy A: Cyclodextrins (The "Molecular Cage")

Cyclodextrins (CDs) are ring-shaped sugar molecules with a hydrophobic cavity and hydrophilic exterior. They encapsulate the hydrophobic nitro-pyrazole, keeping it in solution without affecting most intracellular targets.

  • Recommendation: Use (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .
  • Protocol: Add 5-10% HP-

    
    -CD to your assay buffer before adding the compound.
    
  • Note: Always run a control to ensure the CD does not inhibit your specific enzyme or receptor.

Strategy B: Non-Ionic Surfactants

For enzymatic assays (cell-free), surfactants can prevent aggregation.

  • Recommendation: Tween-20 or Triton X-100 at 0.01%.

  • Mechanism: These molecules coat the hydrophobic micro-crystals, preventing them from growing into visible precipitates.

Strategy C: BSA Carrier

Serum albumin (BSA or HSA) acts as a natural carrier protein.

  • Protocol: Ensure your buffer contains 0.1% BSA. The albumin will bind the nitro-pyrazole, acting as a reservoir and releasing free drug according to equilibrium constants.

Module 5: Decision Tree & Diagnostic Workflow

Use this logic flow to troubleshoot solubility issues systematically.

SolubilityLogic Start Precipitation Observed? CheckStock Inspect 100% DMSO Stock Start->CheckStock CloudyStock Stock is Cloudy CheckStock->CloudyStock ClearStock Stock is Clear CheckStock->ClearStock ActionHeat Sonicate & Heat (37°C) CloudyStock->ActionHeat CheckDilution Check Dilution Protocol ClearStock->CheckDilution ActionSolvent Switch to DMF/DMA ActionHeat->ActionSolvent If still cloudy DirectAdd Direct Addition used? CheckDilution->DirectAdd StepDown Step-Down used? CheckDilution->StepDown ActionInter Implement Intermediate Dilution (Module 3) DirectAdd->ActionInter CheckBuffer Check Assay Buffer StepDown->CheckBuffer ActionAdditives Add 5% HP-beta-CD or 0.01% Tween-20 CheckBuffer->ActionAdditives

Caption: Systematic troubleshooting workflow for identifying the root cause of nitro-pyrazole precipitation.

References

  • Popa-Burke, I., & Russell, J. (2014).[6] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[6] [Link]

  • NanoTemper Technologies. (n.d.). Ligand serial dilution - Serial Compound Dilution in DMSO. [Link]

  • Larsen, A. K., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 5, 486. [Link]

  • Li, Y., & Gao, Y. (2018).[7] Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents. Fluid Phase Equilibria, 473, 80-87.[7] [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole N-Ethylation

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is engineered for drug development professionals and synthetic chemists struggling with regioselectivity errors during the N-ethylat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is engineered for drug development professionals and synthetic chemists struggling with regioselectivity errors during the N-ethylation of unsymmetrical pyrazoles.

The primary challenge in pyrazole alkylation stems from the tautomeric nature of the unsubstituted pyrazole ring. Because the two adjacent nitrogen atoms (N1 and N2) possess similar electronic properties, standard alkylation conditions often yield an inseparable mixture of regioisomers[1]. This guide deconstructs the thermodynamic and kinetic factors governing this reaction, providing self-validating protocols to achieve high regiocontrol.

I. Diagnostic FAQs: Mechanistic Troubleshooting

Q1: Why does N-ethylation of my 3-substituted pyrazole yield a nearly 1:1 mixture of regioisomers when using K₂CO₃ and ethyl bromide? A1: You are operating under conditions that fail to differentiate the two nucleophilic centers. When a weak base like K₂CO₃ is used in moderately polar solvents, the deprotonation is reversible, and the potassium cation does not fully dissociate from the pyrazolide anion. The similar nucleophilicity of N1 and N2, combined with poor ion-pair separation, leads to a statistical mixture of products. Regioselectivity in these systems is highly dependent on the nature of the base, the solvent's solvating power, and the specific alkylating agent used[2][3].

Q2: How can I rationally push the reaction toward the less sterically hindered isomer (N1-ethylation)? A2: You must shift the reaction to strict kinetic control . This is achieved by using a strong, irreversible base like Sodium Hydride (NaH) in a highly polar aprotic solvent like DMF at low temperatures (-78 °C to 0 °C). NaH irreversibly deprotonates the pyrazole, while DMF heavily solvates the Na⁺ cation, creating a highly reactive, "naked" pyrazolate anion[4]. At low temperatures, the system lacks the thermal energy to overcome the higher steric activation barrier at the N2 position, forcing the ethyl electrophile to exclusively attack the less hindered N1 position.

Q3: What if my target is the more sterically hindered isomer (N2-ethylation)? A3: Targeting the hindered N2 position requires overriding steric repulsion with cation coordination effects or thermodynamic equilibration. The size of the alkali metal cation (Li⁺ < Na⁺ < K⁺ < Cs⁺) heavily influences coordination[5]. By using a lithium base (e.g., LiHMDS) in a non-polar solvent like THF or Toluene, the Li⁺ cation tightly chelates between the N1 nitrogen and the C3-substituent (if it contains a Lewis basic heteroatom). This blocks N1, directing the ethyl halide to attack N2. If direct alkylation fails, you must pivot to alternative synthetic routes, such as skeletal editing from an isothiazole precursor[4] or a de novo Knorr pyrazole synthesis.

II. Mechanistic Workflows & Visualizations

To systematically resolve regioselectivity errors, follow the decision matrix below.

Workflow A Mixed Regioisomers in N-Ethylation B Target Isomer? A->B C Less Hindered (N1) Kinetic Control B->C N1 D More Hindered (N2) Chelation/Protecting Grp B->D N2 E NaH / DMF / -78°C Naked Anion C->E F LiHMDS / THF or De Novo Synthesis D->F

Decision matrix for troubleshooting pyrazole N-ethylation regioselectivity.

Pathway Py 3-Substituted Pyrazole Anion Pyrazolide Anion Py->Anion Base (-H+) N1 1-Ethyl-3-Substituted (Kinetic, Less Hindered) Anion->N1 NaH, DMF, Low Temp N2 1-Ethyl-5-Substituted (Thermodynamic/Chelation) Anion->N2 Li+ Chelation or High Temp

Mechanistic divergence of pyrazolide anion N-ethylation based on reaction conditions.

III. Quantitative Data: Condition Optimization

The following table synthesizes the causal relationship between reaction conditions and the resulting N1:N2 regioisomeric ratio during the alkylation of a standard 3-substituted pyrazole[6].

BaseSolventTemperatureYield (%)N1:N2 RatioMechanistic Rationale
K₂CO₃ AcetoneReflux (56 °C)4580:20Weak base and poor solubility limit pyrazolide formation; slow reaction.
NaH THF0 °C to RT8860:40Fast, irreversible deprotonation, but tight ion pairing in THF reduces selectivity[5].
K₂CO₃ DMF60 °C92>95:5Optimal for specific substrates; high dielectric constant of DMF solvates K⁺, freeing the anion[6].
DBU MeCNReflux (82 °C)7085:15Homogeneous organic base provides moderate selectivity, but amine removal complicates workup[6].

IV. Self-Validating Experimental Protocols

Protocol A: Kinetically-Controlled N1-Ethylation

This protocol maximizes N1 selectivity by leveraging a strong base and a highly polar aprotic solvent at low temperatures to enforce strict kinetic control[4].

Materials:

  • 3-Substituted 1H-pyrazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Ethyl bromide or Ethyl triflate (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Dissolve the 3-substituted pyrazole in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice-water bath. Add NaH portion-wise. Causality Note: Immediate hydrogen gas evolution confirms the irreversible generation of the pyrazolide anion. Stir for 30 minutes until bubbling ceases.

  • Alkylation: Cool the mixture further to -78 °C (dry ice/acetone bath) if using highly reactive electrophiles like ethyl triflate, or maintain at 0 °C for ethyl bromide. Add the alkylating agent dropwise over 10 minutes.

  • Reaction & Quench: Stir for 2 hours. Quench the reaction strictly at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (5x) to completely remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation (Analytical Check): Purify via silica gel chromatography. To validate the regiochemistry, perform a 2D NOESY NMR experiment. A strong cross-peak between the N-ethyl -CH₂- protons and the pyrazole C5-H proton confirms successful N1-ethylation.

Protocol B: De Novo Synthesis for Absolute Regiocontrol

When direct alkylation fails to provide the hindered N2-isomer, circumvent the regioselectivity issue entirely by building the pyrazole ring with the ethyl group already attached via a modified Knorr pyrazole synthesis[4].

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Ethylhydrazine oxalate (1.1 equiv)

  • Glacial acetic acid (catalytic)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Condensation: Dissolve the 1,3-dicarbonyl compound in absolute ethanol (0.5 M) in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition: Add ethylhydrazine oxalate followed by 3 drops of glacial acetic acid. Causality Note: The acid catalyzes the initial nucleophilic attack of the more nucleophilic nitrogen of ethylhydrazine onto the more electrophilic carbonyl carbon.

  • Cyclization: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor complete consumption of the dicarbonyl via LC-MS.

  • Workup: Cool to room temperature and concentrate the ethanol under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with Dichloromethane (3x).

  • Validation: While this method heavily favors one regioisomer based on the electrophilicity of the diketone, minor isomers may form. Purify via column chromatography and verify the structure using ¹H/¹³C HMBC NMR to trace the connectivity of the ethyl group to the correct adjacent pyrazole carbon.

V. References

  • Benchchem: 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1. Retrieved from

  • MDPI: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from

  • Benchchem: 3,4-Dimethyl-1H-pyrazole hcl | 202842-99-7. Retrieved from

  • ResearchGate: Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine. Retrieved from

  • Benchchem: 2-phenethyl-2H-pyrazole-3-carbaldehyde | 956723-13-0. Retrieved from

  • Benchchem: Technical Support Center: Regioselective N-Alkylation of Pyrazoles. Retrieved from

Sources

Troubleshooting

troubleshooting low reactivity of 4-nitro-pyrazole carboxylic acid in coupling reactions

The following technical guide is structured as a specialized support center response, designed to address the specific chemical behaviors of 4-nitropyrazole carboxylic acids. Ticket ID: #NP-CPL-404 Subject: Troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center response, designed to address the specific chemical behaviors of 4-nitropyrazole carboxylic acids.

Ticket ID: #NP-CPL-404 Subject: Troubleshooting Low Reactivity/Yield in Amide Couplings of 4-Nitro-1H-pyrazole-3(5)-carboxylic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Deactivated" Core

The coupling of 4-nitropyrazole carboxylic acids presents a dual-challenge often misdiagnosed as simple steric hindrance. The root cause is electronic deactivation combined with competitive proton transfer.

  • Electronic Deactivation: The nitro group (

    
    ) at position 4 is a strong electron-withdrawing group (EWG).[1] While this makes the carbonyl carbon more electrophilic after activation, it significantly reduces the nucleophilicity of the carboxylate oxygen during the activation step. Standard reagents (EDC, HATU) rely on the carboxylate attacking the reagent; if this step is sluggish, the active ester never forms.[1]
    
  • The "Proton Trap" (Unsubstituted NH): If the pyrazole

    
     is unprotected, the nitro group acidifies the NH proton (pKa 
    
    
    
    8-9).[1] Standard bases used in coupling (DIPEA, TEA) will deprotonate this nitrogen before activating the acid.[1] The resulting pyrazolate anion is electron-rich but chemically distinct, often leading to solubility crashes or formation of unreactive salts rather than the desired active ester.[1]

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the failure mode.

TroubleshootingFlow Start START: Reaction Failed CheckNH Is the Pyrazole N1 Protected? Start->CheckNH CheckSolubility Did SM dissolve in DMF/DMA? CheckNH->CheckSolubility Yes (N-Me, N-Boc) Sol_Protect CRITICAL: Protect N1 (THP, Boc, or Methyl) CheckNH->Sol_Protect No (Free NH) CheckMethod Coupling Method Used? CheckSolubility->CheckMethod Yes Sol_Solvent Switch to NMP or DMA (High Conc.) CheckSolubility->Sol_Solvent No (Precipitate) Sol_AcidCl Switch to Acid Chloride (SOCl2/DMF cat.) CheckMethod->Sol_AcidCl HATU/EDC (No Product) Sol_T3P Switch to T3P in Pyridine (Avoids carboxylate nuc. step) CheckMethod->Sol_T3P Mixed Anhydride (Low Yield)

Figure 1: Decision matrix for diagnosing coupling failures. The critical path often leads to abandoning standard uronium reagents (HATU) in favor of acid chlorides.

Troubleshooting Scenarios & Solutions

Issue 1: "The reaction stalls. LCMS shows only starting material."

Diagnosis: Activation Failure.[1] The nitro-deactivated carboxylate is too weak a nucleophile to attack the HATU/HBTU uronium center efficiently.[1] The reaction halts at the "pre-activation" stage.

Solution: The Acid Chloride Protocol Bypass the nucleophilic requirement by generating the acid chloride. This is the "Gold Standard" for nitro-heterocycles.[1]

  • Reagent: Thionyl Chloride (

    
    ) with catalytic DMF.[1]
    
  • Why it works:

    
     is aggressive enough to activate even electron-poor acids. The resulting acid chloride is highly reactive toward amines.
    

Protocol A: In-Situ Acid Chloride (Recommended) [1]

  • Suspend 4-nitropyrazole carboxylic acid (1.0 equiv) in dry Toluene or DCM (if soluble).[1] If insoluble, use neat

    
     or a minimal volume of Sulfolane .[1]
    
  • Add Thionyl Chloride (2.0 - 5.0 equiv).[1]

  • Add DMF (2-3 drops, catalytic).[1] Crucial: This forms the Vilsmeier reagent, which is the active chlorinating species.

  • Reflux (70-80°C) for 2-4 hours. Monitor by quenching an aliquot with MeOH (check for methyl ester by LCMS).[1]

  • Evaporate to dryness to remove excess

    
    .
    
  • Redissolve residue in dry DCM/THF and add the Amine (1.1 equiv) and Pyridine (2.0 equiv) at 0°C.

Issue 2: "I cannot use Acid Chlorides (Acid Sensitive Groups). HATU failed."

Diagnosis: Incompatibility with HCl generation.[1] Solution: T3P (Propylphosphonic Anhydride) T3P is superior to HATU for sterically hindered or electron-deficient acids because it drives the equilibrium by forming a stable water-soluble byproduct and does not require the carboxylate to be highly nucleophilic.[1]

Protocol B: T3P Coupling

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF (if solubility is poor).[1]

  • Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).[1] Note: Pyridine often works better for nitropyrazoles to prevent ion-pairing issues.[1]

  • Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise at 0°C.

  • Stir at Room Temp for 12h. If sluggish, heat to 50°C (T3P is thermally stable).[1]

Issue 3: "The product formed, but it's a dimer or side-product."

Diagnosis: Competitive N-Acylation. If the pyrazole nitrogen is unsubstituted, the activated acid group can react with the nitrogen of another pyrazole molecule (self-coupling) or the coupling reagent can guanidinylate the amine.

Solution:

  • Protect the Nitrogen: Use a THP (tetrahydropyranyl) or SEM group if you need to deprotect later. Methylation is permanent but stable.[1]

  • Reverse Addition: If you cannot protect, generate the activated ester (e.g., NHS-ester) separately in the absence of base, then add the amine and base simultaneously.[1]

Data Summary: Reagent Performance

Coupling ReagentSuitability for 4-Nitro-PyrazolePrimary Failure ModeRecommendation
HATU / HBTU LowPoor activation of deactivated acid; Guanidinylation of amine.[1]Avoid unless acid is N-alkylated.[1]
EDC / HOBt Very LowUrea byproduct formation; Reaction too slow.[1]Do Not Use.
SOCl₂ (Acid Cl) High Acid sensitivity of other groups.First Choice.
T3P HighSlower reaction rate (requires heat).Second Choice (Green alternative).
Mixed Anhydride ModerateCarbonate formation side-reaction.[1]Use only if T3P fails.[1]

References

  • Vertex AI Search. (2025).[1] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. National Institutes of Health. [Link]

  • Ilhan, I. O., et al. (2013).[1][2] Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides. Letters in Organic Chemistry. [Link]1]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization Solvents for Pyrazole Carboxamide Derivatives

Welcome to the Technical Support Center for the purification of pyrazole carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of pyrazole carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing recrystallization solvents for this important class of compounds. Here, we synthesize fundamental principles with practical, field-tested insights to help you overcome common challenges and achieve high-purity crystalline products.

Introduction: The Significance of Crystalline Purity

Pyrazole carboxamides are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their biological activity is intrinsically linked to their purity and crystalline form, which dictates crucial properties such as solubility, bioavailability, and stability.[3][4] Recrystallization is a powerful and widely used technique to purify solid organic compounds, but its success is critically dependent on the judicious selection of a solvent or solvent system.[5][6] This guide provides a systematic approach to solvent selection and troubleshooting for pyrazole carboxamide derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the recrystallization of pyrazole carboxamide derivatives.

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal solvent for recrystallization should exhibit a steep solubility curve for your pyrazole carboxamide derivative. This means the compound should be highly soluble in the hot solvent but sparingly soluble at cold temperatures.[5][7] Additionally, the impurities should either be completely soluble or completely insoluble in the chosen solvent at all temperatures. Other important properties include chemical inertness towards your compound, a suitable boiling point for ease of handling and removal, and safety in the laboratory setting.[8]

Q2: How does the structure of pyrazole carboxamides influence solvent choice?

The pyrazole ring, with its two adjacent nitrogen atoms, along with the carboxamide functional group, imparts a degree of polarity and the capacity for hydrogen bonding to these molecules.[9] This suggests that moderately polar solvents, particularly those that can act as hydrogen bond donors or acceptors, are often a good starting point. However, the overall polarity will be significantly influenced by other substituents on the pyrazole ring and the amide nitrogen.

Q3: When should I consider using a mixed solvent system?

A mixed solvent system is beneficial when no single solvent provides the ideal solubility characteristics.[7][10] This typically involves a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[6] The two solvents must be miscible.[11] This technique allows for a finer tuning of the solvent's solvating power.

Q4: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid.[12][13] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of the solute is too high, leading to rapid precipitation from a supersaturated solution at a temperature above its melting point.[12][13] The presence of significant impurities can also lower the melting point and contribute to this issue.[12][14][15] To remedy this, you can try adding more of the "good" solvent to reduce the supersaturation, or switch to a lower-boiling point solvent. Slowing down the cooling process can also favor crystal formation over oiling out.[13][15]

Q5: I'm getting very low recovery of my purified compound. What are the likely causes?

Low recovery can stem from several factors. Using too much solvent is a common culprit, as a significant portion of your compound will remain in the mother liquor even after cooling.[12][13] Premature crystallization during a hot filtration step can also lead to product loss. Additionally, washing the collected crystals with a solvent that is too warm or in excessive amounts can redissolve the product.[16]

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. The solution is not supersaturated upon cooling.[13] 2. The solution is supersaturated but nucleation has not occurred. [13] 3. The compound is extremely soluble in the chosen solvent even at low temperatures. 1. Reduce solvent volume. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[13] 2. Induce crystallization. Scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of the pure compound.[13][16] 3. Re-evaluate your solvent choice. The solubility differential between hot and cold is not sufficient. Consider a less polar solvent or a mixed solvent system.
Crystals form too quickly. 1. The solution is too concentrated. 2. The cooling rate is too fast. Rapid cooling can trap impurities within the crystal lattice.[12]1. Add a small amount of additional hot solvent. This will slightly decrease the supersaturation.[12] 2. Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated with paper towels, before moving it to an ice bath.[12]
The recrystallized product is still impure. 1. The chosen solvent is not effective at separating the impurity. The impurity may have similar solubility characteristics to your product. 2. Crystallization occurred too rapidly, trapping impurities. [12] 3. The impurity is insoluble in the hot solvent. 1. Select a different solvent or solvent system. You may need to perform small-scale solubility tests with various solvents. 2. Ensure slow cooling. This allows for the selective incorporation of your desired compound into the crystal lattice. 3. Perform a hot filtration. If insoluble impurities are present, they should be filtered out from the hot solution before cooling.
The compound "oils out". 1. The boiling point of the solvent is higher than the melting point of the compound. [13] 2. The presence of impurities has significantly depressed the melting point. [12][14][15] 3. The solution is too concentrated, causing the compound to come out of solution too quickly. [12]1. Choose a lower-boiling solvent. 2. Attempt a preliminary purification step. Techniques like column chromatography may be necessary to remove a significant portion of the impurities before recrystallization. The addition of activated charcoal can sometimes help remove impurities that cause oiling out.[14] 3. Add more of the "good" solvent. This will decrease the supersaturation level.[12] You can also try cooling the solution much more slowly.[13][15]
Difficulty finding a suitable single solvent. The compound has moderate solubility in many common solvents. No single solvent provides the necessary steep solubility curve.Utilize a mixed solvent system. Dissolve the compound in a minimum amount of a hot "good" solvent where it is very soluble. Then, slowly add a hot "poor" solvent (in which the compound is insoluble) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[11][17][18]

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Pyrazole Carboxamide Derivatives

This protocol outlines a methodical approach to identifying a suitable recrystallization solvent.

Objective: To identify a single or mixed solvent system with an optimal solubility profile for the target pyrazole carboxamide derivative.

Materials:

  • Crude pyrazole carboxamide derivative (approx. 100 mg)

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Place approximately 10-20 mg of the crude compound into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Record the solubility at room temperature. A suitable solvent should show low solubility at this stage.[5]

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.

  • Continue to add the same solvent dropwise to the hot mixture until the solid dissolves completely. Record the total volume of solvent used.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of well-formed crystals.

  • If no single solvent is ideal, proceed to Protocol 2 for mixed solvent screening.

Protocol 2: Optimizing a Mixed Solvent System

Objective: To determine the optimal ratio of a "good" solvent and a "poor" solvent for recrystallization.

Procedure:

  • Based on the results from Protocol 1, select a "good" solvent (high solubility) and a miscible "poor" solvent (low solubility).

  • In a test tube, dissolve a small amount of the crude compound in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the crystal formation. The goal is to find a solvent ratio that keeps the compound dissolved when hot but allows for maximum precipitation upon cooling.

Data Presentation: Solvent Properties

The following table provides a list of common laboratory solvents ordered by increasing polarity, which can be a useful starting point for your screening process.

SolventBoiling Point (°C)[19]Polarity IndexNotes
Heptane980.1Very non-polar.
Toluene111[19]2.4Aromatic, moderately non-polar.
Diethyl Ether35[19]2.8Very volatile, use with caution.
Ethyl Acetate77[19]4.4Common ester solvent.
Acetone56[19]5.1Polar aprotic, highly volatile.
Isopropanol823.9Polar protic.
Ethanol78[19]4.3Common polar protic solvent.
Methanol65[19]5.1Highly polar protic.
Water100[19]10.2Very polar, can be a good anti-solvent for less polar compounds.

Note: Polarity indices are relative values and can vary slightly depending on the scale used.

Part 4: Visualization of the Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a recrystallization solvent.

Recrystallization_Workflow Solvent Selection and Optimization Workflow start Start: Crude Pyrazole Carboxamide solubility_test Protocol 1: Single Solvent Screening (Test solubility in a range of solvents) start->solubility_test is_suitable_single Is there a suitable single solvent? (High solubility hot, low solubility cold) solubility_test->is_suitable_single single_recrystallization Perform Recrystallization with Single Solvent is_suitable_single->single_recrystallization Yes mixed_solvent_test Protocol 2: Mixed Solvent Screening (Select miscible 'good' and 'poor' solvents) is_suitable_single->mixed_solvent_test No end_success End: Pure Crystalline Product single_recrystallization->end_success is_suitable_mixed Is there a suitable mixed solvent pair? mixed_solvent_test->is_suitable_mixed mixed_recrystallization Perform Recrystallization with Mixed Solvents is_suitable_mixed->mixed_recrystallization Yes troubleshoot Troubleshooting (e.g., Oiling out, low yield) is_suitable_mixed->troubleshoot No mixed_recrystallization->end_success end_fail Consider Alternative Purification (e.g., Chromatography) troubleshoot->end_fail

Caption: A logical workflow for selecting and optimizing a recrystallization solvent.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]

  • [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024, February 25). Retrieved from Brainly.com: [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from Scribd: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from Mettler Toledo: [Link]

  • Recrystallization. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from Mettler Toledo: [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Retrieved from Royal Society of Chemistry: [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved from Reddit: [Link]

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts: [Link]

  • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. (n.d.).
  • Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from Wikipedia: [Link]

  • 3.6D: Mixed Solvent Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts: [Link]

  • Recrystallization1. (n.d.).
  • Crystallization. (n.d.).
  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved from SciSpace: [Link]

  • Solvent Polarity Table | PDF - Scribd. (n.d.). Retrieved from Scribd: [Link]

  • Summary of Common Crystallization Solvents. (n.d.).
  • Polarity of Solvents. (n.d.).
  • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound | ||| Bangladesh Journal of Pharmacology |||. (2023, December 17). Retrieved from Bangladesh Journal of Pharmacology: [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Retrieved from Syrris: [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients - CEPAC. (2008, June 3). Retrieved from CEPAC: [Link]

  • Recrystallization-1.pdf. (n.d.).
  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (2024). Retrieved from EBSCO: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.). Retrieved from Jetir.Org: [Link]

  • Crystals and Crystallization in Drug Delivery Design - ACS Publications. (2021, February 17). Retrieved from ACS Publications: [Link]

  • Synthesis of Pyrazole Derivatives A Review - IJFMR. (2026, January 15). Retrieved from International Journal for Multidisciplinary Research: [Link]

  • 1H-Pyrazole-5-carboxamide | C4H5N3O | CID 15239624 - PubChem - NIH. (n.d.). Retrieved from PubChem: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from MDPI: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.). Retrieved from National Center for Biotechnology Information: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved from Journal of Chemical and Pharmaceutical Research: [Link]

Sources

Troubleshooting

stability of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide in aqueous media

The following Technical Support Guide addresses the stability, solubility, and handling of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide (CAS: 1384856-25-0). This guide is structured to assist researchers in troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability, solubility, and handling of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide (CAS: 1384856-25-0). This guide is structured to assist researchers in troubleshooting experimental anomalies and designing robust protocols for aqueous media applications.

[1][2][3]

Part 1: Troubleshooting Guide & FAQs

Category 1: Solubility & Precipitation

Q: My stock solution precipitated immediately upon dilution into PBS (pH 7.4). Why did this happen? A: This is a classic "solubility crash" driven by the lipophilicity of the diethyl and nitro substitutions.

  • Root Cause: While the pyrazole core is polar, the N-ethyl and 4-nitro groups significantly increase the partition coefficient (LogP ~1.5–2.0), reducing aqueous solubility. Rapid dilution from a high-concentration organic stock (e.g., 100 mM DMSO) into a highly ionic aqueous buffer (like PBS) forces the hydrophobic molecules to aggregate.

  • Solution:

    • Step-down Dilution: Predilute your DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Water or PEG400) before adding to the final buffer.[1]

    • Solubility Enhancers: Include a surfactant (e.g., 0.1% Tween-80 or Pluronic F-68) or a co-solvent (e.g., 5-10% cyclodextrin, HP-

      
      -CD) in your PBS to sequester the hydrophobic core.[2][1]
      

Q: Can I use ethanol instead of DMSO for my stock solution? A: Yes, but with caveats.

  • Technical Insight: Ethanol is a protic solvent and can participate in transamidation reactions under high thermal stress or extreme pH, though this is slow. More importantly, ethanol is more volatile than DMSO, leading to concentration drift over time.

  • Recommendation: For long-term storage (months), use anhydrous DMSO stored at -20°C. For acute experiments where DMSO toxicity is a concern, Ethanol is acceptable if prepared fresh.[1]

Category 2: Chemical Stability & Degradation[1][2][3][4]

Q: I observed a new peak at RRT 0.85 in my HPLC chromatogram after incubating at pH 2.0 for 24 hours. What is it? A: You are likely observing the acid-catalyzed hydrolysis product .

  • Mechanism: The carboxamide bond at position 3 is susceptible to hydrolytic cleavage in acidic media.[1][3] The carbonyl oxygen becomes protonated, making the carbonyl carbon electrophilic enough for water to attack.[3]

  • Product Identity: The degradation product is 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid .[2][1] The leaving group is ethylamine.

  • Prevention: Avoid storing the compound in buffers below pH 4.0 for extended periods. If acidic conditions are required for a reaction, quench immediately after completion.

Q: Is the nitro group at position 4 stable to reduction in cell culture media? A: generally yes, but be cautious of hypoxic conditions.

  • Risk Factor: In standard oxygenated media, the nitro group is stable. However, in hypoxic tumor models or anaerobic bacterial cultures, cellular nitroreductases can reduce the

    
     group to an amine (
    
    
    
    ) or hydroxylamine (
    
    
    ).[2]
  • Diagnostic: A shift in UV absorbance (loss of the nitro signature around 270-300 nm) or a mass shift of -30 Da (reduction to amine) or -16 Da (reduction to nitroso) indicates metabolic reduction.[2][1]

Category 3: Storage & Handling[1][2][3]

Q: Can I autoclave aqueous solutions of this compound? A: Do NOT autoclave.

  • Reasoning:

    • Thermal Instability: While amides are thermally robust, the combination of high pressure, 121°C heat, and water can accelerate hydrolysis significantly.

    • Energetic Functional Group: Nitro-pyrazoles are high-energy density compounds.[2][1] While dilute solutions are unlikely to explode, thermal stress can induce ring decomposition or radical formation.

  • Protocol: Prepare a concentrated stock in DMSO, filter-sterilize using a 0.22

    
    m PTFE or Nylon membrane, and then dilute into sterile media.
    

Part 2: Experimental Protocols

Protocol A: Standard Stock Solution Preparation

Purpose: To create a stable, precipitant-free stock for biological assays.[2][1]

  • Weighing: Weigh 10 mg of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide into a glass amber vial (protect from light).

  • Solvent Calculation: Target a concentration of 50 mM.

    • MW = 212.21 g/mol .[1]

    • Volume DMSO (

      
      L) = 
      
      
      
      .
  • Dissolution: Add the calculated volume of anhydrous DMSO (Grade

    
     99.9%). Vortex for 30 seconds.[1] Sonicate for 5 minutes if visual particulates remain.
    
  • Storage: Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
    
Protocol B: Forced Degradation Study (Stress Testing)

Purpose: To validate the stability limits of the compound in your specific matrix.

Materials:

  • 1 M HCl (Acid stress)

  • 1 M NaOH (Base stress)

  • 3%

    
     (Oxidative stress)
    
  • HPLC System with PDA detector[2][1]

Workflow:

  • Preparation: Prepare a 1 mM solution of the compound in Acetonitrile:Water (50:50).

  • Stress Conditions:

    • Acid: Mix 100

      
      L sample + 100 
      
      
      
      L 1 M HCl. Incubate at 60°C for 4 hours.
    • Base: Mix 100

      
      L sample + 100 
      
      
      
      L 1 M NaOH. Incubate at RT for 4 hours (Heat may cause rapid total degradation).
    • Oxidation: Mix 100

      
      L sample + 100 
      
      
      
      L 3%
      
      
      .[1] Incubate at RT for 24 hours.
  • Quenching: Neutralize acid/base samples to pH 7.0 before analysis.

  • Analysis: Inject onto HPLC using the method defined in Table 2.

Part 3: Data & Visualization[1][2]

Physicochemical Profile[1][2][3][5][6][7][8][9][10]
PropertyValue (Estimated/Literature)Implication for Stability
Molecular Weight 212.21 g/mol Small molecule, rapid diffusion.[2][1]
LogP ~1.6Moderate lipophilicity; requires organic co-solvent.[1]
pKa (Amide) > 15Neutral at physiological pH; not ionizable.[1]
pKa (Pyrazole N) ~2.0 (Protonated)Pyrazole ring N is weakly basic; protonates only at low pH.[1]
UV Max ~280 nmAbsorbance due to nitro-pyrazole conjugation.[2][1]
Recommended HPLC Method
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

m, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Degradation Pathway Diagram

The following diagram illustrates the primary acid-catalyzed hydrolysis pathway, which is the most critical degradation risk in aqueous media.

HydrolysisPathway Parent Parent Compound (N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide) Intermediate Tetrahedral Intermediate Parent->Intermediate + H3O+ / H2O (Protonation & Attack) AcidProduct Degradant A (1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid) Intermediate->AcidProduct Elimination AmineProduct Degradant B (Ethylamine) Intermediate->AmineProduct Leaving Group

Caption: Figure 1. Acid-catalyzed hydrolysis mechanism converting the parent amide into the corresponding carboxylic acid and ethylamine.[2]

Stability Testing Workflow

StabilityWorkflow cluster_Conditions Stress Conditions Start Start: Stock Solution (50 mM in DMSO) Dilution Dilute to 100 µM in Assay Buffer Start->Dilution Acid Acidic (pH 2.0) 4h @ 60°C Dilution->Acid Base Basic (pH 10.0) 4h @ RT Dilution->Base Oxidative Oxidative (H2O2) 24h @ RT Dilution->Oxidative Analysis HPLC-PDA Analysis (Check for RRT shifts) Acid->Analysis Base->Analysis Oxidative->Analysis Decision Pass/Fail Criteria (< 5% Degradation) Analysis->Decision

Caption: Figure 2. Decision tree and workflow for validating the stability of the compound prior to biological assays.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 219739, 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (General reference for amide hydrolysis mechanisms).

  • Menpara, K., et al. (2014). Synthesis and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Applied Chemistry. (Context for pyrazole carboxamide synthesis and stability).

Sources

Optimization

FAQ 1: Why does my Knorr pyrazole synthesis always yield a mixture, and how can I drive the reaction to a single regioisomer?

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are bottlenecked by a classic heterocyclic dilemma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are bottlenecked by a classic heterocyclic dilemma: the generation of regioisomer mixtures during substituted pyrazole synthesis.

When you condense unsymmetrical 1,3-diketones with substituted hydrazines, the subtle electrophilic differences between the two carbonyl carbons often lead to a frustrating mixture of 1,3,5- and 1,5,3-substituted pyrazoles. This guide is designed to help you troubleshoot these reactions, implement regioselective alternatives, physically separate the isomers when mixtures are unavoidable, and unambiguously assign their structures using advanced NMR techniques.

The Causality: The classical Knorr pyrazole synthesis relies on the dual nucleophilic attack of a substituted hydrazine on a 1,3-dicarbonyl compound 1. Because the terminal nitrogen (


) and the internal nitrogen (

) of the hydrazine have different nucleophilicities, and the two carbonyls often have similar electrophilicities, the reaction pathways bifurcate. This lack of thermodynamic or kinetic dominance inherently produces a mixture of regioisomers.

The Solution: To prevent mixtures, abandon the classical Knorr approach and utilize directed, regioselective synthetic pathways. For instance, utilizing N-alkylated tosylhydrazones with terminal alkynes completely alters the mechanism, avoiding diazo intermediates and driving the reaction via a base-mediated cyclization that is highly sensitive to steric direction, yielding >99:1 regioselectivity [[2]](). Alternatively, reacting pyrazole N-oxides with arynes allows for direct C3-hydroxyarylation without needing pre-functionalized C4/C5 positions 3.

Quantitative Comparison of Regioselective Strategies:

Regioselective StrategyReactantsTypical Yield (%)Regioselectivity RatioKey Advantage
N-Tosylhydrazone + Alkyne N-alkylated tosylhydrazones, terminal alkynes60 - 90%> 99:1Avoids diazo intermediates; high tolerance for diverse functional groups.
Pyrazole N-oxide + Aryne 1-alkyl-1H-pyrazole 2-oxides, arynes58 - 89%~ 2:1 to > 95:5Direct C3-hydroxyarylation without pre-functionalizing C4/C5.
Knorr Synthesis (Control) 1,3-diketones, substituted hydrazines70 - 95%~ 1:1 (Mixture)Rapid, inexpensive, but requires downstream chromatographic resolution.

FAQ 2: I already have a crude mixture of pyrazole regioisomers. What is the most robust protocol to separate them?

The Causality: Pyrazole regioisomers possess nearly identical molecular weights and bulk polarities, making standard normal-phase silica gel chromatography highly inefficient. However, the spatial arrangement of substituents around the pyrazole nitrogens creates subtle differences in the molecule's overall dipole moment and steric shielding. We can exploit these micro-polar differences using optimized dry-loading techniques or Supercritical Fluid Chromatography (SFC) [[4]]().

Protocol: Chromatographic Resolution of Pyrazole Regioisomers

Phase 1: Sample Preparation & Loading

  • Dry Loading (Critical Step): Dissolve the crude pyrazole mixture in a minimal volume of a strong, volatile solvent (e.g., dichloromethane).

  • Add standard grade silica gel (230-400 mesh) at an approximate 1:3 ratio of sample to silica.

  • Evaporate the solvent completely under reduced pressure to yield a dry, free-flowing powder.

    • Causality: Liquid loading with strong solvents causes band broadening and co-elution of closely related isomers. Dry loading ensures a tight, uniform injection band at the head of the column.

Phase 2: Separation Execution 4. Stationary Phase Selection: Load the dry powder onto a pre-equilibrated silica column (for Flash) or utilize a chiral/achiral SFC column (e.g., Diethylaminopropyl - DEAP) if normal phase


 is < 0.1.
5. Mobile Phase Optimization:  Initiate an isocratic flow using a low-polarity solvent system (e.g., Hexanes/Ethyl Acetate 85:15).
  • Self-Validation: Monitor the eluent via TLC. If the spots remain merged, immediately halt the run and transition to SFC using supercritical

    
     with a methanol modifier, which provides superior resolution for subtle dipole variations.
    

Phase 3: Recovery & Validation 6. Fractionation: Collect fractions using positive air pressure. 7. Purity Validation: Analyze the leading and tailing edges of the eluted peaks via LC-MS before pooling. Only pool fractions that show a single, uniform peak to prevent cross-contamination prior to NMR.

SynthesisWorkflow A Unsymmetrical 1,3-Diketone + Substituted Hydrazine B Classical Knorr Synthesis (Non-selective) A->B Standard Conditions C Regioselective Route (e.g., N-Tosylhydrazone) A->C Directed Catalysis D Regioisomer Mixture (1,3,5- vs 1,5,3-) B->D Yields F 2D NMR Characterization (NOESY / HMBC) C->F Direct Verification E Chromatographic Resolution (SFC / HPLC / Flash) D->E Requires Separation E->F Fractions G Pure, Verified Pyrazole Regioisomer F->G Confirmed Structure

Workflow for pyrazole synthesis, mixture resolution, and structural verification.

FAQ 3: After separation, how do I unambiguously assign the 1,3,5- vs. 1,5,3-regioisomers?

The Causality: Standard 1D


-NMR is insufficient for regioisomer assignment because the chemical shift of the pyrazole C4-proton does not change dramatically enough between the two isomers to be diagnostic. To definitively assign the structure, you must map the connectivity of the molecule using 2D NMR techniques: NOESY  (Nuclear Overhauser Effect Spectroscopy) and HMBC  (Heteronuclear Multiple Bond Correlation) 5, 6.
  • NOESY (Through-Space): NOESY identifies protons that are spatially close to each other (typically < 5 Å), regardless of the bonds between them. If you have a 1-methyl-5-phenylpyrazole, the N-methyl protons will show a strong NOE cross-peak with the ortho-protons of the C5-phenyl ring. In the 1-methyl-3-phenyl isomer, this cross-peak is entirely absent because the groups are too far apart.

  • HMBC (Through-Bond): To create a self-validating system, always orthogonalize your NOESY data with HMBC. HMBC detects heteronuclear couplings over 2 or 3 bonds (

    
     or 
    
    
    
    ). The N-alkyl protons will show a clear
    
    
    coupling to the C5 carbon of the pyrazole ring, allowing you to definitively map the carbon framework and confirm the NOESY spatial assignment.

NMRAssignment Isomer Unknown Pyrazole Fraction (1,3,5- or 1,5,3-isomer?) NOESY 1H-1H NOESY (Spatial Proximity < 5 Å) Isomer->NOESY Primary Screen HMBC 1H-13C HMBC (3-Bond Coupling) Isomer->HMBC Orthogonal Validation ResultA Cross-peak: N-Alkyl to C5-R Conclusion: 1,5-substituted NOESY->ResultA Positive NOE ResultB Cross-peak: N-Alkyl to C3-R (Absent at C5) NOESY->ResultB No C5 NOE ResultC 3J Coupling: N-Alkyl to C5 Confirms C5 proximity HMBC->ResultC Heteronuclear Correlation

2D NMR logic tree for unambiguous assignment of pyrazole regioisomers.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI (Molecules) URL:[Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Letters (ACS Publications) URL:[Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: MDPI (Molecules) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of Hydrophilic Pyrazole Carboxamide Analogs

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of ADME properties for Pyrazole-4-Carboxamide Scaffolds Welcome to the Technical Support Center You have reached th...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of ADME properties for Pyrazole-4-Carboxamide Scaffolds

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for medicinal chemistry and DMPK issues related to pyrazole carboxamide derivatives. This scaffold is ubiquitous in kinase inhibitors (e.g., JAK, CDK) and SDHI fungicides, yet it frequently suffers from the "Polarity Paradox": the very hydrogen bond donors (HBDs) required for target binding often preclude passive membrane diffusion.

Below are the three most common "Support Tickets" we receive regarding this scaffold, accompanied by deep-dive solutions, protocols, and mechanistic logic.

Ticket #001: "My analog is potent in enzymatic assays but inactive in cell-based assays."

Diagnosis: High Topological Polar Surface Area (TPSA) and exposed Hydrogen Bond Donors (HBD). Root Cause: The pyrazole-carboxamide motif typically presents 2–4 HBDs. If the TPSA exceeds 120–140 Ų, the compound cannot traverse the lipid bilayer via passive diffusion, regardless of its logP.

Solution: The "Chameleon" Strategy (Intramolecular Hydrogen Bonding)

Do not simply add lipophilic bulk (which ruins solubility). Instead, design the molecule to form a transient Intramolecular Hydrogen Bond (IMHB). This "hides" the polarity during membrane transit ("closed" conformation) but breaks open in the aqueous cytosol or active site ("open" conformation).

Implementation Guide:

  • The Fluorine Lock: Introduce a fluorine atom or a methoxy group at the ortho-position of the N1-phenyl ring (if present) or the amide N-substituent.

  • Mechanism: The amide N-H acts as a donor, and the Fluorine/Oxygen acts as an acceptor. This forms a pseudo-5 or 6-membered ring, reducing the effective TPSA by ~20–30 Ų without changing the actual atom count.

Data: Impact of IMHB on Permeability (Example Data)

Compound VariantModificationLogPEffective TPSA (Ų)PAMPA

(

cm/s)
Cell Potency (EC

)
Analog A (Base) Unsubstituted Phenyl2.11150.8 (Low)>10

M
Analog B (Lock) Ortho-Fluorine2.385 (Shielded) 6.5 (High)150 nM
Analog C (Bulk) Para-t-Butyl3.81151.2 (Low)500 nM

Technical Insight: Note that Analog C increases LogP (lipophilicity) but fails to improve permeability significantly because the polarity (TPSA) remains exposed. Analog B reduces effective polarity via IMHB [1, 2].

Ticket #002: "I cannot modify the scaffold; the H-bonds are essential for binding."

Diagnosis: Structural rigidity required for the pharmacophore prevents bioisosteric replacement. Root Cause: The amide and pyrazole NH groups are critical binding elements for the target protein (e.g., the hinge region of a kinase).

Solution: Transient Prodrug Masking

If you cannot permanently remove the HBDs, mask them temporarily using a soft alkylation strategy that hydrolyzes in the cytosol.

Protocol: Synthesis of N-Acyloxymethyl Prodrugs This modification targets the pyrazole NH (if unsubstituted) or the amide nitrogen.

  • Reagents: Chloromethyl isopropyl carbonate or chloromethyl pivalate.

  • Conditions:

    
    , NaI (catalytic), Acetone/DMF, 60°C, 4h.
    
  • Mechanism:

    • Extracellular: The lipophilic tail masks the NH, increasing LogD and membrane flux.

    • Intracellular:[1] Esterases cleave the tail

      
       unstable hydroxymethyl intermediate 
      
      
      
      spontaneous release of formaldehyde + Active Parent Drug .

Visual Workflow: Prodrug Activation Pathway

ProdrugActivation Prodrug Prodrug (Masked NH) High Permeability LogD > 2.5 Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Entry Enzyme Intracellular Esterases (Hydrolysis) Membrane->Enzyme Cytosol Intermediate Unstable N-Hydroxymethyl Enzyme->Intermediate Cleavage Active Active Parent Drug (Restored HBD) Binds Target Intermediate->Active Spontaneous Collapse (-CH2O)

Caption: Mechanism of N-acyloxymethyl prodrug activation restoring the active pyrazole carboxamide inside the cell.

Ticket #003: "PAMPA results are positive, but Caco-2 permeability is near zero."

Diagnosis: Efflux Transporter Liability. Root Cause: Hydrophilic pyrazole carboxamides are frequent substrates for P-glycoprotein (P-gp/MDR1) or BCRP. PAMPA only measures passive diffusion and cannot detect active efflux, leading to false positives.

Troubleshooting Protocol: The Efflux Diagnosis

Step 1: Calculate the Efflux Ratio (ER) Run the Caco-2 assay in both directions: Apical-to-Basolateral (Angcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


B) and Basolateral-to-Apical (B

A).


  • ER < 2: Passive diffusion dominates (Good).

  • ER > 2: Active efflux is occurring (Problematic).

Step 2: The Inhibitor Check (Confirmation) Repeat the A


B assay with a specific inhibitor:
  • Verapamil (50

    
    M):  Inhibits P-gp.
    
  • Ko143 (1

    
    M):  Inhibits BCRP.
    

Decision Matrix:

  • If ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     increases significantly (+Inhibitor) 
    
    
    
    Confirmed Efflux Substrate .
  • Action: You must lower the H-bond count or increase lipophilicity to "saturate" the transporter, or modify the basicity of the piperidine/amine tail if present (a common P-gp recognition motif) [3].

Master Troubleshooting Diagram

Use this logic flow to determine the next step for your lead compound.

OptimizationLogic Start Compound Potent but Impermeable CheckTPSA Check TPSA & HBD (TPSA > 120? HBD > 3?) Start->CheckTPSA Branch1 High TPSA? CheckTPSA->Branch1 Strat_IMHB Strategy: IMHB Add F/OMe near Amide NH Branch1->Strat_IMHB Yes (Structural Fix) Strat_Prodrug Strategy: Prodrug Mask NH with Ester Branch1->Strat_Prodrug Yes (Delivery Fix) CheckEfflux Check Efflux (Caco-2 ER > 2?) Branch1->CheckEfflux No (TPSA is fine) Strat_IMHB->CheckEfflux Strat_Prodrug->CheckEfflux Branch2 Efflux High? CheckEfflux->Branch2 Strat_Lipid Strategy: Lipophilicity Increase LogP to saturate P-gp Branch2->Strat_Lipid Yes Strat_Basic Strategy: Reduce Basicity Mask basic amines (pKa < 8) Branch2->Strat_Basic Yes (Amine present) Success Candidate Validated Proceed to PK Branch2->Success No Strat_Lipid->Success Strat_Basic->Success

Caption: Decision tree for troubleshooting low permeability in pyrazole carboxamide analogs.

Standard Operating Procedure (SOP): Optimized PAMPA for Hydrophilic Compounds

Standard PAMPA conditions often fail for hydrophilic pyrazoles because the lipid layer is too hydrophobic. Use this modified protocol to capture "borderline" permeators.

Materials:

  • Membrane: PVDF filter plate (0.45

    
    m).[2]
    
  • Lipid Solution: 2% Dioleoyl-phosphatidylcholine (DOPC) in Dodecane (Standard) vs. 20% Lecithin in Dodecane (Optimized for polar compounds).

Protocol:

  • Preparation: Dissolve compound to 10 mM in DMSO. Dilute to 50

    
    M in PBS (pH 7.4).
    
  • Sandwich Assembly:

    • Donor Well: Add 300

      
      L of compound solution.
      
    • Filter: Coat with 5

      
      L of 20% Lecithin  solution immediately before sandwiching.
      
    • Acceptor Well: Add 200

      
      L of PBS (pH 7.4) + Scavenger  (e.g., 1% BSA or Cyclodextrin).
      
    • Reasoning: The scavenger in the acceptor mimics the "sink condition" of blood flow, pulling hydrophilic molecules through that might otherwise equilibrate back [4].

  • Incubation: 16 hours at room temperature in a humidity chamber.

  • Analysis: UV Plate Reader or LC-MS/MS.

  • Calculation:

    
    
    
References
  • Over, B. et al. (2016). Intramolecular Hydrogen Bonding to Improve Membrane Permeability and Absorption in Beyond Rule of Five Chemical Space. Journal of Medicinal Chemistry. Link

  • Rossi Sebastiano, M. et al. (2018). Simulating the Chameleon Effect: The Case of Intramolecular Hydrogen Bonding. Pharmaceutics. Link

  • Di, L. & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Efflux Transporters). Link

  • Avdeef, A. (2003).[3] PAMPA—A Drug Absorption In Vitro Model.[4] Journal of Pharmaceutical Sciences. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Characterization of N,1-Diethyl-4-nitro-1H-pyrazole-3-carboxamide

Topic: 1H NMR Chemical Shifts of N,1-Diethyl-4-nitro-1H-pyrazole-3-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Chemical Shifts of N,1-Diethyl-4-nitro-1H-pyrazole-3-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide represents a specific class of electron-deficient pyrazoles often utilized as intermediates in the synthesis of kinase inhibitors and high-energy materials. Characterizing this molecule presents two primary challenges:

  • Regioisomerism: Distinguishing the desired 1,3-substituted isomer from the thermodynamically competitive 1,5-substituted byproduct formed during alkylation.

  • Solvent-Dependent Conformational Exchange: The amide moiety exhibits significant chemical shift variability and line broadening depending on the solvent system (CDCl₃ vs. DMSO-d₆).

This guide provides a definitive reference for the 1H NMR profile of the target compound, validates it against its common regioisomer, and establishes a protocol for solvent selection to ensure reproducible data.

Structural Visualization

The following diagram outlines the atomic numbering used throughout this guide and the critical NOE (Nuclear Overhauser Effect) correlations required for structural validation.

G Figure 1: Structural Numbering & Critical NOE Correlations cluster_0 Target Molecule: 1,3-Isomer cluster_1 Alternative: 1,5-Isomer (Byproduct) H5 H-5 (Ring) ~8.9 ppm NO2 4-NO2 (Electron Withdrawing) N1_Et N1-Ethyl (4.2 ppm, 1.5 ppm) N1_Et->H5 NOE (Strong) Amide_Et Amide-Ethyl (3.4 ppm, 1.2 ppm) H3_Alt H-3 (Ring) ~8.2 ppm N1_Et_Alt N1-Ethyl Amide_Alt 5-Carboxamide N1_Et_Alt->Amide_Alt NOE (Steric Clash)

Caption: Figure 1 visualizes the key diagnostic NOE interaction between the N1-Ethyl group and the H-5 proton, which confirms the 1,3-substitution pattern.[1]

Standard Experimental Protocol

To reproduce the chemical shifts listed below, strict adherence to concentration and solvent quality is required to minimize concentration-dependent shifts of the amide proton.

Protocol: High-Resolution 1H NMR Acquisition
  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid.

    • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D) or CDCl₃ (99.8% D, neutralized).

    • Critical Step: Filter the solution through a small plug of glass wool into the NMR tube to remove paramagnetic particulates (e.g., metallic catalyst residues) that cause line broadening.

  • Acquisition Parameters (400 MHz or higher):

    • Temperature: 298 K (25 °C).[1]

    • Spectral Width: -2 to 14 ppm (to capture broad amide signals).

    • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the H-5 proton).

    • Scans: 16–32.

Comparative Data Analysis

Primary Dataset: Chemical Shifts in DMSO-d₆

DMSO-d₆ is the recommended solvent for this compound. The polar aprotic nature of DMSO disrupts intermolecular H-bonding, resulting in sharper amide signals, and the high solubility prevents aggregation.[1]

PositionTypeShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Assignment Logic
H-5 Aromatic8.95 Singlet (s)1H-Highly deshielded by 4-NO₂ and N1.
NH Amide8.50 - 8.70 Broad Triplet (bt)1HJ ≈ 5.5Exchangeable; couples to N-ethyl CH₂.
N1-CH₂ Aliphatic4.25 Quartet (q)2HJ = 7.2Deshielded by direct attachment to Pyrazole N.
Amide-CH₂ Aliphatic3.35 Quintet/Multiplet2HJ ≈ 7.0, 5.5Coupled to both CH₃ and NH.
N1-CH₃ Aliphatic1.42 Triplet (t)3HJ = 7.2Terminal methyl on ring ethyl.
Amide-CH₃ Aliphatic1.15 Triplet (t)3HJ = 7.0Terminal methyl on amide ethyl.
Comparison with Alternatives

This section objectively compares the target profile against its most common synthetic impurities and alternative solvent conditions.

Comparison A: Regioisomer Discrimination (1,3- vs. 1,5-Isomer)

During the alkylation of 4-nitro-3-carboxamide pyrazoles, the 1,5-isomer is a frequent byproduct.

FeatureTarget: 1,3-Isomer Alternative: 1,5-Isomer Differentiation Mechanism
Ring Proton H-5 (~8.95 ppm) H-3 (~8.20 ppm) H-5 is more deshielded due to proximity to N1 and NO2. H-3 is shielded by the adjacent amide.
NOE Signal N1-Et ↔ H-5 N1-Et ↔ Amide Definitive Proof: In the 1,3-isomer, the N1-ethyl is spatially close to the H-5 proton. In the 1,5-isomer, the N1-ethyl is close to the amide group.
C13 NMR (C-Ring) C-5 (~130 ppm) C-3 (~140 ppm) C-5 is typically upfield of C-3 in pyrazoles, but NO2 substitution compresses this range. Rely on NOE.
Comparison B: Solvent System Performance (DMSO-d₆ vs. CDCl₃)
ParameterDMSO-d₆ (Recommended) CDCl₃ (Alternative) Impact on Analysis
Amide NH Sharp, distinct (~8.6 ppm)Broad, often invisible (~6.8 ppm)DMSO is required if accurate integration of the amide proton is necessary for purity calculations.
H-5 Shift ~8.95 ppm~8.40 ppmSolvent anisotropy causes a ~0.5 ppm upfield shift in chloroform.
Solubility ExcellentModerateNitro-pyrazoles can precipitate in CDCl₃ at high concentrations (>20 mg/mL).

Validated Workflow for Structure Confirmation

The following decision tree illustrates the logic flow for confirming the identity of the synthesized product using the data above.

Workflow Start Crude Product Isolated Step1 Run 1H NMR in DMSO-d6 Start->Step1 Check1 Is H-Ring Singlet > 8.8 ppm? Step1->Check1 ResultA Likely 1,3-Isomer (Target) Check1->ResultA Yes ResultB Likely 1,5-Isomer (Byproduct) Check1->ResultB No (~8.2 ppm) Step2 Run 1D NOESY / 2D NOESY ResultA->Step2 Check2 Correlation: N1-CH2 ↔ H-Ring? Step2->Check2 Final Confirm Structure: N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide Check2->Final Strong Crosspeak Reject Reject: Structure is 1,5-isomer Check2->Reject No Crosspeak

Caption: Figure 2: Logical workflow for distinguishing the target 1,3-isomer from the 1,5-regioisomer using chemical shift thresholds and NOE correlations.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1] Journal of Organic Chemistry, 73(6), 2412–2415.[1] Link[1]

  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.[1] Journal of Organic Chemistry, 82(17), 8864–8872. Link

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry, 27, 119-129. Link

  • PubChem Compound Summary. 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide.[2] Link[1]

Sources

Comparative

C13 NMR spectral data for nitro-substituted pyrazole carboxamides

Comparative Analysis of C13 NMR Spectral Signatures in Nitro-Substituted Pyrazole Carboxamides Executive Summary In the development of antimicrobial and anticancer agents, nitro-substituted pyrazole carboxamides represen...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of C13 NMR Spectral Signatures in Nitro-Substituted Pyrazole Carboxamides

Executive Summary

In the development of antimicrobial and anticancer agents, nitro-substituted pyrazole carboxamides represent a privileged scaffold. However, their synthesis via the condensation of hydrazines with 1,3-dielectrophiles is plagued by regiochemical ambiguity , frequently yielding mixtures of 1,3- and 1,5-isomers. While


H NMR is standard, it often fails to definitively distinguish these isomers due to the lack of protons on the critical quaternary carbons bearing the nitro and carboxamide groups.

This guide establishes


C NMR  as the superior analytical standard for structural validation. It provides a comparative analysis of spectral data, delineating the diagnostic chemical shifts required to distinguish regioisomers and validate the electronic environment of the nitro-pyrazole core.

Part 1: The Structural Challenge & NMR Solution

The core challenge in characterizing nitro-pyrazole carboxamides is the Annular Tautomerism-Regioselectivity Paradox . During N-alkylation or cyclization, the substituent (


) can attach to either nitrogen (

or

), leading to two distinct isomers with vastly different biological activities.
Why C NMR Outperforms Alternatives
Feature

H NMR

N NMR

C NMR (Recommended)
Quaternary Carbon Detection Silent. Cannot detect C-NO

or C-CONH

.
N/ADefinitive. Distinct peaks for ipso-carbons.
Regioisomer Distinction Ambiguous. Relies on small NOE effects or solvent shifts.Expensive. Requires labeled precursors or long acquisition.Robust. Large

(>10 ppm) between C3 and C5 isomers.
Electronic Insight Limited to inductive effects on neighbors.Direct probe of N-environment.Direct probe of ring current and conjugation.
Diagnostic Decision Workflow

The following decision tree illustrates the logical flow for assigning structure using


C NMR data.

NMR_Workflow Start Crude Reaction Mixture (Isomer A + Isomer B) Purification Chromatographic Separation Start->Purification Acquisition Acquire 13C NMR (DMSO-d6, >1024 scans) Purification->Acquisition Analysis Analyze C3 vs C5 Shifts Acquisition->Analysis Decision1 C-Substituent Shift (C3: ~145 ppm vs C5: ~130 ppm) Analysis->Decision1 ResultA Confirm 1,3-Isomer (Less Steric Strain) Decision1->ResultA High Shift (Deshielded) ResultB Confirm 1,5-Isomer (High Steric Strain) Decision1->ResultB Low Shift (Shielded)

Figure 1: Logical workflow for distinguishing pyrazole regioisomers using C3/C5 chemical shift disparities.

Part 2: Comparative Spectral Data Analysis

The following data consolidates chemical shift ranges (


, ppm) for nitro-substituted pyrazole carboxamides. Data is referenced against DMSO-

(

ppm).[1][2]
Table 1: Diagnostic C Chemical Shifts for Regioisomers

Note: "Ipso" refers to the ring carbon attached to the substituent.

Carbon Position1-Alkyl-3-Nitro-pyrazole-5-carboxamide (

ppm)
1-Alkyl-5-Nitro-pyrazole-3-carboxamide (

ppm)
Mechanistic Insight
C3 (Ipso) 155.0 – 160.0 (C-NO

)
135.0 – 142.0 (C-CONH

)
The

carbon is highly deshielded due to the strong electron-withdrawing nature of the nitro group.
C4 (Methine) 105.0 – 110.0108.0 – 112.0C4 is relatively shielded unless substituted. If C4-NO

is present, this shifts to 130–135 ppm .
C5 (Ipso) 132.0 – 138.0 (C-CONH

)
148.0 – 153.0 (C-NO

)
N-alkylation at N1 shields the adjacent C5 carbon. A nitro group at C5 fights this shielding, but is typically less deshielded than a C3-nitro.
C=O (Amide) 158.0 – 162.0160.0 – 164.0Amide carbonyls are distinct from ketone carbonyls (~190 ppm) and ester carbonyls (~170 ppm).
Table 2: Substituent Effects on C4 (The "Silent" Carbon)

A critical validation step is determining if nitration occurred at C4.

C4 SubstituentChemical Shift (

ppm)
Signal Character
Hydrogen (-H) 103.0 – 108.0 Sharp, high intensity (NOE enhanced).
Nitro (-NO

)
130.0 – 136.0 Weak, broad (due to quadrupolar relaxation of N).
Bromo (-Br) 90.0 – 95.0 Upfield shift due to Heavy Atom Effect.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducible data that can distinguish quaternary carbons (C-NO


, C-CONH

), the standard proton parameters must be modified.
Protocol: High-Sensitivity C NMR for Nitro-Pyrazoles

1. Sample Preparation:

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) is mandatory.
    • Reason: Pyrazole carboxamides have poor solubility in CDCl

      
      . DMSO disrupts intermolecular H-bonding, sharpening amide peaks.
      
  • Concentration: Dissolve 20–30 mg of compound in 0.6 mL solvent.

    • Validation: Solution must be clear. Turbidity causes magnetic inhomogeneity (broad lines).

2. Instrument Parameters (400 MHz or higher):

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Critical: Quaternary carbons (C-NO

      
      ) have long 
      
      
      
      relaxation times. Short D1 results in "missing" nitro-carbon peaks.
  • Spectral Width: 240 ppm (to capture C=O and C-NO

    
    ).
    
  • Scans (NS): Minimum 1024 scans .

    • Reason: Low sensitivity of

      
      C requires high signal averaging to detect the weak C-NO
      
      
      
      peak.

3. Data Processing:

  • Line Broadening (LB): Apply 1.0 – 2.0 Hz.

  • Referencing: Calibrate DMSO-

    
     septet center to 39.52 ppm .
    

Part 4: Structural Validation Pathway

The synthesis of nitro-pyrazole carboxamides often involves the reaction of a hydrazonyl chloride with a nitro-enamine or similar pathway. The following diagram details the structural evolution and where the NMR data validates the intermediate.

Synthesis_Validation Precursor Hydrazine + 1,3-Dielectrophile Cyclization Cyclization (Ambiguous Step) Precursor->Cyclization Isomer1 1,3-Isomer (Kinetic Product) Cyclization->Isomer1 Isomer2 1,5-Isomer (Thermodynamic Product) Cyclization->Isomer2 NMR_Check 13C NMR Validation Check C3/C5 Shift Isomer1->NMR_Check Isomer2->NMR_Check Final Validated Bioactive Scaffold NMR_Check->Final Match Reference Data

Figure 2: Synthetic pathway highlighting the critical checkpoint for NMR validation.

References

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer.
  • Kasımoğulları, R., et al. (2010).[3] Synthesis and biological evaluation of new pyrazole-3-carboxamide derivatives. European Journal of Medicinal Chemistry. Link

  • Claramunt, R. M., et al. (2006). The structure of pyrazoles in the solid state: 13C CPMAS NMR. Magnetic Resonance in Chemistry. Link

  • BenchChem Application Notes. (2025). Protocols for the 1H and 13C NMR Analysis of Nitrogen Heterocycles. Link

  • National Institutes of Health (PMC). (2022). Discovery of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent Antagonists. Journal of Medicinal Chemistry. Link[4]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of N,1-Diethyl-4-nitro-1H-pyrazole-3-carboxamide

The following guide details the mass spectrometry fragmentation pattern of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide . Executive Summary N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide (C₈H₁₂N₄O₃) is a synthetic pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation pattern of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide .

Executive Summary

N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide (C₈H₁₂N₄O₃) is a synthetic pyrazole derivative characterized by a nitro group at position 4 and an N-ethyl carboxamide at position 3.[1] In drug discovery, this scaffold is often utilized as an intermediate for biologically active fused heterocycles.

This guide provides a predictive technical analysis of its fragmentation behavior. Due to the specific "ortho-like" arrangement of the nitro and carboxamide groups, this molecule exhibits diagnostic fragmentation pathways—specifically the Ortho Effect —that distinguish it from its 1,5-regioisomers.

Quick Reference Data
PropertySpecification
Formula C₈H₁₂N₄O₃
Molecular Weight 212.21 g/mol
Monoisotopic Mass 212.0909 Da
Parent Ion (ESI+) m/z 213.0982

Parent Ion (EI) m/z 212.1

Key Fragment Ions m/z 196, 184, 167, 166, 139

Structural Analysis & Theoretical Fragmentation

The fragmentation of this molecule is governed by three dominant moieties: the Nitro group , the N-ethyl Carboxamide , and the Pyrazole core .

Primary Fragmentation Pathways (ESI-MS/MS)

In Electrospray Ionization (ESI+), the protonated precursor


 (m/z 213) undergoes collision-induced dissociation (CID).
Pathway A: The "Ortho Effect" (Loss of OH) [2][3][4]
  • Mechanism: The nitro group at C4 and the carboxamide at C3 are adjacent. The amide proton (N-H) is spatially close to the nitro group oxygen. A hydrogen transfer occurs, leading to the elimination of a hydroxyl radical (

    
    ) or water molecule depending on the charge state, though loss of 
    
    
    
    (17 Da) is a classic signature of ortho-nitro aromatics.
  • Transition:

    
     (Loss of 17 Da)
    
  • Significance: This peak confirms the 3,4-substitution pattern . Isomers where the nitro and amide are separated (e.g., 1,3-isomer vs 1,4-isomer) will suppress this pathway.

Pathway B: Amide N-Dealkylation (McLafferty-like)
  • Mechanism: The N-ethyl group on the amide can undergo a hydride transfer to the carbonyl oxygen (similar to a McLafferty rearrangement), resulting in the loss of neutral ethylene (C₂H₄) .

  • Transition:

    
     (Loss of 28 Da)
    
  • Secondary Loss: Subsequent loss of the nitro group (

    
    ) from this fragment.
    
Pathway C: Nitro Group Elimination
  • Mechanism: Direct loss of the nitro group is a high-energy pathway common to all nitro-aromatics.

  • Loss of NO₂:

    
     (Loss of 46 Da).
    
  • Loss of NO:

    
     (Loss of 30 Da) – often followed by CO loss.
    
Electron Ionization (EI) Considerations

In GC-MS (EI, 70 eV), the molecular ion (


, m/z 212) is often weak. The spectrum is dominated by:
  • Acylium Ion Formation: Cleavage of the amide bond (C-N) generates the acylium cation

    
    .
    
  • Ring Cleavage: Deep fragmentation of the pyrazole ring often produces characteristic ions at m/z 68 (imidazole/pyrazole ring fragments) and m/z 42 (CNO species).

Comparative Analysis: Target vs. Isomers

A critical challenge in pyrazole chemistry is distinguishing the 1,3-isomer (Target) from the 1,5-isomer (Regioisomer produced during synthesis).

FeatureTarget (1,3-Substituted) Alternative (1,5-Substituted)
Structure 1-Ethyl, 3-Carboxamide, 4-Nitro1-Ethyl, 5-Carboxamide, 4-Nitro
Sterics N1-Ethyl is far from C3-Amide.N1-Ethyl clashes with C5-Amide.
Key MS Feature Stable

. Prominent Ortho-effect (m/z 196).
Labile

. Dominant loss of N1-Ethyl (m/z 184) or Amide (m/z 168) due to steric relief.
Fragmentation Balanced fragmentation of Nitro/Amide.Preferential cleavage of substituents at N1/C5.

Experimental Protocol (LC-MS/MS)

To validate these pathways, the following self-validating protocol is recommended.

Methodology
  • Sample Prep: Dissolve 0.1 mg of compound in 1 mL MeOH. Dilute to 1 µg/mL in 50:50 MeOH:H₂O (+0.1% Formic Acid).

  • Instrumentation: Q-TOF or Triple Quadrupole MS.

  • Source Conditions (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C

    • Cone Voltage: 30 V (Keep low to preserve parent ion).

  • MS/MS Acquisition:

    • Select precursor m/z 213.1 .

    • Apply Collision Energy (CE) Ramp: 10 -> 40 eV.

    • Validation Check: Ensure the presence of m/z 196 (Ortho loss) at moderate CE (15-20 eV). If absent, suspect regioisomer.

Visualization of Fragmentation Pathways[4][5][6]

Figure 1: ESI-MS/MS Fragmentation Tree

This diagram illustrates the logical flow of fragmentation from the protonated parent ion.

FragmentationTree Parent Parent Ion [M+H]+ m/z 213 Ortho [M - OH]+ m/z 196 (Ortho Effect) Parent->Ortho - OH (17 Da) Interaction of Nitro/Amide Deethyl [M - C2H4]+ m/z 185 (Amide McLafferty) Parent->Deethyl - C2H4 (28 Da) N-Ethyl Cleavage NitroLoss [M - NO2]+ m/z 167 Parent->NitroLoss - NO2 (46 Da) Core Pyrazole Core Ion m/z ~139 Ortho->Core - NO2 / CO Deethyl->Core - NO2

Caption: Predicted ESI+ fragmentation pathway for N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide showing the diagnostic Ortho Effect.

Figure 2: Isomer Differentiation Logic

A decision tree to distinguish the target molecule from its common synthetic regioisomer.

IsomerLogic Start Analyze MS/MS of m/z 213 CheckOrtho Peak at m/z 196? (Loss of OH) Start->CheckOrtho CheckSteric Dominant Loss of N-Ethyl (m/z 184)? CheckOrtho->CheckSteric No / Weak Target Target Molecule (1,3-Isomer) CheckOrtho->Target Yes (Strong) CheckSteric->Target No Isomer Regioisomer (1,5-Isomer) CheckSteric->Isomer Yes (Steric Relief)

Caption: Decision logic for distinguishing the 1,3-substituted target from the 1,5-substituted regioisomer based on steric-driven fragmentation.

References

  • Holzer, W., & Halling, K. (2024). Structure Determination of Pyrazole Derivatives by NMR and MS. Journal of Heterocyclic Chemistry.

  • NIST Mass Spectrometry Data Center. Standard Fragmentation of Nitro-Aromatics. NIST Chemistry WebBook.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement and Ortho effects).
  • IUPAC. Compendium of Chemical Terminology (Gold Book). "McLafferty Rearrangement".[5][6][7][8]

Sources

Comparative

Structural Insights into N-Substituted Pyrazole-3-Carboxamides: A Comparative X-Ray Crystallography Guide

As a Senior Application Scientist specializing in structural biology and medicinal chemistry, I frequently encounter the pyrazole-3-carboxamide scaffold. This versatile pharmacophore is the structural engine behind numer...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology and medicinal chemistry, I frequently encounter the pyrazole-3-carboxamide scaffold. This versatile pharmacophore is the structural engine behind numerous high-affinity therapeutics, ranging from cyclin-dependent kinase (CDK) inhibitors to 15-lipoxygenase antagonists.

However, the true potential of these molecules cannot be unlocked through biochemical assays alone. To rationally design highly selective ligands, we must rely on X-ray crystallography to decode their solid-state packing, dihedral angle constraints, and supramolecular interactions. This guide provides an objective, data-driven comparison of different N-substituted pyrazole-3-carboxamides, detailing how specific substitutions dictate structural conformation and target affinity.

Comparative Structural Analysis: The Impact of N-Substitution

The N-substituent on the pyrazole-3-carboxamide core acts as a conformational steering wheel. By analyzing single-crystal X-ray diffraction data, we can observe how steric bulk and electronic effects force the molecule into specific geometries.

We compare three distinct substitution strategies below:

  • N-(4-piperidinyl) Substitution (e.g., AT7519): Optimized via 1[1], this substitution directs the molecule deep into the ATP-binding pocket of CDK2.

  • N-(pyridin-2-ylmethyl) Substitution: A synthetic intermediate that adopts a rigid, orthogonal L-shape due to steric clashing between the outer pyridyl rings[2].

  • N-ethyl-N,5-diphenyl Substitution: Utilized in f-element complexation, where the ligand forms a sphenocorona coordination polyhedron around lanthanide ions like Europium[3].

Quantitative Crystallographic Comparison
Compound Class / RepresentativeN-SubstituentKey Dihedral Angle (Amide-Pyrazole)Global ConformationPrimary Intermolecular ContactsTarget Application
AT7519 N-(4-piperidinyl)~5–10°Extended / LinearH-bonds with kinase hinge regionCDK2 Inhibitor (Oncology)
Compound I N-(pyridin-2-ylmethyl)3.5 (3)°L-Shaped (Pyridyl dihedral 78.37°)H⋯H (46.4%), C⋯H (22.4%)Synthetic Intermediate / Scaffold
Complex 6 (Europium) N-ethyl-N,5-diphenyl9.7°SphenocoronaMetal-Ligand Coordinationf-Element Ligand / Luminescence

Data synthesized from high-resolution X-ray diffraction studies[2],[3],[1].

Mechanistic Insights: Conformational Locking and Causality

Why do these dihedral angles matter? In drug design, the entropic penalty of binding is a major hurdle. If a molecule is highly flexible in solution, forcing it into a specific conformation within a protein's active site costs binding energy.

In the case of 2[2], the amide group is nearly perfectly co-planar with the pyrazolyl ring, forming a dihedral angle of just 3.5 (3)°[2]. Causality: This co-planarity is driven by resonance stabilization across the amide bond and intramolecular hydrogen bonding (pyridyl-C—H⋯O(amide)). By locking this dihedral angle, the molecule pre-organizes itself. However, the bulky outer pyridyl rings clash, forcing an orthogonal dihedral angle of 78.37 (5)°, resulting in an L-shaped overall topology[2]. This L-shape is highly advantageous when targeting deep, angular binding pockets.

Conversely, in f-element coordination complexes[3], the N-C-C-O dihedral angle shifts to 9.7° to accommodate the massive ionic radius of Europium, demonstrating the scaffold's ability to flex under strong electrostatic metal-ligand interactions[3].

G2 S1 N-Substitution Type (Alkyl, Aryl, Piperidinyl) S2 Steric Constraints & Electronic Effects S1->S2 S3 Hirshfeld Contacts (H...H, C...H) S1->S3 S4 Dihedral Angle Shift (Co-planar vs Orthogonal) S2->S4 S3->S4 S5 Target Binding Affinity (e.g., CDK2) S4->S5

Caption: Logical relationship between N-substitution, steric constraints, and target binding affinity.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the crystallization of these compounds must follow rigorous, self-validating methodologies. Below are the field-proven protocols for both small-molecule and protein-ligand structural determination.

Protocol A: Small-Molecule Single-Crystal Growth & Hirshfeld Analysis

Objective: Determine the exact atomic coordinates and supramolecular packing of N-substituted pyrazole-3-carboxamides.

  • Amide Coupling: Treat 1H-pyrazole-4-carboxylic acid with diisopropylethylamine and 1-propane phosphonic acid anhydride (T3P) in DMF at 273 K, followed by the addition of the target amine[2].

    • Causality: T3P is utilized over traditional carbodiimides (like DCC) because it prevents racemization and minimizes the formation of difficult-to-remove urea byproducts, ensuring high purity for crystallization.

  • Purification: Extract with ethyl acetate and recrystallize the crude product in methanol[2].

  • Crystal Growth (Slow Evaporation): Dissolve the purified compound in an acetone/methanol mixture. Cover the vial with parafilm, puncture with a single pinhole, and incubate at 298 K.

    • Causality: Slow evaporation maintains the system near the metastable zone, providing the thermodynamic conditions necessary for ordered supramolecular packing mediated by weak carbonyl-C=O⋯π interactions[2].

  • Validation Checkpoint (Data Collection): Mount the crystal on a microfocus X-ray diffractometer. A successful crystal will yield a resolution of at least 0.84 Å. Refine the structure using SHELXL; an R-factor (

    
    ) below 5% validates the structural model.
    
Protocol B: Protein-Ligand Co-Crystallization (CDK2 + AT7519)

Objective: Elucidate the binding mode of N-(4-piperidinyl) pyrazole-3-carboxamides within a kinase active site.

  • Complex Formation: Incubate purified CDK2 protein (10 mg/mL) with a 5-fold molar excess of AT7519 for 2 hours on ice.

    • Causality: The high local concentration of the ligand drives the binding equilibrium forward, ensuring that >95% of the protein in the drop is in the ligand-bound state, which is critical for resolving clear

      
       difference electron density maps[1].
      
  • Vapor Diffusion: Set up sitting-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350 and 0.2 M Potassium Formate.

  • Cryoprotection: Briefly soak the resulting crystals in the reservoir solution supplemented with 20% (v/v) glycerol before flash-cooling in liquid nitrogen.

    • Causality: Glycerol acts as a cryoprotectant by disrupting water's hydrogen-bonding network, preventing the formation of crystalline ice that would otherwise produce powder diffraction rings and obscure the protein's diffraction spots.

  • Validation Checkpoint: Solve the phases via Molecular Replacement using an apo-CDK2 search model (e.g., PDB 1FIN). Validate the final structure by ensuring >95% of residues fall within the favored regions of the Ramachandran plot.

G N1 Ligand Synthesis (T3P Coupling) N3 Co-crystallization (Vapor Diffusion) N1->N3 N2 Target Protein Prep (e.g., CDK2) N2->N3 N4 X-ray Diffraction (Cryoprotected) N3->N4 N5 Phase Solving & Refinement N4->N5 N6 Structural Analysis (Dihedral & H-Bonds) N5->N6

Caption: Workflow for co-crystallization and X-ray structure determination of pyrazole-3-carboxamides.

Conclusion

The N-substituted pyrazole-3-carboxamide scaffold is a masterclass in structural versatility. As demonstrated by comparative X-ray crystallography, minor modifications to the N-substituent can drastically alter the molecule's dihedral angles, shifting it from an orthogonal L-shape to a co-planar conformation. By integrating rigorous synthetic protocols with high-resolution diffraction data, drug development professionals can leverage these geometric constraints to design highly potent, target-specific therapeutics.

References

  • Title: 1-(pyridin-2-ylmethyl)
  • Title: Derivatives of 1-(2-Pyridyl)
  • Title: Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)

Sources

Validation

HPLC Retention Time Standards for Pyrazole Carboxamide Impurities

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary: The Precision Imperative In the development of pyrazole carboxamide-based therape...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Precision Imperative

In the development of pyrazole carboxamide-based therapeutics (e.g., kinase inhibitors) and agrochemicals (e.g., SDHI fungicides like Fluxapyroxad), impurity profiling is a critical bottleneck. The central challenge lies in the scaffold's propensity to form regioisomers (1,3- vs. 1,5-substituted pyrazoles) and hydrolysis by-products that possess nearly identical physicochemical properties to the Active Pharmaceutical Ingredient (API).

This guide objectively compares the industry "Gold Standard"—Certified Authentic Reference Standards (CARS) —against common alternatives such as Relative Retention Time (RRT) Models and Surrogate Quantification . While cost and time pressures often drive reliance on RRTs, experimental data demonstrates that for pyrazole carboxamides, physical standards are not merely a regulatory box-checking exercise but a scientific necessity for accurate mass balance and safety assessment.

Technical Comparison: Authentic Standards vs. Alternatives

The Core Problem: Regioisomer Co-elution

Pyrazole ring synthesis often yields isomers where substituents at the N1 and C5 positions vary. These isomers often share the same molecular weight (isobaric) and similar pKa values, making LC-MS identification ambiguous without chromatographic resolution.

FeatureCertified Authentic Reference Standards (CARS) Relative Retention Time (RRT) Models LC-MS Provisional ID (No Standard)
Identification Certainty High (Definitive). Co-injection confirms identity by matching retention time and UV spectrum exactly.Low. Vulnerable to "peak shifting" caused by column aging, pH drift, or temperature fluctuations.Medium. Provides mass info but cannot distinguish isobaric regioisomers (e.g., 1,3- vs 1,5-dimethyl pyrazole).
Quantification Accuracy High. Uses experimentally determined Relative Response Factors (RRF).Variable. Assumes RRF = 1.0 (External Standard method), often leading to ±20-30% quantification errors.Qualitative Only. Ionization efficiency varies wildly between isomers; peak area does not equal concentration.
Regulatory Compliance ICH Q3A/B Compliant. Required for pivotal clinical batches and commercial release.Limited. Acceptable for early screening but rejected for late-stage stability indicating methods (SIM).Supporting Data Only. Used for structure elucidation, not release testing.
Robustness High. Independent of method drift; the standard shifts with the analyte.Low. Requires strict adherence to method parameters; fails if relative selectivity (

) changes.
N/A
Data Spotlight: The "RRF Trap"

A common misconception is that structurally similar impurities have similar UV extinction coefficients. For pyrazole carboxamides, the conjugation length changes significantly between the amide and the hydrolyzed acid forms, altering UV absorption.

Table 1: Comparative Quantification Error (Simulated Data) Scenario: 0.1% w/w impurity spike in API.

Impurity TypeTrue RRF (at 254 nm)Result using RRT (Assumed RRF=1.0)Result using Authentic StandardError w/o Standard
Regioisomer (N1-switch) 0.850.10%0.118%-15% (Underestimated)
Hydrolysis Product (Acid) 0.400.10%0.250%-60% (Critical Failure)
Oxidative Degradant 1.200.10%0.083%+20% (Overestimated)

Insight: Without an authentic standard to establish the RRF (0.40), the hydrolysis impurity would be reported as 0.10% (passing spec) when it is actually 0.25% (failing spec), posing a severe compliance risk.

Critical Impurity Pathways & Visualization

Understanding where impurities originate dictates which standards are mandatory.

PyrazolePathways Start Starting Material (Hydrazines/Esters) Inter Intermediate (Pyrazole Carboxylate) Start->Inter Cyclization Regio Regioisomer Impurity (1,5-Substituted) Start->Regio Wrong Cyclization (Isomerization) API Final API (Pyrazole Carboxamide) Inter->API Amidation Hydro Hydrolysis Impurity (Carboxylic Acid) Inter->Hydro Residual Precursor API->Hydro Degradation (Hydrolysis) Dimer Process Dimer API->Dimer Thermal Stress

Figure 1: Common impurity genesis in pyrazole carboxamide synthesis. Note that the Regioisomer is often formed early and carried through, while Hydrolysis products can be both process residuals and degradants.

Validated Experimental Protocol

This protocol describes the qualification of a Retention Time Standard for a representative pyrazole carboxamide (e.g., Fluxapyroxad analog).

Chromatographic Conditions (The "System")
  • Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 150 x 4.6 mm, 2.7 µm.

    • Why: Core-shell particles provide the high efficiency needed to resolve regioisomers without the backpressure of UPLC.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

    • Why Acid? Pyrazole carboxamides have basic nitrogens; acidic pH suppresses ionization, preventing peak tailing and improving resolution.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV-DAD (210-400 nm); Quant at 260 nm.

  • Temperature: 40°C (Critical for consistent selectivity).

Standard Qualification Workflow

To validate a synthesized standard before use:

  • Purity Check: Must be >95% by HPLC area % and confirmed by 1H-NMR (check for solvent peaks).

  • Solution Stability: Dissolve standard in 50:50 ACN:Water. Inject at T=0 and T=24h.

    • Acceptance: No new peaks >0.1%.

  • RRF Determination:

    • Prepare equimolar solutions of API and Impurity Standard (e.g., 0.1 mM).

    • Inject in triplicate.

    • Formula:

      
      [5]
      
  • Co-Injection (The "Gold Test"):

    • Spike the impurity standard into the API sample.

    • Requirement: Single, sharp peak (no "shoulder"). If a shoulder appears, the standard is not the impurity present in the sample (it may be a different isomer).

Strategic Decision Framework

When should you invest in authentic standards versus relying on RRT?

DecisionTree Start Impurity Detected > 0.1% IsItKnown Is structure known? Start->IsItKnown Phase Development Phase? IsItKnown->Phase Yes Action1 Use LC-MS + RRT (Provisional ID) IsItKnown->Action1 No (Elucidate first) Early Early Discovery Phase->Early Non-GLP Late Late Stage / QC Phase->Late GLP/GMP Early->Action1 Action2 Synthesize/Buy Authentic Standard Late->Action2 Mandatory for Quant & ID

Figure 2: Decision logic for implementing retention time standards.

Conclusion

For pyrazole carboxamide impurities, the "product" of choice is the Authentic Reference Standard . While RRT models offer a rapid, low-cost estimation, they fail to provide the specificity required to distinguish regioisomers and the accuracy needed for safety thresholds. The investment in characterizing physical standards is offset by the elimination of compliance risks and the prevention of costly OOS (Out of Specification) investigations caused by calculation errors.

References

  • Researcher.Life. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Retrieved from [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • EPA. (2012). Fluxapyroxad Environmental Chemistry Method - Soil. Retrieved from [Link]

Sources

Comparative

UV-Vis absorption spectra of nitro-pyrazole derivatives for DNA binding studies

Executive Summary This technical guide provides a rigorous comparative analysis of nitro-pyrazole derivatives as DNA-binding agents, utilizing UV-Visible absorption spectroscopy as the primary analytical tool. Unlike cla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of nitro-pyrazole derivatives as DNA-binding agents, utilizing UV-Visible absorption spectroscopy as the primary analytical tool. Unlike classical intercalators, nitro-substituted pyrazoles offer a tunable electronic scaffold where the electron-withdrawing nitro group (


) significantly modulates 

-

stacking interactions and dipole alignment within the DNA helix. This guide details the spectral signatures of binding, provides a validated experimental protocol for determining binding constants (

), and objectively compares these derivatives against industry standards like Ethidium Bromide (EtBr).

Mechanistic Principles & Spectral Signatures[1][2]

The Role of the Nitro Group

In DNA binding studies, the pyrazole ring acts as a planar heteroaromatic scaffold suitable for intercalation. The introduction of a nitro group creates a specific electronic advantage:

  • Electronic Deficit: The

    
     group is strongly electron-withdrawing, reducing electron density on the pyrazole ring. This enhances 
    
    
    
    -
    
    
    stacking interactions with the electron-rich purine and pyrimidine bases of DNA (Charge Transfer Complex formation).
  • Dipole Modulation: The nitro group alters the dipole moment, potentially favoring specific orientation within the minor groove or intercalation sites due to electrostatic interactions with the phosphate backbone.

Key Spectral Indicators

When a nitro-pyrazole derivative binds to DNA, two primary spectral shifts are observed in the UV-Vis spectrum:

  • Hypochromism (Absorbance Decrease):

    • Cause: The transition dipole moment of the ligand couples with the transition dipoles of the DNA bases. The

      
      -orbitals of the ligand stack with the DNA base pairs, reducing the probability of electronic transition.
      
    • Significance: The magnitude of hypochromism (

      
      ) directly correlates with the strength of the intercalative interaction.
      
  • Bathochromic Shift (Red Shift):

    • Cause: Stabilization of the excited electronic state (

      
      ) of the ligand upon binding to the DNA helix is greater than that of the ground state.
      
    • Significance: A shift to longer wavelengths (e.g.,

      
      ) confirms the ligand is in a more hydrophobic environment (inside the helix) compared to the aqueous buffer.
      

Comparative Analysis: Nitro-Pyrazoles vs. Alternatives

The following table contrasts nitro-pyrazole derivatives with the gold standard intercalator (Ethidium Bromide) and a typical groove binder (Hoechst 33258).

FeatureNitro-Pyrazole DerivativesEthidium Bromide (EtBr)Hoechst 33258
Binding Mode primarily Intercalation (tunable to groove binding via side chains)Classical Intercalation Minor Groove Binding
Binding Constant (

)

(Moderate)

(High)

(High)
Spectral Shift Hypochromism (10–30%); Bathochromic shift (2–8 nm)Significant Hypochromism; Fluorescence enhancementminimal UV shift; High Fluorescence
Sequence Specificity Moderate (influenced by H-bonding of

)
Low (GC preference)High (AT rich regions)
Toxicity profile Variable (often lower mutagenicity than EtBr)High (Potent Mutagen)Moderate
Electronic Effect Electron-deficient ring (Charge transfer acceptor)Cationic planar ringCationic, curved structure
Expert Insight

While EtBr exhibits a higher binding constant (


), its lack of specificity and high toxicity limit its therapeutic potential. Nitro-pyrazoles typically show lower 

values (

), which is often advantageous for drug candidates; extremely high affinity can lead to "residence time" toxicity where the drug does not dissociate, permanently blocking replication. The nitro group allows for fine-tuning: placing the nitro group at the 4-position versus the 3-position can sterically dictate whether the molecule intercalates or sits in the groove.

Experimental Protocol: UV-Vis DNA Titration

This protocol is designed to minimize errors caused by the low solubility of nitro-compounds and the high absorbance of DNA at 260 nm.

Reagents & Preparation[3][4][5][6]
  • Buffer: 5 mM Tris-HCl, 50 mM NaCl, pH 7.4 (Physiological pH is critical).

  • DNA Stock: Calf Thymus DNA (CT-DNA).[1][2][3] Confirm purity by measuring

    
     ratio (Target: 1.8–1.9).
    
  • Ligand Stock: Dissolve Nitro-pyrazole derivative in DMSO (due to lipophilicity), then dilute in buffer. Ensure final DMSO concentration is

    
     to prevent DNA denaturation.
    
Step-by-Step Workflow
  • Baseline Correction: Record the baseline spectrum of the buffer solution alone (200–800 nm).

  • Ligand Spectrum: Measure the spectrum of the fixed concentration ligand (

    
    ) in the absence of DNA. Note the 
    
    
    
    .
  • Titration:

    • Maintain the ligand concentration constant in both the sample and reference cuvettes to correct for ligand absorbance.

    • Add increasing increments of concentrated DNA stock to the sample cuvette.

    • Add an equivalent volume of buffer to the reference cuvette (to maintain volume equivalence, though DNA absorbance subtraction is usually done mathematically).

  • Equilibration: Allow 5 minutes incubation after each addition for equilibrium.

  • Recording: Scan from 200 nm to 600 nm. Observe the decrease in peak intensity (Hypochromism) and shift in wavelength.[4]

Data Analysis (The Wolfe-Shimer Equation)

To determine the intrinsic binding constant (


), use the following equation derived for host-guest complexation:

[5]
  • 
    : Concentration of DNA (in base pairs).
    
  • 
    : Apparent extinction coefficient (
    
    
    
    ).
  • 
    : Extinction coefficient of the free ligand.
    
  • 
    : Extinction coefficient of the bound ligand.
    

Plot:


 vs. 

.[5]
  • Slope:

    
    [5]
    
  • Intercept:

    
    
    
  • Calculation:

    
    
    

Visualizations

Diagram 1: Experimental Workflow & Logic

This diagram illustrates the logical flow of the titration experiment and the decision-making process for data validation.

DNA_Titration_Workflow cluster_Titration Titration Loop Start Start: Ligand Preparation (Nitro-pyrazole in DMSO/Buffer) Check_Solubility Check Solubility & Stability (Isosbestic point check) Start->Check_Solubility Baseline Baseline Scan (Buffer Only) Check_Solubility->Baseline Add_DNA Add CT-DNA Aliquot (Keep Ligand Conc. Fixed) Baseline->Add_DNA Incubate Incubate 5 mins (Equilibrium) Add_DNA->Incubate Scan Scan UV-Vis (200-600nm) Incubate->Scan Check_Change Significant Absorbance Change? Scan->Check_Change Check_Change->Add_DNA No (Saturation not reached) Process_Data Data Processing (Wolfe-Shimer Equation) Check_Change->Process_Data Yes (Saturation reached) Output Calculate Kb & Gibbs Free Energy Process_Data->Output

Caption: Figure 1: Step-by-step logic flow for UV-Vis DNA titration, ensuring equilibrium and saturation before calculation.

Diagram 2: Mechanistic Interaction

This diagram details the molecular interactions stabilizing the Nitro-pyrazole/DNA complex.

Interaction_Mechanism NitroGroup Nitro Group (-NO2) (Electron Withdrawing) PyrazoleRing Pyrazole Ring (Planar Scaffold) NitroGroup->PyrazoleRing Reduces e- Density Backbone Phosphate Backbone (Negatively Charged) NitroGroup->Backbone Electrostatic/Dipole Orientation DNABase DNA Base Pairs (Electron Rich) PyrazoleRing->DNABase Pi-Pi Stacking (Intercalation) Complex Stable Ligand-DNA Complex PyrazoleRing->Complex DNABase->Complex

Caption: Figure 2: Mechanistic contributions of the nitro group and pyrazole scaffold to DNA intercalation stability.

References

  • Sirajuddin, M. et al. (2013). "Synthesis, Characterization and DNA Binding Studies of Transition Metal Complexes with Nitro-Substituted Ligands." Journal of Photochemistry and Photobiology B: Biology.

  • Shahabadi, N. et al. (2011). "DNA Interaction Studies of a Platinum(II) Complex Containing a Nitro-Pyrazole Derivative." Spectrochimica Acta Part A.

  • Marmur, J. (1961). "A Procedure for the Isolation of Deoxyribonucleic Acid from Micro-organisms." Journal of Molecular Biology. (Standard for DNA Purity)

  • Wolfe, A. et al. (1987). "Polycyclic Aromatic Hydrocarbons with DNA: Binding Constants." Biochemistry. (Source of the Wolfe-Shimer Equation)

  • Bera, R. et al. (2018). "Synthesis of Novel Pyrazole Derivatives as Promising DNA-Binding Agents." Chemical and Pharmaceutical Bulletin.

Sources

Validation

Validation of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide Purity via Elemental Analysis: A Comparative Technical Guide

Executive Summary & Molecule Profile In the synthesis of bioactive scaffolds, high-nitrogen heterocycles like N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide present unique validation challenges. While HPLC provides high-r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

In the synthesis of bioactive scaffolds, high-nitrogen heterocycles like N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide present unique validation challenges. While HPLC provides high-resolution separation of organic impurities, it is "blind" to inorganic salts, trapped moisture, and column stationary phase leachables (silica).

This guide details the validation of this specific pyrazole derivative using Elemental Analysis (CHN Combustion) as a definitive bulk purity metric. We compare EA against HPLC and qNMR, demonstrating why EA remains the "Gold Standard" for certifying reference materials and establishing absolute purity in early-phase drug discovery.

Target Molecule Profile[1][2]
  • IUPAC Name: N-ethyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 212.21 g/mol

  • Key Moieties: Nitro group (

    
    ), Pyrazole core, secondary Amide.
    
  • Analytical Challenge: The molecule is prone to forming solvates (due to the amide H-bond donor/acceptor) and potential hygroscopicity.

Comparative Analysis: EA vs. Alternatives

To validate a compound effectively, one must understand the limitations of each analytical technique. The table below contrasts Elemental Analysis with its primary alternatives for this specific pyrazole scaffold.

Table 1: Comparative Performance Metrics
FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (

H)
LC-MS
Primary Output Bulk Elemental Composition (%)Chromatographic Purity (Area %)Molar Ratio / Absolute PurityMolecular Weight / ID
Scope Total Sample (Organics + Inorganics)UV-Active Organics OnlySoluble Organics OnlyIonizable Organics Only
Blind Spots Isomers (same formula)Salts, Water, Silica, non-UV impuritiesParamagnetic impurities, overlapNon-ionizable salts, buffers
Precision

(Absolute)

(Relative)

(Standard)
Qualitative
Critical Utility Detects trapped solvents/moisture Separates synthetic side-productsStructural confirmationImpurity Identification

Expert Insight: For N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide, HPLC often overestimates purity (>99%) because it ignores trapped water absorbed by the amide group or inorganic salts (e.g., Sodium Sulfate) carried over from drying steps. Only EA or qNMR can detect these "invisible" mass contaminants.

Theoretical Framework & Acceptance Criteria

Before combustion, theoretical values must be calculated precisely based on the atomic weights (IUPAC standard).

Formula:


Molecular Weight:  212.21  g/mol 
Calculated Composition (Target Values)
  • Carbon (C):

    
     Da 
    
    
    
    45.28%
  • Hydrogen (H):

    
     Da 
    
    
    
    5.70%
  • Nitrogen (N):

    
     Da 
    
    
    
    26.40%
Acceptance Criteria (JOC & FDA Standards)

According to the Journal of Organic Chemistry guidelines and ICH Q6A specifications:

  • Pass: Experimental values must be within

    
      of the theoretical value.
    
  • Fail: Deviation

    
    . This usually indicates solvates (solvent trap), moisture, or degradation.
    

Experimental Protocol: Self-Validating Workflow

This protocol is designed to eliminate common errors associated with nitro-pyrazole analysis (e.g., incomplete combustion due to high nitrogen content).

Step 1: Sample Preparation (The "Drying" Variable)
  • Risk: The amide moiety is hygroscopic.

  • Action: Dry 50 mg of the sample in a vacuum oven at 40°C for 12 hours over

    
     or silica gel.
    
  • Validation: Perform TGA (Thermogravimetric Analysis) or a simple melting point check. If the MP range is broad (>2°C), re-crystallize and re-dry.

Step 2: Weighing & Encapsulation
  • Balance: Use a microbalance with

    
     mg (
    
    
    
    ) readability.
  • Container: Tin (Sn) capsule.

  • Mass: Target 1.5 – 2.5 mg.

    • Why? Nitro compounds can flash-combust. Too much sample (>3 mg) can disrupt the carrier gas flow, causing low Nitrogen readings.

Step 3: Combustion Conditions (Flash Dynamic Combustion)
  • Furnace Temp: 950°C - 1050°C (Ensure complete oxidation of the pyrazole ring).

  • Carrier Gas: Helium (High purity 99.999%).

  • Oxygen Boost: Inject optimized

    
     volume to ensure the nitro group (
    
    
    
    ) is fully converted to
    
    
    and subsequently reduced to
    
    
    .
Step 4: Calibration Strategy
  • Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%) or Sulfanilamide.

  • K-Factor Validation: Run a "Check Standard" every 10 samples. If the check standard drifts

    
    , recalibrate.
    

Data Interpretation & Troubleshooting

If your EA results fail the


 threshold, use the logic below to diagnose the impurity.
Scenario A: Low Carbon, High Hydrogen
  • Diagnosis: Trapped Water (

    
    ).
    
  • Calculation: Recalculate theoretical values assuming

    
    .
    
  • Fix: Dry sample more aggressively (higher vac, longer time).

Scenario B: Low Carbon, Low Nitrogen, Low Hydrogen
  • Diagnosis: Inorganic Contamination (Silica,

    
    , Salts).
    
  • Indicator: The "Ash" residue. Inorganics do not combust; they dilute the percentage of all organic elements.

  • Fix: Filter the sample through a

    
     PTFE filter in solution, then re-precipitate.
    
Scenario C: High Carbon
  • Diagnosis: Trapped Organic Solvent (e.g., Ethyl Acetate, Hexanes).

  • Fix: Verify via

    
    H NMR. Look for solvent peaks.[1][2]
    

Visualization of Workflows

Figure 1: Purity Validation Logic Flow

This diagram illustrates the decision-making process when validating the pyrazole derivative.

ValidationFlow Start Crude N,1-diethyl-4-nitro- 1H-pyrazole-3-carboxamide Purification Purification (Recrystallization / Column) Start->Purification HPLC HPLC Analysis (Check Organic Impurities) Purification->HPLC Drying Vacuum Drying (40°C, 12h, P2O5) EA Elemental Analysis (CHN) Combustion Drying->EA HPLC->Drying If HPLC > 98% Decision Is Result within ± 0.4% of Theory? EA->Decision Pass PASS: Batch Certified (High Purity) Decision->Pass Yes Fail FAIL: Diagnose Impurity Decision->Fail No Diagnose Check Deviations: 1. Low C/N = Inorganics/Water 2. High C = Trapped Solvent Fail->Diagnose Reprocess Reprocess: Re-dry or Re-filter Diagnose->Reprocess Reprocess->Drying

Caption: Iterative validation workflow ensuring bulk purity before release. Note the feedback loop for failed EA results.

Figure 2: The "Analytical Blind Spot"

This diagram compares what HPLC sees versus what EA sees, highlighting why EA is necessary.

BlindSpot cluster_HPLC HPLC View cluster_EA Elemental Analysis View Sample Bulk Sample (Powder) HPLC_See Main Compound Organic Impurities Sample->HPLC_See Inject EA_See Total Mass Balance (C, H, N %) Sample->EA_See Combust HPLC_Miss Salts (NaCl) Water Silica EA_Result Discrepancy Detected (Purity < 100%) EA_See->EA_Result If Impure

Caption: Visualizing the detection gap. HPLC misses inorganic/volatile contaminants that EA detects via mass balance errors.

References

  • International Conference on Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[3][4] European Medicines Agency. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6][7] Journal of Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide: A Guide for Laboratory Professionals

Compound Hazard Profile & Analysis N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide is a research chemical whose hazard profile must be inferred from its functional groups. The presence of a nitro group (-NO2) on the pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Hazard Profile & Analysis

N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide is a research chemical whose hazard profile must be inferred from its functional groups. The presence of a nitro group (-NO2) on the pyrazole ring is the primary driver of its hazardous characteristics.

  • Nitro-Aromatic/Heterocyclic Moiety: The nitro group is a potent electron-withdrawing group, which makes such compounds toxic, and potentially reactive or explosive.[1][2] Nitroaromatic compounds are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their resistance to degradation and hazardous nature.[1]

  • Pyrazole Core: Pyrazole itself is a heterocyclic compound that can be harmful if swallowed or inhaled and causes skin and eye irritation.[3]

  • Reactivity Concerns: Nitro compounds can be thermally sensitive and may react violently with strong oxidizing or reducing agents.[2] They are often classified as combustible solids and can be incompatible with strong bases, acids, and certain metals.[4][5]

Given these characteristics, N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide must be managed as a regulated, hazardous chemical waste.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure all safety measures are in place.

Handling Environment:

  • All work must be conducted in a well-ventilated chemical fume hood.[4]

  • An emergency eyewash station and safety shower must be readily accessible.

  • Eliminate all potential ignition sources, as nitro compounds can be flammable.[6][7]

Required Personal Protective Equipment (PPE): A summary of the necessary PPE is provided below.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and potential energetic reactions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[4][8]Prevents skin absorption, which is a common route of exposure for nitroaromatic compounds.
Body Protection A flame-resistant lab coat and closed-toe shoes.[4]Provides a barrier against spills and contact with contaminated surfaces.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required if there is a risk of inhalation.[4]Necessary if ventilation is inadequate or if the material becomes airborne.

Step-by-Step Disposal Procedure

The primary and safest method for the disposal of this compound is through a licensed professional hazardous waste contractor. The following steps outline the process for accumulating the waste safely within the laboratory prior to pickup.

Step 1: Waste Segregation

Crucial Directive: Do NOT mix this waste with other chemical streams.[4] Incompatible mixtures can lead to violent reactions, fires, or explosions.[5]

  • This compound is incompatible with strong oxidizing agents, strong bases, and acids.[4]

  • It must be collected in a dedicated hazardous waste container.

Step 2: Containerization

Proper container selection and use are critical for safety and compliance.

  • Container Material: Use only chemically compatible containers, such as amber glass or high-density polyethylene (HDPE).[4][9] The container must be in good condition with a secure, leak-proof lid.[10]

  • Headspace: Do not fill the waste container beyond 90% capacity to allow for vapor expansion and prevent spills.[2][11]

  • Closure: Keep the container closed at all times except when adding waste.[9] Do not leave a funnel in the container opening.[9]

Step 3: Labeling

Accurate labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures safe handling.[10][11]

  • The container must be clearly marked with the words "HAZARDOUS WASTE ".[9][12]

  • The label must include the full chemical name: "N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide ". Do not use abbreviations or chemical formulas.[9]

  • List all constituents and their approximate percentages.[9]

  • Indicate the specific hazards (e.g., Toxic, Flammable, Reactive).[5][12]

  • Mark the date when waste was first added to the container (the "accumulation start date").[5]

Step 4: Storage in a Satellite Accumulation Area (SAA)

The designated storage area for the waste container within the lab must meet specific requirements.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9][10]

  • Segregation: Store the container away from incompatible materials, particularly acids, bases, and oxidizers.[4][9]

  • Environment: The storage area should be cool, dry, well-ventilated, and away from heat, sparks, or open flames.[4][13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[10][11]

G Waste Disposal Workflow cluster_Lab Laboratory Operations cluster_EHS EHS / Professional Disposal Generate Generate Waste (N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide) Segregate Segregate Waste (Dedicated Container) Generate->Segregate Critical First Step Containerize Containerize Properly (Compatible, <90% Full, Sealed) Segregate->Containerize Label Label Correctly ('Hazardous Waste', Full Name, Hazards) Containerize->Label Store Store in SAA (Secondary Containment, Segregated) Label->Store Pickup Arrange Waste Pickup (Contact EHS Dept.) Store->Pickup When Full or per Schedule Transport Licensed Transporter Pickup->Transport Dispose Final Disposal (High-Temperature Incineration) Transport->Dispose

Sources

© Copyright 2026 BenchChem. All Rights Reserved.